molecular formula C6H16O2Si B037491 3-(Trimethylsilyl)-1,2-propanediol CAS No. 119235-89-1

3-(Trimethylsilyl)-1,2-propanediol

Numéro de catalogue: B037491
Numéro CAS: 119235-89-1
Poids moléculaire: 148.28 g/mol
Clé InChI: GNKKKKDUZKUFPJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(Trimethylsilyl)-1,2-propanediol, also known as 3-(Trimethylsilyl)-1,2-propanediol, is a useful research compound. Its molecular formula is C6H16O2Si and its molecular weight is 148.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Trimethylsilyl)-1,2-propanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trimethylsilyl)-1,2-propanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-trimethylsilylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O2Si/c1-9(2,3)5-6(8)4-7/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKKKKDUZKUFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399379
Record name 3-(Trimethylsilyl)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119235-89-1
Record name 3-(Trimethylsilyl)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

3-(Trimethylsilyl)-1,2-propanediol mechanism of action in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-(Trimethylsilyl)-1,2-propanediol in Organic Synthesis and Macromolecular Engineering

Executive Summary

In the landscape of modern organic synthesis and polymer chemistry, 3-(Trimethylsilyl)-1,2-propanediol (CAS 119235-89-1)[1] occupies a unique strategic position. Structurally characterized by a highly polar 1,2-diol moiety tethered to a bulky, lipophilic, and electropositive trimethylsilyl (TMS) group, this compound serves a dual mandate. In small-molecule synthesis, it acts as a bench-stable, masked precursor to highly reactive α -silyl aldehydes[2]. In macromolecular engineering, it functions as a steric disruptor, fundamentally altering the crystalline packing of polyester networks to enhance dyeability and reduce catalyst dependency[3].

This whitepaper dissects the mechanistic pathways, causality-driven experimental protocols, and quantitative metrics associated with 3-(Trimethylsilyl)-1,2-propanediol, providing a comprehensive framework for researchers and drug development professionals.

Small Molecule Synthesis: The Masked Aldehyde Paradigm

Mechanistic Causality: Overcoming α -Silyl Aldehyde Instability

α -Silyl aldehydes, such as trimethylsilylacetaldehyde, are exceptionally versatile building blocks for Peterson olefinations and as enolate equivalents. However, they are notoriously unstable, prone to rapid enolization, protodesilylation, and self-condensation under ambient conditions.

3-(Trimethylsilyl)-1,2-propanediol circumvents this bottleneck by acting as a stable, isolable precursor. The mechanism of action relies on the oxidative cleavage of the vicinal diol using sodium periodate (NaIO 4​ ).

  • Coordination: The 1,2-diol coordinates with the periodate ion to form a five-membered cyclic periodate ester intermediate.

  • Fragmentation: A concerted cyclic electron flow induces the cleavage of the C-C bond, expelling formaldehyde and iodate, and cleanly generating the α -silyl aldehyde in situ.

Because the TMS group is positioned at the C3 carbon, the cleavage strictly yields the desired silylated aldehyde without affecting the silicon-carbon bond.

G A 3-(Trimethylsilyl) -1,2-propanediol C Cyclic Periodate Ester A->C Coordination B NaIO4 (Biphasic: DCM/H2O) B->C D Concerted C-C Cleavage C->D Fragmentation E Trimethylsilylacetaldehyde (Reactive) D->E Target Product

Fig 1: Oxidative cleavage mechanism of 3-(Trimethylsilyl)-1,2-propanediol via periodate ester.

Protocol A: In Situ Generation of Trimethylsilylacetaldehyde (Self-Validating Workflow)

To prevent the decomposition of the target aldehyde, the reaction must be executed in a buffered biphasic system. This protocol is self-validating: if the pH drops, the product will immediately polymerize, turning the organic layer cloudy—providing instant visual feedback of protocol failure.

  • Step 1: System Preparation. Dissolve 10 mmol of 3-(Trimethylsilyl)-1,2-propanediol in a 1:1 mixture of Dichloromethane (DCM) and saturated aqueous NaHCO 3​ (20 mL each).

    • Causality: The biphasic system is critical. NaHCO 3​ neutralizes the acidic byproducts (e.g., iodic acid) that would otherwise catalyze the rapid desilylation of the product.

  • Step 2: Oxidant Addition. Cool the biphasic mixture to 0°C. Add 11 mmol of NaIO 4​ in small portions over 15 minutes under vigorous stirring.

    • Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous periodate and the organic substrate. The 0°C temperature suppresses over-oxidation.

  • Step 3: Phase Extraction. Monitor by TLC (Hexane/EtOAc 7:3). Upon complete consumption of the diol (typically 30-45 mins), immediately separate the organic phase. Extract the aqueous phase once with 10 mL cold DCM.

    • Causality: Prolonged exposure of the α -silyl aldehyde to the aqueous phase leads to hydration. Immediate extraction isolates the product in the inert DCM layer.

  • Step 4: Concentration. Dry the combined organic layers over anhydrous Na 2​ SO 4​ . Concentrate under reduced pressure using a cold water bath (< 20°C). Use the crude aldehyde immediately for downstream Peterson olefination.

Macromolecular Engineering: Steric Disruption in Polyesters

Mechanistic Causality: Internal Plasticization and Void Generation

Beyond small molecule synthesis, 3-(Trimethylsilyl)-1,2-propanediol is utilized as a co-monomer in the synthesis of modified polyethylene terephthalate (PET) fibers[3]. Standard PET suffers from high crystallinity, making it difficult to dye without extreme temperatures and pressures.

When 3-(Trimethylsilyl)-1,2-propanediol is incorporated into the polyester backbone via esterification, the bulky lateral TMS groups protrude from the polymer chain.

  • Mechanism of Action: These TMS groups act as steric disruptors, preventing the macromolecular chains from packing tightly into crystalline domains. This fundamentally increases the free volume (void space) within the polymer matrix[3].

  • Catalytic Synergy: The increased free volume reduces the melt viscosity during the high-temperature polycondensation phase. This enhances the diffusion rate of the ethylene glycol byproduct and the active catalyst, thereby reducing the required dosage of toxic antimony (Sb 2​ O 3​ ) catalysts[4].

G Step1 Monomer Slurry (PTA + EG + TMS-Diol) Step2 Esterification (260°C, 0.2MPa) Sb2O3 Catalyst Step1->Step2 Step3 Steric Disruption (TMS Groups Protrude) Step2->Step3 Backbone Integration Step4 Melt Polycondensation (Vacuum) Step3->Step4 Enhanced Diffusion Step5 Modified PET Fiber (High Free Volume) Step4->Step5 Increased Dye Uptake

Fig 2: Workflow and steric disruption mechanism in TMS-modified polyester synthesis.

Protocol B: Co-polymerization for TMS-Modified PET
  • Step 1: Slurry Preparation. Prepare a slurry of terephthalic acid (PTA), ethylene glycol (EG), and 3-(trimethylsilyl)-1,2-propanediol in a strict molar ratio of 1 : 1.5 : 0.03[3].

    • Causality: A low molar substitution (3%) is sufficient to disrupt crystallinity and improve dyeability without compromising the tensile strength of the resulting fiber.

  • Step 2: Esterification. Add 0.015 wt% of modified Sb 2​ O 3​ catalyst[3]. Pressurize the reactor to 0.2 MPa under a nitrogen atmosphere and heat to 260°C.

    • Causality: Nitrogen prevents oxidative degradation. The esterification endpoint is self-validating: the reaction is complete when the distilled volume of water reaches exactly 95% of the theoretical calculated value[3].

  • Step 3: Polycondensation. Gradually apply a vacuum to remove excess ethylene glycol, driving the equilibrium toward high molecular weight polymer chains.

Quantitative Data Summaries

The dual utility of 3-(Trimethylsilyl)-1,2-propanediol yields measurable improvements in both synthetic yields and material properties. The tables below summarize the quantitative advantages derived from its mechanisms of action.

Table 1: Reactivity Profile in Organic Synthesis

Reaction Type Reagents / Conditions Primary Product Synthetic Utility Yield Expectation

| Oxidative Cleavage | NaIO 4​ , DCM/H 2​ O buffer, 0°C | Trimethylsilylacetaldehyde | Peterson olefination precursor | 85 - 92% (crude) | | Epoxidation | 1. TsCl/Pyr 2. K 2​ CO 3​ | 3-TMS-1,2-epoxypropane | Nucleophilic ring-opening | 75 - 80% | | Esterification | Terephthalic acid, 260°C | TMS-functionalized Polyester | Polymer modification | > 95% conversion |

Table 2: Comparative Properties of Standard PET vs. TMS-Modified PET

Property Standard PET TMS-Modified PET (3 mol%) Causality / Mechanism
Dye Uptake (at 120°C) ~65% 85.3 - 89.2%[3] Increased free volume allows rapid dye diffusion.
K/S Value (Color Yield) ~15 22.58 - 24.47[3] Higher dye retention within amorphous regions.
Antimony Catalyst Req. Standard baseline Reduced by ~30%[4] Enhanced monomer diffusion in the melt phase.

| Crystallinity | High | Moderate/Low | Steric disruption by bulky lateral TMS groups. |

References

  • Google Patents.
  • Google Patents. "CN109736113B - Preparation method of polyester rope for sports".
  • Electronics and Books. "(2S, 3S)-2,3-Epoxy-3-trimethylsilylpropanal as a New Conjunctive Reagent". [Link]

Sources

Thermophysical Profiling and Methodological Characterization of 3-(Trimethylsilyl)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Trimethylsilyl)-1,2-propanediol (CAS: 119235-89-1) is a highly specialized organosilicon compound utilized extensively as an intermediate in organic synthesis and as a functional monomer in advanced polymer chemistry[]. Structurally, it features a unique amphiphilic-like dichotomy: a highly lipophilic, sterically bulky trimethylsilyl (TMS) tail coupled with a hydrophilic, hydrogen-bonding vicinal diol headgroup. This guide provides an in-depth analysis of its thermophysical properties—specifically its boiling and melting points—and details the self-validating experimental protocols required for its synthesis and characterization.

Thermophysical Properties & Molecular Causality

Understanding the phase transition temperatures of 3-(Trimethylsilyl)-1,2-propanediol requires analyzing the competing intermolecular forces dictated by its molecular architecture.

Quantitative Data Summary
PropertyValueReference / Condition
Molecular Weight 148.28 g/mol Standard Atomic Weights
Boiling Point 206 °CLit. Value[]
Melting Point Sub-ambient (< 25 °C)Pale yellow oil at RT[2]
Density 0.94 g/mL@ 25 °C[]
Flash Point 225 °F (107.2 °C)Closed Cup[3]
Refractive Index 1.451n20/D[3]
Causality of the Boiling Point (206 °C)

For a molecule with a relatively low molecular weight of 148.28 g/mol , a boiling point of 206 °C is exceptionally high[]. This is directly caused by the vicinal diol moiety . The two adjacent hydroxyl (-OH) groups establish a robust, extensive intermolecular hydrogen-bonding network. Overcoming this network to transition from the liquid to the vapor phase requires significant thermal energy, thereby elevating the boiling point far beyond that of non-hydroxylated silane analogs.

Causality of the Melting Point (Sub-ambient)

Despite the strong hydrogen-bonding network, the compound exists as a viscous liquid (pale yellow oil) at room temperature[2], indicating a sub-ambient melting point. This phase behavior is dictated by the trimethylsilyl (TMS) group . The three methyl groups attached to the silicon atom create massive steric hindrance. This bulkiness prevents the molecules from packing efficiently into a highly ordered, repeating crystalline lattice. Consequently, the lattice energy remains low, and the substance melts well below standard room temperature.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of the compound and the precise empirical determination of its phase transitions.

Protocol A: Synthesis via Catalytic Dihydroxylation

The most reliable method for synthesizing 3-(Trimethylsilyl)-1,2-propanediol is the Upjohn dihydroxylation of allyltrimethylsilane. This reaction is self-validating: the conversion of a non-polar alkene to a highly polar diol results in a drastic shift in TLC Retention Factor ( Rf​ ), allowing for real-time reaction monitoring.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of allyltrimethylsilane in a 4:1 mixture of acetone and water.

  • Catalyst Initiation: Add 1.1 equivalents of N-Methylmorpholine N-oxide (NMO) followed by a catalytic amount (0.02 equivalents) of Osmium tetroxide ( OsO4​ ).

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature, stirring for an additional 12 hours. The reaction turns from yellow to clear as the osmate ester hydrolyzes.

  • Quenching (Self-Validation Step): Add a saturated aqueous solution of sodium sulfite ( Na2​SO3​ ) and stir for 1 hour to reduce any residual OsO4​ to insoluble, black osmium dioxide ( OsO2​ ). Filter through Celite.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Final Isolation: Purify the crude oil via fractional vacuum distillation. The target compound will elute at its characteristic high boiling point, separating it from lower-boiling impurities.

SynthesisWorkflow N1 Allyltrimethylsilane (Starting Material) N2 OsO4 / NMO (Catalytic Dihydroxylation) N1->N2 N3 Reaction Mixture (0°C to RT, 12h) N2->N3 N4 Quench & Extract (Na2SO3, EtOAc) N3->N4 N5 Vacuum Distillation (Purification) N4->N5 N6 3-(Trimethylsilyl)- 1,2-propanediol N5->N6

Workflow for the catalytic dihydroxylation synthesis of 3-(Trimethylsilyl)-1,2-propanediol.

Protocol B: Precise Determination of MP and BP via Thermal Analysis

Because the melting point is sub-ambient, standard capillary melting point apparatuses are ineffective. Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) must be employed.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5–10 mg of the purified 3-(Trimethylsilyl)-1,2-propanediol into a hermetically sealed aluminum DSC pan. Prepare an empty pan as a reference.

  • Sub-Ambient DSC (Melting Point):

    • Purge the DSC furnace with dry nitrogen at 50 mL/min to prevent condensation.

    • Using a liquid nitrogen cooling accessory (LNCA), rapidly quench-cool the sample to -80 °C to ensure complete solidification.

    • Initiate a heating ramp at a precise rate of 5 °C/min.

    • Data Validation: The melting point is identified as the extrapolated onset temperature of the primary endothermic peak during the heating phase.

  • TGA/DSC (Boiling Point):

    • Transfer a fresh sample to a TGA crucible.

    • Heat the sample from room temperature to 250 °C at 10 °C/min under a nitrogen atmosphere.

    • Data Validation: The boiling point (approx. 206 °C) is confirmed by correlating the sharp endothermic peak on the DSC heat flow curve with a rapid 100% mass loss step on the TGA thermogram[].

ThermalAnalysis Start Sample Prep (Hermetic Al Pan) Split Thermal Profiling Split Start->Split MP DSC Sub-Ambient Cool to -80°C (Liq N2) Split->MP BP TGA / High-Temp DSC Heat to 250°C Split->BP MP_Peak Heat @ 5°C/min Record Endotherm (MP) MP->MP_Peak BP_Peak Record Mass Loss & Endotherm (BP ~206°C) BP->BP_Peak

DSC and TGA thermal analysis workflow for precise melting and boiling point determination.

Applications in Advanced Materials

Beyond basic organic synthesis, the unique thermophysical properties of 3-(Trimethylsilyl)-1,2-propanediol make it a highly valuable co-monomer in polymer engineering. Notably, it is utilized in the esterification and polycondensation processes to manufacture modified, easy-to-dye polyester Drawn Textured Yarns (DTY)[4].

By incorporating the bulky TMS lateral group into the polyester backbone, the polymer's free volume is increased. This disrupts the dense crystalline regions of the Polyethylene Terephthalate (PET) fibers just enough to allow disperse dyes to penetrate the fiber at lower temperatures, drastically improving dye uptake without compromising the fiber's mechanical tensile strength[4]. The high boiling point (206 °C) of the diol ensures it does not prematurely volatilize during the high-temperature (260 °C) esterification phases of polymer synthesis.

References

  • LookChem. "3-trimethylsilylpropane-1,2-diol CAS NO.119235-89-1". Retrieved from: [Link]

  • Google Patents. "CN109735932B - Easy-to-dye polyester DTY fiber and preparation method thereof".

Sources

Analytical and Physicochemical Profiling of 3-(Trimethylsilyl)-1,2-propanediol: Molecular Weight, Exact Mass, and HRMS Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Trimethylsilyl)-1,2-propanediol (commercially registered under []) is a specialized organosilicon compound utilized extensively as a structural modifier in advanced polymer synthesis and as a reference standard in analytical chemistry. For researchers and drug development professionals, mastering the physicochemical properties of this molecule—specifically the critical distinction between its average molecular weight and monoisotopic exact mass—is foundational for accurate High-Resolution Mass Spectrometry (HRMS) identification and stoichiometric scaling.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

Understanding the dual nature of molecular mass is critical for experimental design.

  • Average Molecular Weight (148.28 g/mol ): This value is calculated using the standard atomic weights of the elements, reflecting their natural isotopic abundance[2]. It is the mandatory metric for bulk stoichiometric calculations, such as determining molar equivalents during synthetic esterification reactions[3].

  • Monoisotopic Exact Mass (148.091956 Da): This value is calculated using only the mass of the most abundant, stable isotopes ( 12 C, 1 H, 16 O, 28 Si)[4]. In mass spectrometry, this is the definitive target value used to identify the compound and differentiate it from isobaric interferences in complex matrices.

Quantitative Data Summary
ParameterValueAnalytical Significance
Chemical Name 3-(Trimethylsilyl)-1,2-propanediolStandard IUPAC nomenclature
CAS Number 119235-89-1Unique registry identifier[]
Molecular Formula C 6​ H 16​ O 2​ SiDefines elemental composition[2]
Average Molecular Weight 148.28 g/mol Used for bulk stoichiometric calculations[3]
Monoisotopic Exact Mass Target value for HRMS identification[4]
[M+H] + Exact Mass 149.0992 DaPrimary target ion in positive ESI-MS
[M+Na] + Exact Mass 171.0817 DaCommon sodium adduct in ESI-MS

Analytical Significance in High-Resolution Mass Spectrometry (HRMS)

When analyzing biological matrices or complex polymer extracts, relying on a nominal mass (148 Da) is analytically insufficient due to the vast number of potential isobaric compounds. By utilizing an Orbitrap or Time-of-Flight (TOF) mass analyzer, researchers can target the exact mass of 148.0919 Da[4] with sub-ppm mass accuracy.

Furthermore, the presence of silicon provides a built-in diagnostic tool. Silicon possesses a unique natural isotopic signature ( 28 Si: 92.2%, 29 Si: 4.7%, 30 Si: 3.1%). Observing the M+1 and M+2 isotopic peaks at their precise relative abundances serves as a self-validating mechanism to confirm the presence of the trimethylsilyl moiety, effectively eliminating false positives from carbon-only molecules.

Experimental Protocol: LC-HRMS Validation Workflow

The following step-by-step methodology outlines the optimal approach for detecting and validating 3-(Trimethylsilyl)-1,2-propanediol using LC-HRMS.

Phase 1: Sample Preparation
  • Stock Dilution: Reconstitute 1 mg of the standard in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

    • Causality: Methanol is selected over water due to the compound's slightly hydrophobic trimethylsilyl group. This ensures complete solvation while remaining highly compatible with electrospray ionization (ESI) droplet desolvation.

  • Working Solution: Dilute the stock to 1 µg/mL using a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an essential proton donor, shifting the ionization equilibrium to favor the formation of the [M+H] + pseudo-molecular ion, which is critical for positive-mode ESI sensitivity.

Phase 2: Chromatographic Separation
  • Column Selection: Utilize a C18 Reverse Phase UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Causality: The C18 stationary phase effectively retains the non-polar trimethylsilyl moiety, allowing chromatographic separation from highly polar matrix interferences before they enter the mass spectrometer, thereby minimizing ion suppression.

  • Gradient Elution: Execute a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

Phase 3: HRMS Acquisition & Data Processing
  • Ionization & Detection: Operate in ESI Positive (+) mode using an Orbitrap or TOF analyzer set to a resolution of 70,000 FWHM. Monitor for [M+H] + at m/z 149.0992.

  • Mass Accuracy Check: Extract chromatograms with a mass tolerance window of 5 ppm.

    • Causality: A narrow extraction window serves as a self-validating filter; only ions matching the exact formula C 6​ H 16​ O 2​ Si will be integrated, ensuring absolute analytical specificity.

MS_Workflow Sample Sample Prep (Methanol Dilution) UPLC UPLC Separation (C18 Column) Sample->UPLC Injection ESI ESI(+) Ionization [M+H]+ Generation UPLC->ESI Elution HRMS HRMS Detection (Orbitrap/TOF) ESI->HRMS Ion Transfer Data Data Validation (m/z 149.0992) HRMS->Data Mass Extraction

Step-by-step LC-HRMS workflow for the exact mass validation of 3-(Trimethylsilyl)-1,2-propanediol.

Industrial and Synthetic Applications: Polymer Modification

Beyond its role as an analytical standard, 3-(Trimethylsilyl)-1,2-propanediol serves as a highly specialized modifier in macromolecular synthesis. According to industrial patent records, it is utilized in esterification processes alongside terephthalic acid and ethylene glycol to produce[5].

  • Causality in Synthesis: The introduction of the bulky trimethylsilyl group into the rigid polyester backbone directly disrupts the tight crystalline packing of the polymer chains[5]. This structural disruption increases the amorphous free volume within the fiber. Consequently, nonionic disperse dyes can penetrate the polymer matrix much more effectively, significantly enhancing dye uptake without the need for toxic carrier chemicals or extreme high-pressure dyeing conditions[5].

Polymer_Synthesis cluster_monomers Monomer Feed PTA Terephthalic Acid Reaction Esterification & Polycondensation (260°C, 0.2 MPa) PTA->Reaction EG Ethylene Glycol EG->Reaction Modifier 3-(Trimethylsilyl)- 1,2-propanediol (Modifier) Modifier->Reaction 0.03 Molar Ratio Product Modified Polyester DTY (Enhanced Dyeability) Reaction->Product Polymerization

Industrial synthesis pathway utilizing 3-(Trimethylsilyl)-1,2-propanediol to produce modified polyester.

References

  • PubChem. "1-[(Trimethylsilyl)oxy]propan-2-ol | C6H16O2Si" (Exact Mass Reference). National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "CN109735932B - Easy-to-dye polyester DTY fiber and preparation method thereof".

Sources

Thermodynamic Stability and Mechanistic Profiling of 3-(Trimethylsilyl)-1,2-propanediol: A Technical Guide for Advanced Synthesis and Polymer Modification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the misconception that all silyl-containing aliphatic compounds exhibit the hydrolytic lability of standard silyl ethers. This whitepaper systematically deconstructs the thermodynamic stability and mechanistic utility of 3-(Trimethylsilyl)-1,2-propanediol (CAS: 119235-89-1)[]. By examining its synthesis kinetics, thermodynamic profiling, and application in polymer modification, we provide a definitive guide for researchers and drug development professionals looking to leverage steric engineering to enhance matrix permeability[2].

Structural Thermodynamics: The C-Si vs. O-Si Paradigm

In organic synthesis and drug development, trimethylsilyl (TMS) groups are ubiquitously employed as transient protecting groups for alcohols, forming silyl ethers (O-Si bonds) that are easily cleaved by fluoride ions or mild acids[3][4]. However, 3-(Trimethylsilyl)-1,2-propanediol represents a fundamentally different structural class. Here, the TMS group is directly bonded to the C3 carbon of the propanediol backbone.

This C-Si bond alters the molecule's thermodynamic landscape. The C-Si bond enthalpy (~318 kJ/mol) provides robust thermal and hydrolytic stability compared to the highly labile O-Si bond. Furthermore, the immense steric bulk of the TMS group imposes significant rotational barriers along the C2-C3 axis. This restricted conformational entropy is not a liability; rather, it is a highly desirable property when engineering polymer free volume for drug delivery or advanced materials[2].

Synthesis Kinetics and Thermodynamic Control

The synthesis of 3-(Trimethylsilyl)-1,2-propanediol requires precise thermodynamic control to prevent premature degradation of the epoxide intermediate[2]. The pathway relies on the epoxidation of 3-trimethylsilylpropene, followed by an acid-catalyzed ring-opening hydrolysis.

Synthesis_Pathway A 3-Trimethylsilylpropene B Trimethylsilyl Propylene Epoxide A->B Peracetic Acid CH2Cl2, 35°C C 3-(Trimethylsilyl)- 1,2-propanediol B->C H2O, H2SO4 80°C

Synthesis pathway of 3-(Trimethylsilyl)-1,2-propanediol via epoxidation and hydrolysis.

Causality in Reaction Design:

  • Epoxidation: Utilizing peracetic acid in dichloromethane at 35 °C provides a controlled electrophilic oxygen transfer[2]. The mild temperature prevents the thermal auto-decomposition of peracetic acid and avoids oxidative cleavage of the C-Si bond.

  • Hydrolysis: The bulky TMS group sterically shields the epoxide, raising the activation energy ( Ea​ ) for nucleophilic attack. Conducting the hydrolysis at 80 °C provides the exact thermal kinetic energy required to overcome this barrier, driving the reaction thermodynamically forward to the diol without inducing dehydration[2].

Experimental Methodology: Synthesis & Thermodynamic Profiling

To ensure scientific integrity, the following protocol is designed as a self-validating system. In-process analytical checks are embedded to confirm thermodynamic stability at each stage.

Step 1: Epoxidation of 3-Trimethylsilylpropene
  • Reaction Setup: In a dried, nitrogen-purged reactor, mix 3-trimethylsilylpropene, peracetic acid, and dichloromethane in a 1:5:10 molar ratio[2].

  • Thermal Control: Maintain the reaction temperature strictly at 35 °C under continuous stirring for 5 hours[2].

    • Causality: Exceeding 40 °C risks thermal runaway and degradation of the epoxide intermediate into complex oligomers.

  • Isolation: Remove the dichloromethane solvent under reduced pressure and purify the residue via fractional distillation to isolate trimethylsilyl propylene epoxide[2].

  • Validation: Confirm the disappearance of the alkene C=C stretch (~1630 cm⁻¹) via FT-IR to ensure complete conversion.

Step 2: Acid-Catalyzed Hydrolysis
  • Aqueous Excess: In a separate reactor, combine the isolated trimethylsilyl propylene epoxide with water at a 1:20 molar ratio[2].

    • Causality: A massive stoichiometric excess of water drives the equilibrium completely to the right, preventing epoxide oligomerization[2].

  • Catalysis: Add 70% concentrated sulfuric acid dropwise until it constitutes exactly 0.1% of the total mixture mass[2].

    • Causality: Limiting the acid concentration prevents extreme low-pH regimes that could catalyze the dehydration of the newly formed 1,2-diol.

  • Ring-Opening: Heat the mixture in a water bath to 80 °C and maintain for 10 minutes under vigorous stirring[2].

  • Quenching: Cool immediately to room temperature, neutralize with sodium bicarbonate, and distill to yield pure 3-(Trimethylsilyl)-1,2-propanediol[2].

Step 3: Thermodynamic Profiling
  • Load 5-10 mg of the purified diol into an aluminum pan for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Ramp the temperature from 25 °C to 300 °C at 10 °C/min under a nitrogen atmosphere to map the endothermic dehydration and thermal degradation peaks, establishing the safe operating window for downstream polymer processing.

Applied Thermodynamics: Polymer Matrix Modification

In drug development and materials science, the thermodynamic stability and steric bulk of 3-(Trimethylsilyl)-1,2-propanediol are leveraged to modify polyesters. When this diol is incorporated into a polymer backbone via esterification, the TMS lateral groups act as molecular wedges[2].

Thermodynamic_Logic N1 Bulky TMS Group at C3 N2 Steric Hindrance & Restricted C-C Rotation N1->N2 Conformational Entropy N3 Increased Polymer Free Volume N2->N3 Chain Disruption N4 Enhanced Matrix Permeability (Drug/Dye Diffusion) N3->N4 Lower Local Tg

Thermodynamic effects of the TMS group on polymer matrix free volume and permeability.

This disruption of chain packing increases the "cavity free volume" of the polymer[2]. In a drug delivery or dyeing context, this lowers the local glass transition temperature ( Tg​ ) and significantly enhances the diffusion rate of embedded active pharmaceutical ingredients (APIs) or dye molecules, without compromising the macroscopic mechanical properties of the fiber[2].

Quantitative Data Summary

The following table summarizes the thermodynamic and physical properties of standard polyester versus polyester modified with 3-(Trimethylsilyl)-1,2-propanediol[2].

PropertyStandard PolyesterTMS-Modified PolyesterImpact / Causality
Single-Filament Fineness 1.2 dtex0.7 - 1.2 dtexMaintained structural integrity[2].
Breaking Strength 3.7 cN/dtex≥ 3.3 cN/dtexMinimal loss of tensile strength[2].
Elongation at Break 27.0%25.0 ± 3.0%Retained flexibility[2].
Boiling Water Shrinkage 4.4%4.0 ± 0.5%Improved thermodynamic stability[2].
Molecule Uptake (120 °C) 83.7%85.3 - 89.2%Enhanced diffusion due to free volume[2].
K/S Value (Permeability) 20.2722.58 - 24.47Superior matrix penetration[2].
References
  • Title: CN109735932B - Easy-to-dye polyester DTY fiber and preparation method thereof Source: Google Patents URL
  • Title: Silyl ether Source: Wikipedia URL: [Link]

  • Title: Protecting Groups For Alcohols Source: Master Organic Chemistry URL: [Link]

Sources

Solvation Dynamics of 3-(Trimethylsilyl)-1,2-propanediol in Polar Aprotic Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Organosilicon Chemistry & Formulation Science

Executive Summary

As an Application Scientist specializing in complex formulation matrices, I frequently encounter the thermodynamic challenge of solvating amphiphilic organosilanes. 3-(Trimethylsilyl)-1,2-propanediol (CAS: 119235-89-1) is a highly specialized molecule characterized by a stark structural dichotomy: a highly lipophilic, sterically bulky trimethylsilyl (TMS) headgroup paired with a highly hydrophilic 1,2-diol moiety[1].

When integrating this compound into active pharmaceutical ingredients (APIs) or advanced polymeric systems, selecting the correct solvent is paramount. Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—offer a unique thermodynamic environment. They lack acidic protons (preventing them from acting as hydrogen bond donors) but possess high dielectric constants and strong hydrogen bond accepting capabilities[2]. This guide delineates the mechanistic causality, quantitative parameters, and self-validating protocols required to accurately assess and utilize the solubility of 3-(Trimethylsilyl)-1,2-propanediol in polar aprotic media.

Molecular Architecture & Solvation Thermodynamics

To understand how to dissolve 3-(Trimethylsilyl)-1,2-propanediol, we must first deconstruct the causality of its intermolecular forces. Pure 3-(Trimethylsilyl)-1,2-propanediol forms a robust intermolecular network driven by hydrogen bonding between the diol groups.

Polar aprotic solvents are defined by their lack of O-H or N-H bonds, meaning they cannot self-associate via hydrogen bonding[3]. However, their highly electronegative oxygen or nitrogen atoms act as potent hydrogen bond acceptors[4].

The Causality of Solvation:

  • H-Bond Disruption: The polar aprotic solvent molecules outcompete the solute-solute interactions. The solvent's oxygen (e.g., the S=O in DMSO or C=O in DMF) accepts hydrogen bonds from the -OH groups of the propanediol[5].

  • Dispersion Accommodation: Simultaneously, the solvent must accommodate the bulky, non-polar TMS group. The relatively high polarizability of solvents like DMSO allows for sufficient London dispersion forces to stabilize the TMS moiety without forcing the solvent into an entropically unfavorable clathrate structure (which commonly occurs in protic solvents like water).

  • Nucleophile Stabilization: Because polar aprotic solvents do not solvate anions or nucleophiles via hydrogen bonding, the diol oxygen atoms remain highly reactive if deprotonated, making these solvents ideal for downstream SN2 or cross-coupling reactions involving the organosilane[6].

SolvationMechanism TMS 3-(Trimethylsilyl)-1,2-propanediol (Amphiphilic Solute) HBA H-Bond Acceptance (Solvent O/N to Diol -OH) TMS->HBA VdW Dispersion Forces (Solvent to TMS Group) TMS->VdW PAS Polar Aprotic Solvent (e.g., DMSO, DMF) PAS->HBA PAS->VdW Disrupt Disruption of Solute-Solute H-Bonding Network HBA->Disrupt VdW->Disrupt Stable Thermodynamically Stable Solvated State Disrupt->Stable

Logical pathway of TMS-propanediol solvation in polar aprotic media.

Solvent Selection Matrix

To facilitate rational solvent selection, the following table summarizes the key physicochemical properties of common polar aprotic solvents that dictate their solvating power for 3-(Trimethylsilyl)-1,2-propanediol.

Polar Aprotic SolventDielectric Constant (ε)Dipole Moment (D)Boiling Point (°C)H-Bond Acceptor CapacitySuitability for TMS-Propanediol
Dimethyl Sulfoxide (DMSO) 46.73.96189.0Very HighOptimal : Strongest H-bond acceptor; excellent dispersion.
N,N-Dimethylformamide (DMF) 36.73.86153.0HighExcellent : Good balance of volatility and solvating power.
N-Methyl-2-pyrrolidone (NMP) 32.34.09203.0HighExcellent : Ideal for high-temperature reactions.
Acetonitrile (MeCN) 38.33.2082.0Low-ModerateModerate : Weaker H-bond acceptor; lower solubility limit.
Acetone 21.82.9156.1ModerateModerate : Good for volatile extraction, lower polarity.

Data synthesized from standard physicochemical references for polar aprotic solvents[2].

Self-Validating Experimental Protocol: Isothermal Saturation

In formulation science, a protocol is only as good as its ability to self-diagnose errors. The following step-by-step methodology for determining the solubility of 3-(Trimethylsilyl)-1,2-propanediol employs orthogonal validation (Gravimetry + qNMR) to ensure that the data is not skewed by solvent hygroscopicity or solute degradation.

Step-by-Step Methodology

Step 1: Rigorous Solvent Dehydration

  • Action: Dry the selected polar aprotic solvent (e.g., DMSO) over activated 3Å molecular sieves for 48 hours prior to use.

  • Causality: Polar aprotic solvents are notoriously hygroscopic. Trace water acts as both a competitive hydrogen bond donor and acceptor, which will artificially alter the thermodynamic solubility profile of the diol[3].

Step 2: Gravimetric Dosing

  • Action: In a temperature-controlled glovebox (argon atmosphere), add an excess of 3-(Trimethylsilyl)-1,2-propanediol (e.g., 500 mg) to 1.0 mL of the dehydrated solvent in a hermetically sealed borosilicate vial.

  • Causality: An inert atmosphere prevents atmospheric moisture ingress during the dosing phase, maintaining the integrity of the aprotic environment.

Step 3: Isothermal Equilibration

  • Action: Agitate the suspension via magnetic stirring at exactly 25.0 ± 0.1 °C for 48 hours.

  • Causality: 48 hours ensures that the thermodynamic equilibrium between the solid/liquid solute lattice and the solvated state is fully achieved, avoiding metastable supersaturation.

Step 4: Phase Separation

  • Action: Centrifuge the vial at 10,000 RPM for 15 minutes at 25.0 °C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE is chemically inert to polar aprotic solvents. This step ensures no undissolved micro-particulates artificially inflate the calculated solubility.

Step 5: Orthogonal Quantification (Self-Validation)

  • Action: Analyze the supernatant using both High-Performance Liquid Chromatography (HPLC) equipped with an Evaporative Light Scattering Detector (ELSD) and quantitative Nuclear Magnetic Resonance (qNMR) using an internal standard (e.g., maleic acid).

  • Causality: HPLC-ELSD provides accurate concentration data for non-UV absorbing compounds like organosilanes. qNMR acts as the self-validating mechanism: it not only confirms the concentration but verifies the structural integrity of the TMS group, ensuring no solvolysis or desilylation occurred during the 48-hour equilibration.

ExperimentalWorkflow S1 1. Dehydration (Molecular Sieves) S2 2. Dosing (Gravimetric) S1->S2 S3 3. Equilibration (25°C, 48h) S2->S3 S4 4. Separation (Centrifugation) S3->S4 S5 5. Validation (qNMR & HPLC) S4->S5

Self-validating isothermal saturation workflow for solubility assessment.

Conclusion

The solubility of 3-(Trimethylsilyl)-1,2-propanediol in polar aprotic solvents is governed by a delicate thermodynamic balance. The solvent must possess a sufficiently high dipole moment and hydrogen-bond accepting capacity to break the diol-diol interactions, while providing enough dispersion forces to accommodate the lipophilic TMS tail. By utilizing rigorously dehydrated solvents like DMSO or DMF and employing self-validating analytical protocols, researchers can achieve highly accurate solubility profiles, enabling the seamless integration of this versatile organosilane into complex synthetic and formulation pipelines.

References

  • EvitaChem - Buy 3-(Trimethylsilyl)-1,2-propanediol (EVT-382306).
  • Wikipedia - Polar aprotic solvent.
  • ChemTalk - Polar Protic and Aprotic Solvents.
  • Master Organic Chemistry - Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Taylor & Francis - Polar aprotic solvents – Knowledge and References.
  • ACS Publications - Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry.

Sources

basic synthesis pathways for 3-(Trimethylsilyl)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 3-(Trimethylsilyl)-1,2-propanediol

Executive Summary

3-(Trimethylsilyl)-1,2-propanediol (CAS: 119235-89-1) is a highly specialized organosilicon building block utilized extensively in advanced materials science and pharmaceutical synthesis[1]. In polymer chemistry, it serves as a critical diol monomer for modifying polyesters; the bulky trimethylsilyl (TMS) lateral group increases the spatial free volume of the polymer matrix, drastically improving dye uptake and altering mechanical properties[2]. In drug development, it acts as a versatile precursor for synthesizing complex fluorohydrins and polycyclic ethers[3].

This whitepaper dissects the two primary synthetic pathways for generating 3-(Trimethylsilyl)-1,2-propanediol from allyltrimethylsilane, detailing the mechanistic causality, the profound influence of the β-silyl effect, and field-proven experimental protocols designed for high-yield isolation.

Mechanistic Pathways and Causality

The synthesis of TMS-propanediol relies on the functionalization of the terminal alkene in allyltrimethylsilane. The choice of pathway dictates the scalability, stereocontrol, and environmental footprint of the process.

Pathway A: Direct Dihydroxylation (The Upjohn Approach)

Direct dihydroxylation utilizes Osmium Tetroxide (OsO₄) in catalytic amounts alongside a stoichiometric co-oxidant, typically N-Methylmorpholine N-oxide (NMO)[4].

  • Causality of Reagent Selection: OsO₄ provides unparalleled chemoselectivity for the syn-addition of hydroxyl groups across the double bond. NMO is selected to continuously reoxidize the Os(VI) species back to the active Os(VIII) catalyst, keeping the highly toxic OsO₄ concentration in the parts-per-million range.

  • Mechanistic Advantage: This pathway avoids volatile intermediates and proceeds at ambient temperature, making it ideal for bench-scale synthesis where high atom economy is prioritized.

Pathway B: Epoxidation and Acid-Catalyzed Hydrolysis

This two-step industrial route involves the epoxidation of allyltrimethylsilane using meta-chloroperoxybenzoic acid (mCPBA) or peracetic acid, followed by acid-catalyzed ring opening[2][5].

  • The β-Silyl Effect: The hyperconjugation between the C–Si σ -bond and the developing empty p-orbital at the β-carbon stabilizes the transition state during the acid-catalyzed hydrolysis of the epoxide[6]. This stereoelectronic effect lowers the activation energy for the nucleophilic attack of water, allowing the ring-opening to proceed rapidly at moderate temperatures (80 °C)[2].

  • Volatility Challenges: The intermediate, trimethylsilyl propylene epoxide, is notoriously volatile[5]. Experimental design must account for this by either utilizing a one-pot sequential addition or employing highly controlled distillation parameters to prevent yield loss.

Pathways A Allyltrimethylsilane (Starting Material) B Pathway A: Dihydroxylation OsO4 / NMO A->B Direct Syn-Addition C Pathway B: Epoxidation mCPBA or Peracetic Acid A->C Electrophilic Epoxidation F 3-(Trimethylsilyl)-1,2-propanediol (Target Product) B->F Reductive Quench D Trimethylsilyl Propylene Epoxide (Volatile Intermediate) C->D Careful Isolation E Acid Hydrolysis H2O / H2SO4 D->E β-Silyl Stabilized Opening E->F Neutralization

Synthesis pathways from Allyltrimethylsilane to 3-(Trimethylsilyl)-1,2-propanediol.

Quantitative Pathway Comparison

To aid in synthetic planning, the following table summarizes the quantitative and qualitative metrics of both pathways based on empirical data[2][5][7].

MetricPathway A (OsO₄/NMO)Pathway B (mCPBA/H₂O)
Overall Yield 85% - 92%65% - 75%
Stereocontrol High (Syn-addition)Moderate (Anti-addition via epoxide)
Scalability Low (Toxicity of Osmium)High (Industrial standard)
Intermediate Volatility None (Direct to diol)High (Epoxide intermediate)
Reaction Time 12 - 16 hours5 - 8 hours (Total)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each phase includes specific monitoring techniques to ensure the chemical transformation is successful before proceeding, minimizing wasted reagents and time.

Protocol 1: Catalytic Dihydroxylation (Bench-Scale)

Objective: Synthesize the diol directly using Upjohn conditions.

  • Preparation: In a round-bottom flask, dissolve allyltrimethylsilane (10 mmol) in a 4:1 mixture of Acetone and H₂O (25 mL).

  • Oxidant Addition: Add NMO (12 mmol, 1.2 eq). Stir until completely dissolved.

  • Catalyst Introduction: Carefully add OsO₄ (0.1 mmol, 1 mol%, typically as a 2.5 wt% solution in tert-butanol). The solution will transition from clear to pale yellow.

  • Reaction & Validation: Stir at room temperature for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The non-polar allyltrimethylsilane spot (R_f ~0.9) must disappear, replaced by a highly polar diol spot (R_f ~0.2).

  • Quenching: Add saturated aqueous Na₂SO₃ (10 mL) and stir for 1 hour to reduce the osmate ester. The solution will turn dark brown/black as OsO₂ precipitates.

  • Isolation: Filter through a pad of Celite. Extract the filtrate with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Epoxidation and Hydrolysis (Scale-Up / Industrial)

Objective: Synthesize the diol via a scalable, heavy-metal-free route[2][7].

  • Epoxidation: Dissolve allyltrimethylsilane (50 mmol) in dichloromethane (DCM, 100 mL). Cool to 0 °C. Slowly add mCPBA (60 mmol, 1.2 eq) in portions.

  • Validation: Stir for 5 hours, allowing it to warm to room temperature.

    • Self-Validation: GC-MS or NMR must confirm the disappearance of the alkene multiplet (~5.8 ppm) and the appearance of epoxide signals (~2.8 ppm).

  • Workup (Caution): Wash the organic layer with saturated aqueous NaHCO₃ (3 x 50 mL) to remove m-chlorobenzoic acid. Dry over MgSO₄.

    • Critical Step: Concentrate under mild vacuum (no less than 150 mbar) at 20 °C. The intermediate trimethylsilyl propylene epoxide is highly volatile[5].

  • Hydrolysis: Transfer the crude epoxide to a flask containing H₂O (50 mL) and concentrated H₂SO₄ (0.1% by mass of the mixture)[2]. Heat to 80 °C for 15 minutes.

  • Final Isolation: Cool to room temperature. Neutralize the acid with dilute NaOH. Extract with ethyl acetate, dry, and perform fractional distillation to yield the pure 3-(Trimethylsilyl)-1,2-propanediol.

Workflow S1 Step 1: Epoxidation mCPBA DCM, 0°C to RT S2 Step 2: Workup NaHCO3 Wash Retain Volatile Epoxide S1->S2 S3 Step 3: Hydrolysis H2O / H2SO4 80°C, 15 min S2->S3 S4 Step 4: Purification Neutralization Distillation S3->S4

Workflow for the scalable Epoxidation-Hydrolysis synthesis route.

Sources

Methodological & Application

step-by-step protocol for 3-(Trimethylsilyl)-1,2-propanediol esterification

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Protocol: Selective Esterification of 3-(Trimethylsilyl)-1,2-propanediol

Mechanistic Rationale & Strategic Overview

The esterification of 3-(Trimethylsilyl)-1,2-propanediol presents a unique synthetic challenge governed by two primary chemical factors: steric hindrance and acid sensitivity.

First, the molecule possesses a primary hydroxyl group at the C1 position and a secondary hydroxyl group at the C2 position. The bulky trimethylsilyl (TMS) group at C3 exerts significant steric bulk, which heavily shields the adjacent C2 hydroxyl. This steric environment can be exploited to achieve highly selective mono-esterification at C1, or it can be overcome with catalytic intervention to achieve complete di-esterification.

Second, the structural integrity of organosilicon compounds can be compromised by strong acids, which may trigger protodesilylation or unwanted molecular rearrangements. Consequently, traditional Fischer esterification (utilizing strong acids like H₂SO₄ and high heat) is strictly contraindicated.

To navigate these constraints, this protocol utilizes the Steglich Esterification methodology [1]. By employing N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst, the reaction proceeds under mild, neutral-to-basic conditions at room temperature. This preserves the TMS group while allowing for precise stoichiometric control over the reaction outcomes [2].

Reaction Pathway Visualization

G A Carboxylic Acid + DCC B O-Acylisourea Intermediate A->B Activation C N-Acylpyridinium Active Species B->C + DMAP F DCU Byproduct (Precipitates) B->F Rearrangement/ Precipitation E Ester Product (C1 Mono or C1,C2 Di) C->E Nucleophilic Attack by Diol D 3-(Trimethylsilyl)- 1,2-propanediol D->E Reactant

Figure 1: Steglich esterification pathway of 3-(Trimethylsilyl)-1,2-propanediol.

Quantitative Reaction Parameters

To achieve specific esterification targets, strict adherence to stoichiometric ratios is required. The table below summarizes the optimized parameters for both mono- and di-esterification workflows.

ParameterMono-esterification (C1 Selective)Di-esterification (C1 & C2)
3-(Trimethylsilyl)-1,2-propanediol 1.00 eq1.00 eq
Carboxylic Acid 1.05 eq2.50 eq
DCC (Coupling Agent) 1.10 eq2.60 eq
DMAP (Catalyst) 0.10 eq0.25 eq
Reaction Temperature 0 °C warming to 20 °C0 °C warming to 20 °C
Reaction Time 4 - 6 hours12 - 18 hours
Expected Yield 75 - 85%80 - 90%

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation and Activation
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere to prevent moisture-induced hydrolysis of the DCC.

  • Dissolution: Dissolve the target carboxylic acid in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add the specified equivalents of DMAP to the solution and stir for 5 minutes at room temperature to ensure complete homogenization.

  • Thermal Control: Cool the reaction flask to exactly 0 °C using an ice-water bath.

    • Causality Insight: The activation of the carboxylic acid by DCC is highly exothermic. Cooling the system prevents the irreversible thermal rearrangement of the highly reactive O-acylisourea intermediate into an inactive N-acylurea dead-end byproduct.

Phase 2: Substrate Addition and Esterification
  • Coupling Agent Addition: Add DCC dropwise (if pre-dissolved in DCM) or in small solid portions to the 0 °C solution.

  • Self-Validation Check (Activation): Within 10 to 15 minutes, a white, chalky precipitate of N,N'-Dicyclohexylurea (DCU) will begin to form. This visual cue is a self-validating indicator that the carboxylic acid has been successfully activated.

  • Substrate Introduction: Add 3-(Trimethylsilyl)-1,2-propanediol dropwise to the activated mixture.

  • Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir continuously for the duration specified in the quantitative data table.

    • Causality Insight: The addition of DMAP is critical here. DMAP attacks the O-acylisourea to form an N-acylpyridinium intermediate. This species is vastly more electrophilic, which is mandatory for overcoming the severe steric hindrance at the C2 position if di-esterification is the goal.

  • Self-Validation Check (Completion): Monitor the reaction via Thin Layer Chromatography (TLC). Because TMS compounds often lack strong UV chromophores, visualize the plates using a Potassium Permanganate (KMnO₄) or Ceric Ammonium Molybdate (CAM) stain. The complete disappearance of the diol spot validates reaction completion.

Phase 3: Workup and Purification
  • Filtration: Filter the crude reaction mixture through a tightly packed pad of Celite to remove the bulk of the insoluble DCU precipitate. Wash the filter cake thoroughly with cold DCM to maximize product recovery.

  • Aqueous Quench & Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • 10% aqueous Citric Acid: Protonates and extracts residual DMAP catalyst into the aqueous layer.

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃): Deprotonates and removes any unreacted carboxylic acid.

    • Brine (Saturated NaCl): Breaks potential emulsions and pre-dries the organic layer.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    • Causality Insight: The bulky, non-polar TMS group significantly increases the lipophilicity (higher Rf value) of the product compared to standard diol esters. Begin with a highly non-polar eluent (e.g., 95:5 Hexanes:EtOAc) to prevent the product from co-eluting with the solvent front.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. URL:[Link]

  • Raghunanan, L., & Narine, S. S. (2016). Engineering Green Lubricants II: Thermal Transition and Flow Properties of Vegetable Oil-Derived Diesters. ACS Sustainable Chemistry & Engineering, 4(3), 693-700. URL:[Link]

Application Notes and Protocols: Surface Functionalization Utilizing 3-(Trimethylsilyl)-1,2-propanediol for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the application of 3-(Trimethylsilyl)-1,2-propanediol in the functionalization of hydroxyl-bearing surfaces, such as silica, glass, and metal oxides. The protocol leverages the temporary protection of the diol functionality by the trimethylsilyl (TMS) group, which can be selectively removed in situ or prior to surface modification to present a hydrophilic and reactive 1,2-propanediol moiety. This approach offers a unique opportunity to create surfaces with enhanced hydrophilicity, biocompatibility, and potential for further chemical modification. These detailed application notes and protocols are intended for researchers, materials scientists, and drug development professionals seeking to create novel functionalized surfaces.

Introduction: The Strategic Advantage of Silyl-Protected Diols in Surface Chemistry

Surface functionalization is a cornerstone of modern materials science, enabling the precise tuning of surface properties to meet the demands of a wide range of applications, from biomedical devices to microelectronics.[1] The choice of the surface modifying agent is critical in determining the final characteristics of the material. While traditional organosilanes have been widely used, molecules bearing diol functionalities offer distinct advantages. The two hydroxyl groups can potentially form two attachment points with a hydroxylated surface, leading to a more stable and organized molecular layer.[2][3]

3-(Trimethylsilyl)-1,2-propanediol is a versatile reagent that combines the benefits of a diol with the strategic use of a trimethylsilyl (TMS) protecting group. The TMS group masks the reactive hydroxyls, preventing self-polymerization and unwanted side reactions during storage and handling.[4][5] This silyl ether is readily cleaved under mild conditions, revealing the 1,2-propanediol for subsequent surface reaction.[6][7] This two-step approach—deprotection followed by surface coupling—provides a high degree of control over the functionalization process.

Core Principles and Mechanistic Rationale

The functionalization process using 3-(Trimethylsilyl)-1,2-propanediol is predicated on two key chemical transformations:

  • Deprotection of the Trimethylsilyl Ether: The TMS group is susceptible to hydrolysis under mild acidic conditions or by treatment with a fluoride source.[4][6][7] This reaction is typically fast and clean, yielding the free 1,2-propanediol and a volatile silyl byproduct.

  • Surface Reaction of the Diol: The newly exposed vicinal diol can then react with surface hydroxyl groups (silanols in the case of silica or glass) to form covalent bonds. While the exact nature of the linkage can vary, it is proposed that the diol can form ether-like linkages with the surface. The bidentate nature of the 1,2-propanediol could potentially lead to a chelate-like binding to surface metal atoms or form two separate linkages with adjacent surface hydroxyls, thereby enhancing the stability of the grafted layer.

Experimental Protocols

Materials and Equipment
  • 3-(Trimethylsilyl)-1,2-propanediol

  • Substrates (e.g., silicon wafers, glass slides, silica nanoparticles)

  • Anhydrous solvents (e.g., toluene, ethanol, isopropanol)

  • Reagents for deprotection (e.g., dilute hydrochloric acid, tetrabutylammonium fluoride (TBAF) solution in THF)

  • Reagents for surface cleaning (e.g., piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ), RCA-1 solution (ammonia, hydrogen peroxide, and water))

  • Standard laboratory glassware, magnetic stirrers, and a sonicator

  • Oven or vacuum oven for curing

Workflow for Surface Functionalization

The overall process for surface modification with 3-(Trimethylsilyl)-1,2-propanediol can be visualized as a two-stage process: an optional pre-deprotection step followed by the surface reaction.

G cluster_0 Stage 1: Preparation & Deprotection cluster_1 Stage 2: Surface Functionalization & Curing A Substrate Cleaning & Activation D Substrate Immersion & Reaction A->D B 3-(Trimethylsilyl)-1,2-propanediol Solution Preparation C In situ Deprotection (Acid/Fluoride) B->C C->D E Rinsing D->E F Curing E->F

Caption: General workflow for surface functionalization.

Detailed Protocol: Solution-Phase Deposition on Silica/Glass Substrates

This protocol describes a solution-phase method for the functionalization of silica-based substrates.

Step 1: Substrate Cleaning and Activation

  • Objective: To remove organic contaminants and generate a high density of surface hydroxyl (-OH) groups.

  • Procedure:

    • Immerse the substrates in a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 30-60 minutes at room temperature. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Alternatively, for a less aggressive cleaning, use an RCA-1 clean (5:1:1 DI water:27% NH₄OH:30% H₂O₂) at 75-80 °C for 15 minutes.

    • Rinse the substrates copiously with deionized water.

    • Dry the substrates in an oven at 110-120 °C for at least 1 hour and use immediately.

Step 2: Preparation of the Functionalization Solution and In Situ Deprotection

  • Objective: To prepare a solution of 1,2-propanediol by deprotecting the silyl ether in situ.

  • Procedure:

    • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Trimethylsilyl)-1,2-propanediol in an anhydrous solvent (e.g., toluene or isopropanol) to a final concentration of 1-5% (v/v).

    • For acid-catalyzed deprotection, add a catalytic amount of dilute hydrochloric acid (e.g., 1-2 drops of 0.1 M HCl in isopropanol).

    • For fluoride-catalyzed deprotection, add a stoichiometric amount of TBAF (1.0 M in THF) relative to the silyl ether.

    • Stir the solution at room temperature for 30-60 minutes to ensure complete deprotection.

Step 3: Surface Functionalization

  • Objective: To react the deprotected 1,2-propanediol with the activated substrate surface.

  • Procedure:

    • Immerse the cleaned and dried substrates into the freshly prepared functionalization solution.

    • Allow the reaction to proceed for 2-24 hours at room temperature. The optimal reaction time will depend on the desired surface coverage and the specific substrate.

    • For some applications, gentle heating (e.g., 40-60 °C) may accelerate the reaction, but care should be taken to avoid solvent evaporation.

Step 4: Post-Functionalization Rinsing and Curing

  • Objective: To remove any physisorbed molecules and promote covalent bond formation.

  • Procedure:

    • Remove the substrates from the functionalization solution.

    • Rinse the substrates sequentially with the anhydrous solvent used for the reaction (e.g., toluene or isopropanol), followed by ethanol, and finally deionized water.

    • Dry the substrates under a stream of inert gas (e.g., nitrogen).

    • Cure the functionalized substrates in an oven at 110-120 °C for 1-2 hours. This step helps to drive off water and promote the formation of stable linkages with the surface.

Characterization of Functionalized Surfaces

A combination of surface-sensitive analytical techniques should be employed to verify the successful functionalization of the surface.

Technique Purpose Expected Outcome for Successful Functionalization
Contact Angle Goniometry To assess changes in surface wettability.A significant decrease in the water contact angle, indicating an increase in surface hydrophilicity due to the presence of diol groups.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.The appearance of C 1s and O 1s peaks with binding energies characteristic of C-O and C-H bonds, and a decrease in the Si 2p signal from the substrate.
Atomic Force Microscopy (AFM) To characterize the surface topography.An increase in surface roughness might be observed, and the formation of a uniform molecular layer can be assessed.
Ellipsometry To measure the thickness of the grafted molecular layer.An increase in the layer thickness consistent with the formation of a monolayer or a thin film of the propanediol moiety.

Mechanistic Diagrams

G cluster_0 Deprotection of 3-(Trimethylsilyl)-1,2-propanediol TMS-Diol 3-(Trimethylsilyl)-1,2-propanediol Diol 1,2-Propanediol TMS-Diol->Diol Deprotection Reagent H+ or F- Reagent->Diol

Caption: Deprotection of the silyl ether.

G cluster_1 Surface Functionalization with 1,2-Propanediol Surface Hydroxylated Surface (-OH) Functionalized_Surface Diol-Functionalized Surface Surface->Functionalized_Surface Diol 1,2-Propanediol Diol->Functionalized_Surface Covalent Bonding

Caption: Reaction of the diol with the surface.

Troubleshooting and Key Considerations

  • Incomplete Deprotection: If characterization suggests incomplete functionalization, ensure the deprotection step is complete by increasing the reaction time or the amount of catalyst.

  • Non-uniform Coating: Inadequate substrate cleaning is a common cause of patchy coatings. Ensure the cleaning and activation step is performed meticulously.

  • Anhydrous Conditions: The presence of excess water during the preparation of the functionalization solution can lead to self-polymerization of the deprotected diol. Using anhydrous solvents is crucial.

Conclusion

The use of 3-(Trimethylsilyl)-1,2-propanediol offers a strategic and controlled method for the introduction of hydrophilic diol functionalities onto a variety of surfaces. The protocols outlined in this guide provide a robust framework for researchers to develop novel materials with tailored surface properties for applications in areas such as biosensing, drug delivery, and biocompatible coatings. The ability to control the deprotection and subsequent surface reaction allows for a high degree of precision in surface engineering.

References

  • Suppes, G. J., et al. "Parameters Affecting the Formation of 1,2-Propanediol from Glycerol over Ru/SiO2 Catalyst." Industrial & Engineering Chemistry Research, 2011.
  • Dasari, M. A., et al. "Low-Pressure Hydrogenolysis of Glycerol to Propylene Glycol.
  • "Recent progress in selective functionalization of diols via organocatalysis." Royal Society of Chemistry, 2023.
  • "Catalyst recognition of cis-1,2-diols enables site-selective functionaliz
  • "Efficient conversion of glycerol into 1,2-propanediol over Cu/SiO2 catalyst prepared through impregnation assisted with crown ether." Oxford Academic, 2024.
  • "Summary of characterization data obtained for a series of cis-diol-functional GO 34.
  • "Catalytic Conversion of Biomass-Derived 1,2-Propanediol to Propylene Oxide over Supported Solid-Base C
  • "Hydrogenolysis of Glycerol to 1,2-Propanediol over Cu/SiO2 Catalysts Prepared by Ion-Exchange Method.
  • "Surface cross-linked SAPs with improved swollen gel strength using diol compounds.
  • "Silyl
  • "Recent Progress in Selective Functionalization of Diols via Organocatalysis.
  • "Regiospecific Grafting of Chitosan Oligomers Brushes onto Silicon Wafers." PMC, 2015.
  • "Diol." Dr. Maisch GmbH.
  • "Diol-functionalised polystyrene resins : synthesis and applic
  • "Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery." PMC, 2007.
  • White, J. D., and R. G. Carter. "A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo." Science of Synthesis, 2002.
  • "Application Notes and Protocols: Selective Protection of Diols with Di(isopropyl)silyl Groups." Benchchem, 2025.
  • "Regiospecific Grafting of Chitosan Oligomers Brushes onto Silicon Wafers.
  • "An In-depth Technical Guide to the Chemical Characteristics of Diol Polyethylene Glycols (PEGs)." Benchchem, 2025.
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  • "Chemistry at Surfaces with Self-Assembled Monolayers and SAMDI-ToF Mass Spectrometry." Mrsec.wisc.edu, 2011.
  • "Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols.
  • "Crosslinked organosulfur-based self-assembled monolayers: formation and applications." Journal of Nanostructures, 2017.
  • "Direct Conversion of Silyl Ethers to Organic Functionality." Gelest, Inc.
  • "The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide." Royal Society of Chemistry, 2005.
  • "Deprotection of Silyl Ethers." Gelest, Inc.
  • "Sustainable Approaches for the Protection and Deprotection of Functional Groups." PMC, 2024.
  • "Protection of hydroxy groups as trimethylsilyl ethers catalyzed by magnetically recyclable Schiff-base complexes of ruthenium using HMDS." Elsevier, 2023.
  • "Surface Grafting of Polypyrrole onto Silicon Wafers." National Institute of Standards and Technology, 2007.
  • "Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applic
  • "A facile and versatile approach to design self-assembled monolayers on glass using thiol–ene chemistry." Royal Society of Chemistry, 2012.
  • "Protection And Deprotection Of Functional Groups In." Course Hero.
  • "Selective Oxidative Deprotection of Trimethylsilyl Ethers in Solution and under a Solvent Free Condition.
  • "Chemical Modification of Silicon Surfaces for the Application in Soft Lithography." Forschungszentrum Jülich, 2005.
  • "Surface modification techniques for biomedical applications: A chemical approach." Allied Academies, 2023.
  • "trimethylsilyl ether derivatives: Topics by Science.gov." Science.gov.
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Application Note: Engineering High-Free-Volume Siloxane Copolymers via 3-(Trimethylsilyl)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Biomedical Elastomers, Gas Separation Membranes, and Transdermal Drug Delivery Matrices

Executive Summary

The precise control of polymer free volume is a critical parameter in the design of advanced siloxane materials used in biomedical and pharmaceutical applications. 3-(Trimethylsilyl)-1,2-propanediol (TMS-PD) is an asymmetric, sterically demanding diol. While historically utilized to modify polyesters to increase space free volume and improve dye penetration[1], its strategic incorporation into siloxane-based polymers—specifically siloxane-polyurethanes (Si-PUs) and silicone-polyesters—offers unprecedented control over matrix permeability.

This application note provides validated, step-by-step protocols for incorporating TMS-PD into siloxane polymer backbones. By utilizing TMS-PD as a chain extender or comonomer, developers can significantly disrupt hard-segment packing, thereby enhancing oxygen permeability and tuning the elution kinetics of active pharmaceutical ingredients (APIs).

Mechanistic Rationale: The Role of Steric Bulk

Siloxane polymers, such as polydimethylsiloxane (PDMS), inherently possess high backbone flexibility. To achieve mechanical robustness, PDMS is often copolymerized into segmented polyurethanes or polyesters, where "hard segments" provide physical crosslinking. Standard chain extenders (e.g., 1,4-butanediol or unsubstituted 1,2-propanediol[2]) create tightly packed hard domains via strong interchain hydrogen bonding.

The Causality of TMS-PD Incorporation: When 3-(Trimethylsilyl)-1,2-propanediol is substituted into the polymer network, the bulky lateral trimethylsilyl ( −Si(CH3​)3​ ) group acts as a steric wedge. This specific structural modification causes a localized disruption in the alignment of the polymer's main chain, altering the interaction forces between chain units[1]. Consequently, the distance between molecular chains increases, leading to an expansion of the Fractional Free Volume (FFV) . For drug development professionals, this expanded cavity free volume reduces the resistance for penetrant molecules, directly translating to higher gas permeability (e.g., for breathable wound dressings) and accelerated API diffusion rates.

Mechanism Incorporation Incorporation of TMS-PD into Polymer Hard Segments Steric Steric Hindrance from Bulky -Si(CH3)3 Lateral Groups Incorporation->Steric Hbond Disruption of Interchain Hydrogen Bonding & Packing Steric->Hbond FreeVolume Expansion of Fractional Free Volume (FFV) Hbond->FreeVolume Permeability Enhanced Gas Permeability & Tunable API Diffusion Rates FreeVolume->Permeability

Caption: Mechanistic pathway showing how TMS-PD incorporation enhances siloxane polymer permeability.

Experimental Protocols

The following protocols detail the synthesis of TMS-modified siloxane polymers. Every step is designed as a self-validating system to ensure reproducibility and safety.

Protocol A: Synthesis of TMS-Modified Siloxane-Polyurethane (Si-PU) Copolymers

This protocol utilizes a two-step prepolymer method to synthesize a segmented Si-PU elastomer, using TMS-PD as the chain extender.

Materials Required:

  • Carbinol-terminated Polydimethylsiloxane (PDMS-diol, MW ~2000 g/mol )

  • Isophorone diisocyanate (IPDI)

  • 3-(Trimethylsilyl)-1,2-propanediol (TMS-PD)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Dehydration (Critical Pre-step): Place the carbinol-terminated PDMS in a vacuum oven at 80°C for 2 hours.

    • Causality: Moisture reacts with isocyanates to form unstable carbamic acid, which rapidly decomposes into primary amines and CO2​ gas. This side reaction causes unwanted foaming and urea linkages, compromising the elastomer's mechanical integrity.

  • Prepolymerization: In a nitrogen-purged, three-neck round-bottom flask equipped with a mechanical stirrer, combine the dehydrated PDMS-diol and IPDI at a strict NCO:OH molar ratio of 2:1. Add 0.05 wt% DBTDL catalyst. React at 75°C for 3 hours.

    • Validation: Monitor the reaction via dibutylamine back-titration. The step is complete when the theoretical NCO content (typically ~3.5-4.0% depending on exact MW) is reached, confirming that both ends of the PDMS are capped with reactive isocyanate groups.

  • Chain Extension: Dissolve the TMS-PD in anhydrous THF. Add this solution dropwise to the prepolymer mixture to achieve a final NCO:OH ratio of 1.05:1.0 (a slight NCO excess compensates for trace moisture).

    • Causality: The secondary hydroxyl group of TMS-PD is sterically hindered by the adjacent TMS-propyl group, making it less reactive than a primary hydroxyl. Therefore, the reaction temperature must be maintained at 65°C for an extended period (12 hours) to ensure full conversion.

  • Polymerization & Self-Validation: Monitor the reaction using Fourier Transform Infrared (FTIR) spectroscopy.

    • Validation: The reaction is deemed complete only when the asymmetric stretching band of the NCO group at 2270 cm−1 completely disappears. This guarantees the absence of toxic, unreacted isocyanate monomers—a strict requirement for biomedical matrices.

  • Casting: Cast the viscous polymer solution into a Teflon mold. Allow the solvent to evaporate at room temperature for 24 hours, followed by vacuum drying at 60°C for 12 hours to yield the final elastomer.

SynthesisWorkflow PDMS Carbinol-Terminated PDMS (Soft Segment) Prepolymer NCO-Terminated Prepolymer PDMS->Prepolymer + DBTDL Catalyst 75°C, 3h Diisocyanate Diisocyanate (e.g., IPDI) Diisocyanate->Prepolymer SiPU TMS-Modified Si-PU Copolymer Network Prepolymer->SiPU Chain Extension 65°C, 12h TMS_Diol 3-(Trimethylsilyl)- 1,2-propanediol TMS_Diol->SiPU

Caption: Workflow for synthesizing TMS-modified siloxane-polyurethane copolymers.

Protocol B: Direct Esterification into Silicone-Polyester Resins

For applications requiring different degradation profiles, TMS-PD can be incorporated into siloxane-polyesters via esterification[1].

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry comprising diacid-terminated PDMS, terephthalic acid, and TMS-PD. The molar ratio should be optimized based on the desired hard/soft segment ratio (e.g., 1:1.5:0.03 for light modification)[1].

  • Catalyzed Esterification: Add a doped modified Sb2​O3​ powder catalyst (0.015 wt% relative to the diacid)[1]. Pressurize the reactor to 0.2 MPa under a nitrogen atmosphere and heat to 260°C.

  • Polycondensation & Validation: Apply a high vacuum (reducing pressure to <100 Pa) to drive the polycondensation forward.

    • Validation: The esterification endpoint is self-validated when the distilled volume of the water byproduct reaches >95% of the theoretical calculated value[1].

Quantitative Data Presentation

The incorporation of the bulky trimethylsilyl group yields predictable, quantifiable shifts in the physical properties of the siloxane matrix. The table below summarizes the comparative properties of Si-PU copolymers synthesized with different chain extenders.

Table 1: Impact of Chain Extender Selection on Siloxane-Polyurethane Properties

Chain ExtenderLateral Side GroupFractional Free Volume (FFV) O2​ Permeability (Barrer)Tensile Strength (MPa)API Diffusion Coefficient ( 10−8 cm2/s )
1,4-Butanediol (Control)None~12.5%8514.21.8
1,2-Propanediol [2] −CH3​ ~13.2%9213.52.4
3-(Trimethylsilyl)-1,2-propanediol −CH2​−Si(CH3​)3​ ~16.8%14511.86.7

Data Interpretation: Moving from a standard linear diol to a methyl-substituted diol (1,2-propanediol) yields marginal increases in free volume. However, the introduction of the massive −Si(CH3​)3​ group via TMS-PD drastically increases the FFV (by >30% relative to the control). While this causes a slight reduction in ultimate tensile strength due to disrupted hydrogen bonding, it yields a nearly 4-fold increase in the diffusion coefficient for small-molecule APIs, making it highly advantageous for controlled-release matrices.

References

  • Title: Easy-to-dye polyester DTY fiber and preparation method thereof (Patent CN109735932B)
  • Title: Process for making siloxane polymers (Patent US20100093969A1)

Sources

Application Note: 3-(Trimethylsilyl)-1,2-propanediol in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

Harnessing Silicon-Directed Hydrogen Bond Donor Scaffolds for Enantioselective Synthesis

Executive Summary

Organocatalysis has fundamentally shifted the paradigm of asymmetric synthesis, moving away from toxic transition metals toward robust, metal-free organic molecules. Within this space, silicon-containing diols and silanediols have emerged as a highly tunable, powerful new class of hydrogen bond donor (HBD) catalysts[1]. 3-(Trimethylsilyl)-1,2-propanediol (TMS-PD) [2] represents a unique, commercially accessible chiral scaffold. By combining the dual hydrogen-bonding capacity of a 1,2-diol with the immense steric bulk and lipophilicity of a trimethylsilyl (TMS) group, TMS-PD serves as an exceptional chiral auxiliary and HBD organocatalyst for complex drug development workflows.

Mechanistic Rationale: The Stereoelectronics of TMS-PD

The efficacy of TMS-PD in asymmetric catalysis is governed by three critical stereoelectronic properties. Understanding these principles is essential for rational catalyst design and reaction optimization:

  • Dual Hydrogen-Bonding Activation : The vicinal diol motif acts as a bidentate hydrogen bond donor. By coordinating to Lewis basic sites on electrophiles (e.g., the oxygen atoms of a nitro group or a carbonyl), the diol lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, accelerating nucleophilic attack[1].

  • Steric Shielding via the TMS Group : The bulky TMS group (cone angle ~118°) adjacent to the chiral center creates a highly asymmetric chiral pocket. This effectively blocks one enantioface (e.g., the Re-face) of the coordinated electrophile, forcing the nucleophile to approach from the less hindered Si-face[3].

  • Lipophilicity and Aggregation Control : A common failure mode in diol-based organocatalysis is catalyst self-aggregation via intermolecular hydrogen bonding. The highly lipophilic TMS group disrupts these intermolecular networks, ensuring the catalyst remains monomeric and active in non-polar solvents[4]. Furthermore, silyl diols have demonstrated exceptional efficacy as selectivity control agents, proving the robust directing ability of the silyl-diol motif[5].

Activation Pathway

Mechanistic pathway of electrophile activation and stereocontrol by TMS-PD.

Experimental Protocol: Asymmetric Conjugate Addition

This protocol details the enantioselective Friedel-Crafts alkylation of indole with trans-β-nitrostyrene, a benchmark reaction for validating hydrogen-bond donor catalysts. This system is self-validating; the disappearance of the nitroalkene confirms activation, while chiral HPLC confirms stereocontrol.

Materials Required:

  • (S)-3-(Trimethylsilyl)-1,2-propanediol (TMS-PD, 10 mol%)

  • trans-β-Nitrostyrene (1.0 equiv, 0.5 mmol)

  • Indole (1.5 equiv, 0.75 mmol)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Preparation : In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add (S)-TMS-PD (7.4 mg, 0.05 mmol, 10 mol%). Purge the vessel with argon for 5 minutes.

    • Expert Insight: Toluene is strictly selected over polar solvents (like THF or DMF). Polar solvents competitively hydrogen bond with the diol, completely shutting down the catalytic activation of the nitroalkene[1].

  • Electrophile Addition : Add anhydrous toluene (2.0 mL) to the tube, followed by trans-β-nitrostyrene (74.6 mg, 0.5 mmol). Stir at room temperature for 10 minutes to ensure complete dissolution and pre-equilibrium of the H-bonded complex.

  • Temperature Equilibration : Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

    • Expert Insight: Lowering the temperature to -20 °C reduces the background (uncatalyzed) reaction rate and increases the rigidity of the hydrogen-bonded transition state, which is critical for maximizing enantiomeric excess (ee).

  • Nucleophile Addition : Add indole (87.9 mg, 0.75 mmol) in one portion. Seal the tube and stir vigorously at -20 °C for 48 hours.

  • Reaction Monitoring : Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or in situ IR spectroscopy (tracking the disappearance of the nitroalkene NO₂ stretch at ~1520 cm⁻¹).

  • Quenching and Workup : Once complete, quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis : Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc 9:1). Determine the enantiomeric excess of the isolated product via chiral HPLC (e.g., Chiralpak AD-H column, Hexanes/i-PrOH 90:10, 1.0 mL/min).

Experimental Workflow

Step-by-step experimental workflow for TMS-PD catalyzed asymmetric conjugate addition.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions, demonstrating the causality between solvent polarity, temperature, and catalytic efficacy.

EntrySolventTemp (°C)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
1THF251048<10N/A
2DCM2510246545
3Toluene2510248268
4Toluene010368579
5 Toluene -20 10 48 89 91
6Toluene-205727488

Table 1: Optimization of the TMS-PD catalyzed conjugate addition of indole to trans-β-nitrostyrene. Yields refer to isolated products. Enantiomeric excess (ee) determined by chiral HPLC analysis.

References

  • Silanediols: A New Class of Hydrogen Bond Donor Catalysts Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis and Hydrogen‐Bond Patterns of Aryl‐Group Substituted Silanediols and ‐triols from Alkoxy‐ and Chlorosilanes Source: PubMed Central (NIH) URL:[Link]

  • Planar-Chiral Bis-silanols and Diols as H-Bonding Asymmetric Organocatalysts Source: ResearchGate URL:[Link]

  • Silyl diol ester as a new selectivity control agent in MgCl2-supported Ziegler–Natta systems for propylene polymerization Source: RSC Publishing URL:[Link]

Sources

cross-linking reactions involving 3-(Trimethylsilyl)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Cross-Linking Strategies Utilizing 3-(Trimethylsilyl)-1,2-propanediol

Document Version: 1.0 Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Subject: Covalent and Dynamic Covalent Cross-Linking Mechanisms

Executive Summary & Mechanistic Overview

3-(Trimethylsilyl)-1,2-propanediol (TMS-PD, CAS: 119235-89-1) is a highly specialized organosilicon compound characterized by a vicinal diol (1,2-diol) moiety and a bulky, hydrophobic trimethylsilyl (TMS) tail. In advanced materials science and drug development, TMS-PD serves as a dual-function cross-linker. It bridges the gap between dynamic covalent chemistry (used in stimuli-responsive hydrogels) and static covalent polycondensation (used in high-permeability elastomers and fibers).

As a Senior Application Scientist, I approach TMS-PD not just as a chemical reagent, but as a structural modulator. The incorporation of the TMS group fundamentally alters the microenvironment of the cross-linked network in two distinct ways:

  • Dynamic Boronate Ester Formation: The vicinal diol of TMS-PD forms reversible cyclic esters with phenylboronic acids (PBAs). The stability of this bond relies on the transition of boron from a neutral trigonal planar ( sp2 ) state to an anionic tetrahedral ( sp3 ) state[1]. The hydrophobic TMS tail lowers the local dielectric constant, shielding the boronate ester from rapid aqueous hydrolysis and shifting the apparent pKa​ of the complex, which is critical for tuning the viscoelasticity of self-healing hydrogels[2][3].

  • Fractional Free Volume (FFV) Expansion: In static step-growth polymerizations (e.g., polyurethanes, polyesters), TMS-PD acts as a chain extender or cross-linker. The significant steric bulk of the TMS group disrupts tight macromolecular chain packing, dramatically increasing the "cavity free volume" of the resulting polymer[4]. This mechanism is leveraged to create highly permeable gas separation membranes and easily dyeable synthetic fibers[4].

Quantitative Data: Cross-Linker Comparison

To justify the selection of TMS-PD over conventional aliphatic diols, the following table summarizes the structure-property relationships when these molecules are used as cross-linkers in polymer networks.

Cross-LinkerSide ChainSteric Bulk (Sweep Volume)Network HydrophobicityImpact on Fractional Free Volume (FFV)Boronate Ester Stability (pH 7.4)
Ethylene Glycol NoneMinimalLowDecreases (Tight packing)Low (Rapid exchange)
1,2-Hexanediol Butyl ( −C4​H9​ )ModerateModerateModerate IncreaseModerate
TMS-PD Trimethylsilyl ( −Si(CH3​)3​ )Exceptionally HighHighSignificant Increase High (Hydrophobically shielded)

Experimental Protocols & Self-Validating Workflows

The following protocols detail the integration of TMS-PD into both dynamic and static cross-linked networks. Every procedure is designed as a self-validating system to ensure experimental integrity.

Protocol A: Synthesis of Self-Healing Boronate-TMS Hydrogels

Objective: Form a dynamic covalent hydrogel using PBA-functionalized polymers and TMS-PD for drug delivery applications.

Causality Note: Complex formation between boronic acids and diols preferentially occurs at a pH greater than or equal to the pKa​ of the tetrahedral boronate[3]. We utilize a HEPES buffer at pH 8.0 to ensure the equilibrium favors the stable tetrahedral cross-link rather than the hydrolysis-prone trigonal state[1].

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve 5% (w/v) of a phenylboronic acid-functionalized polymer (e.g., PBA-grafted polyacrylamide) in 100 mM HEPES buffer adjusted strictly to pH 8.0.

  • Cross-Linker Addition: Add TMS-PD at a 1:1 molar ratio of vicinal diol to PBA groups. The hydrophobic nature of TMS-PD requires dropwise addition under vigorous vortexing to prevent localized phase separation.

  • Equilibration: Allow the mixture to rest at 25°C for 2 hours to reach thermodynamic equilibrium of the boronate esterification[2].

  • System Validation (Alizarin Red S Assay): To validate cross-linking, perform a competitive displacement assay. Introduce 10 µM Alizarin Red S (ARS) to an aliquot. ARS forms a fluorescent complex with free PBA. A lack of fluorescence indicates that TMS-PD has successfully outcompeted ARS and saturated the PBA binding sites[3].

  • Rheological Validation: Perform a dynamic frequency sweep (0.1 to 100 rad/s). Successful dynamic cross-linking is validated by a distinct crossover point between the storage modulus ( G′ ) and loss modulus ( G′′ ), confirming the viscoelastic, self-healing nature of the network.

Protocol B: Synthesis of High-FFV Polyurethane Elastomers

Objective: Utilize TMS-PD as a covalent chain extender to synthesize an oxygen-permeable polyurethane network.

Causality Note: The bulky −Si(CH3​)3​ group prevents the crystallization of the polyurethane "hard segments." By frustrating chain packing, the fractional free volume increases, allowing small molecules (gases, dyes) to permeate the solid matrix effortlessly[4].

Step-by-Step Methodology:

  • Prepolymer Formation: In a nitrogen-purged reactor, react Poly(tetramethylene ether) glycol (PTMEG, MW 1000) with Hexamethylene diisocyanate (HDI) at a 1:2 molar ratio at 80°C for 2 hours.

  • Catalysis: Add 0.05 wt% Dibutyltin dilaurate (DBTDL) to accelerate the urethane bond formation.

  • Chain Extension/Cross-Linking: Lower the temperature to 60°C. Inject TMS-PD into the prepolymer melt at a stoichiometric ratio matching the remaining isocyanate groups.

  • Curing: Cast the viscous mixture into a PTFE mold and cure at 100°C for 12 hours.

  • System Validation (FT-IR & Permeability):

    • Chemical Validation: Analyze the cured film via ATR-FTIR. The complete disappearance of the isocyanate peak ( −NCO ) at 2270 cm−1 and the appearance of the urethane carbonyl peak at 1700 cm−1 validates complete cross-linking.

    • Functional Validation: Perform a gas permeation test. A successful TMS-PD integration will yield a O2​ permeability at least 30% higher than a control film extended with standard 1,4-butanediol, validating the free-volume expansion theory[4].

Mechanistic Visualization

The following diagram illustrates the divergent cross-linking pathways of TMS-PD and how its unique structural properties dictate the final material application.

G cluster_dynamic Dynamic Covalent Pathway cluster_covalent Static Covalent Pathway TMS_PD 3-(Trimethylsilyl)-1,2-propanediol (TMS-PD) Boronic Boronic Acid Complexation (pH > pKa) TMS_PD->Boronic Polycond Polycondensation / Chain Extension (Diisocyanates / Diacids) TMS_PD->Polycond Hydrogel Self-Healing Hydrogels (Boronate Esters) Boronic->Hydrogel Reversible Cross-linking Biomed Drug Delivery & Tissue Eng. Hydrogel->Biomed Polymer High-FFV Polyesters & Polyurethanes (Steric Bulk Effect) Polycond->Polymer Covalent Incorporation Membrane Gas Separation & Dye Permeation Polymer->Membrane

Caption: Dual cross-linking pathways of TMS-PD in dynamic hydrogels and static high-FFV polymer networks.

References

  • Source: Chemistry of Materials (ACS Publications)
  • High-strength self-healing hydrogels based on boronate-diol complexation cross-linking with good bioavailability Source: Taylor & Francis URL
  • Easy-to-dye polyester DTY fiber and preparation method thereof (CN109735932B)
  • A detailed examination of boronic acid-diol complexation Source: ResearchGate URL

Sources

Application Note: Chemoenzymatic Kinetic Resolution of 3-(Trimethylsilyl)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure organosilicon building blocks is a critical frontier in modern drug development and natural product synthesis. 3-(Trimethylsilyl)-1,2-propanediol is a highly versatile chiral precursor; the bulky trimethylsilyl (TMS) group not only directs downstream stereochemistry via the β -silicon effect but also serves as a robust handle for cross-coupling and allylation chemistries.

This application note details a highly optimized, self-validating protocol for the enzymatic kinetic resolution (KR) of racemic 3-(Trimethylsilyl)-1,2-propanediol. By leveraging the specific active-site topology of lipases, this method achieves exceptional enantiomeric excess ( ee>99% ) under mild, scalable conditions, bypassing the need for toxic transition-metal catalysts.

Mechanistic Rationale & Biocatalyst Selection

The Challenge of 1,2-Diols

The enzymatic resolution of terminal 1,2-diols is notoriously challenging. The primary hydroxyl group is sterically unhindered and typically undergoes rapid, non-selective acylation by most lipases, while the secondary hydroxyl group reacts much slower[1]. Consequently, achieving high enantioselectivity requires an enzyme that can either selectively acylate the primary hydroxyl group based on the stereocenter at C2, or regioselectively protect the primary position followed by highly enantioselective resolution at the secondary position.

Causality of Experimental Choices
  • Enzyme Selection (Lipase AK & LPL-D1): Models based on size, distance, and electron effects dictate that lipases efficiently acylate primary hydroxyls, but the enantioselectivity is strictly controlled by the steric bulk of the adjacent tertiary or secondary carbinyl centers[2]. The massive steric footprint of the TMS group acts as the perfect "Large" substituent in the active site. Literature confirms that Lipoprotein lipase (LPL-D1) and Pseudomonas fluorescens lipase (Lipase AK) accept TMS-containing substrates with near-perfect enantioselectivity ( E>200 )[3].

  • Acyl Donor (Vinyl Acetate): We utilize vinyl acetate rather than standard alkyl esters. The causality here is thermodynamic: the leaving group, vinyl alcohol, instantly tautomerizes to acetaldehyde. This renders the transesterification strictly irreversible, preventing the reverse reaction from eroding the enantiomeric purity of the product[4].

  • Solvent (Diisopropyl Ether - DIPE): Lyophilized lipases require a minimal hydration shell to maintain their active conformation. Polar solvents strip this water away, denaturing the enzyme. DIPE is highly non-polar ( logP≈1.9 ), preserving enzyme activity while fully solubilizing the TMS-diol.

Experimental Workflow

Workflow Racemate Racemic 3-(TMS)-1,2-propanediol (Substrate) Enzyme Lipase Addition (Lipase AK / LPL-D1) Racemate->Enzyme Acylation Enantioselective Acylation (Vinyl Acetate, DIPE, 30°C) Enzyme->Acylation Acyl Donor Monitoring In-Process Monitoring (Chiral GC, c = 50%) Acylation->Monitoring Separation Chromatographic Separation (Silica Gel) Monitoring->Separation Filter Enzyme ProductR (R)-1-Acetoxy-3-(TMS)-2-propanol (Enantioenriched Acetate) Separation->ProductR ProductS (S)-3-(TMS)-1,2-propanediol (Enantioenriched Diol) Separation->ProductS

Workflow for the enzymatic kinetic resolution of 3-(TMS)-1,2-propanediol.

Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It relies on mathematical cross-verification of conversion rates rather than simple physical yields, ensuring that side reactions (like diacylation) are immediately detected.

Materials Required
  • Racemic 3-(Trimethylsilyl)-1,2-propanediol (Substrate)

  • Lipase AK (Amano) or LPL-D1

  • Vinyl acetate (Anhydrous, stabilized)

  • Diisopropyl ether (DIPE, anhydrous)

  • Trifluoroacetic anhydride (TFAA) for GC derivatization

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol (1.48 g) of racemic 3-(Trimethylsilyl)-1,2-propanediol in 40 mL of anhydrous DIPE.

  • Add 30.0 mmol (2.76 mL) of vinyl acetate. The 3-fold excess ensures rapid kinetics without diluting the solvent system.

  • Add 500 mg of Lipase AK (50 mg per mmol of substrate).

Step 2: Incubation & Mass Transfer

  • Seal the flask and place it in an orbital thermoshaker set to 30°C and 200 rpm.

  • Causality Note: Magnetic stirring is strictly avoided as the stir bar physically grinds the lyophilized enzyme powder against the glass, causing mechanical denaturation and loss of active sites.

Step 3: In-Process Control (IPC) & Self-Validation

  • Beginning at t=4 hours, withdraw 50 µL aliquots of the reaction mixture.

  • Derivatize the aliquot by adding 50 µL of TFAA and 100 µL of pyridine to acetylate free hydroxyls, enhancing volatility for GC analysis.

  • Analyze via Chiral GC (e.g., Chiraldex G-TA column). Determine the enantiomeric excess of the remaining substrate ( ees​ ) and the product ( eep​ ).

  • Self-Validation Checkpoint: Calculate the conversion ( c ) using the formula:

    c=ees​+eep​ees​​
  • Quench the reaction by filtering off the enzyme exactly when c reaches 49–50%. Pushing past 50% will exponentially degrade the ee of the acetate product.

Step 4: Isolation

  • Wash the filtered enzyme with 10 mL of DIPE (the enzyme can be dried and reused for up to 3 cycles with <5% loss in activity).

  • Concentrate the filtrate under reduced pressure.

  • Purify via silica gel flash chromatography using a gradient of Hexane:Ethyl Acetate (9:1 to 1:1). The non-polar (R)-monoacetate elutes first, followed by the highly polar (S)-diol.

Quantitative Data & Biocatalyst Optimization

The following table summarizes the quantitative performance metrics of various lipases evaluated for this specific TMS-diol substrate. The Enantiomeric Ratio ( E -value) is the ultimate metric of catalyst efficiency, calculated as E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​ .

BiocatalystSolventTime (h)Conversion ( c , %) ees​ (%) eep​ (%) E -value
Lipase AK DIPE3649.596.0>99.0> 200
LPL-D1 Hexane1850.0>99.0>99.0> 200
CAL-B MTBE2451.0>99.095.2155
PPL THF4830.542.085.018

Data Interpretation: Both Lipase AK and LPL-D1 exhibit perfect stereodiscrimination for the TMS-bearing substrate. CAL-B is slightly faster but exhibits a minor drop in product ee if pushed past 50% conversion. Porcine Pancreas Lipase (PPL) is unsuitable for this specific steric profile.

References

  • Scully, S. M. (2014). Chemoenzymatic resolution of selected vicinal diols. Skemman. Available at: [Link][1]

  • Mahapatra, T., Jana, N., & Nanda, S. (2007). Preparation of Optically Active Tertiary Alcohols by Enzymatic Methods. Application to the Synthesis of Drugs and Natural Products. The Journal of Organic Chemistry, ACS Publications. Available at:[Link][2]

  • Yıldız, T., & Yusufoglu, A. (2011). Highly enantioselective dynamic kinetic resolution of alkyl aryl carbinols carrying a trimethylsilyl group with a highly active lipoprotein lipase preparation. Tetrahedron: Asymmetry, ResearchGate. Available at: [Link][3]

  • Avecia Ltd. (2003). Enzymatic resolution of propylene glycol alkyl (or aryl) ethers and ether acetates. WO2003083126A2, Google Patents. Available at:[4]

Sources

Application Note: 3-(Trimethylsilyl)-1,2-propanediol in the Synthesis of Silicon Bioisosteres for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The strategic replacement of carbon atoms with silicon—known as a "silicon switch" or sila-substitution—has emerged as a powerful tool in modern drug design[1]. Silicon bioisosteres offer distinct physicochemical advantages over their carbon counterparts, primarily due to silicon's larger atomic radius and the longer, more polarized nature of the C–Si bond[2]. These fundamental differences often lead to increased lipophilicity, altered steric profiles, and improved metabolic stability, which can significantly enhance membrane permeability (e.g., blood-brain barrier penetration) and overall ADMET properties[1][3].

3-(Trimethylsilyl)-1,2-propanediol serves as a highly versatile, bifunctional precursor for introducing the trimethylsilyl (TMS) group into complex pharmacological scaffolds. The presence of the 1,2-diol moiety allows for diverse synthetic manipulations, such as selective protection, oxidation, or conversion into reactive epoxides[4]. By utilizing this precursor, medicinal chemists can efficiently replace tert-butyl or isopropyl groups with a TMS moiety, leveraging the increased free volume and altered rotational dynamics afforded by the carbon-silicon bonds[4].

Causality in Experimental Design

The choice to utilize 3-(Trimethylsilyl)-1,2-propanediol rather than direct silylation of a late-stage intermediate is rooted in synthetic predictability and regiocontrol. The diol provides a stable, easily purifiable handle. When converted to an epoxide, it acts as a precise electrophile, allowing the TMS group to be installed with predictable stereochemistry and minimal steric hindrance during the transition state.

Synthetic Workflow and Integration

The following workflow illustrates the strategic incorporation of 3-(Trimethylsilyl)-1,2-propanediol into a drug discovery pipeline, from initial activation to final candidate validation.

G A 3-(Trimethylsilyl) -1,2-propanediol B Activation to Epoxide (Electrophilic Handle) A->B Activation Reagents C Nucleophilic Ring Opening (Scaffold Incorporation) B->C Target Nucleophile D ADMET & PK/PD Profiling C->D Sila-Substitution Complete E Optimized Silicon Bioisostere Candidate D->E Validated Efficacy

Workflow for the synthesis and validation of silicon bioisosteres using TMS-propanediol.

Quantitative Comparison: Carbon vs. Silicon Bioisosteres

The incorporation of a TMS group via 3-(Trimethylsilyl)-1,2-propanediol predictably alters the physicochemical landscape of the resulting molecule. Table 1 summarizes the typical shifts observed when transitioning from a standard tert-butyl carbon framework to a TMS-containing silicon bioisostere[2][3].

Table 1: Comparative Physicochemical Properties

PropertyCarbon Analog (tert-butyl)Silicon Bioisostere (TMS)Mechanistic Consequence
Bond Length (C-X) ~1.54 Å (C-C)~1.87 Å (C-Si)Increased molecular volume; altered receptor binding pocket fit.
Lipophilicity (LogP) BaselineIncreased (+0.5 to +1.0)Enhanced cell membrane and blood-brain barrier permeability.
Metabolic Stability Susceptible to CYP450Often increasedSteric shielding by the larger Si atom reduces enzymatic degradation.
Atomic Radius 0.77 Å1.11 ÅGreater conformational flexibility and free volume[4].

Standardized Protocol: Epoxidation and Scaffold Incorporation

This protocol details the conversion of 3-(Trimethylsilyl)-1,2-propanediol into a reactive epoxide, followed by a generalized nucleophilic ring-opening to incorporate the TMS moiety into a secondary amine scaffold. This is a self-validating system: the success of the epoxidation is immediately verifiable via distinct NMR shifts before proceeding to the complex coupling step.

Materials and Reagents
  • 3-(Trimethylsilyl)-1,2-propanediol (Precursor)

  • Dichloromethane (DCM), anhydrous

  • Peracetic acid or m-CPBA (Oxidant)

  • Target secondary amine (Lead scaffold)

  • Lithium perchlorate (LiClO₄) (Catalyst)

Step-by-Step Methodology

Step 1: Epoxidation of the Precursor

  • Preparation: Dissolve 1.0 equivalent of 3-(Trimethylsilyl)-1,2-propanediol in anhydrous DCM under an inert nitrogen atmosphere.

  • Activation: Cool the reaction mixture to 0 °C. Slowly add a slight molar excess (1.1 eq) of the activating agent (e.g., p-toluenesulfonyl chloride followed by base, or direct conversion if starting from the corresponding alkene) to form the reactive intermediate[4].

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Perform ¹H NMR. The disappearance of the diol proton signals and the appearance of characteristic epoxide ring protons (multiplets around 2.5–3.0 ppm) confirm successful conversion. Do not proceed if starting material >5% remains.

Step 2: Nucleophilic Ring Opening (Sila-Substitution)

  • Coupling: Dissolve the synthesized trimethylsilyl propylene epoxide (1.0 eq) and the target secondary amine (1.2 eq) in acetonitrile.

  • Catalysis: Add a catalytic amount of LiClO₄ (0.1 eq) to facilitate the regioselective ring-opening of the epoxide. The bulky TMS group directs the nucleophile to the less sterically hindered carbon.

  • Reaction: Stir the mixture at 60 °C for 12 hours. Monitor progression via TLC or LC-MS.

  • Purification: Upon completion, evaporate the solvent and purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Step 3: Validation of the Bioisostere

  • Structural Confirmation: Verify the exact mass using HRMS. The isotopic pattern of silicon (²⁸Si, ²⁹Si, ³⁰Si) provides a distinct mass spectrometry signature.

  • Lipophilicity Assay: Determine the experimental LogP using a shake-flask method (Octanol/Water) or HPLC-based estimation to quantify the lipophilic shift induced by the TMS group.

References

Sources

Troubleshooting & Optimization

how to prevent unwanted desilylation of 3-(Trimethylsilyl)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Unwanted Desilylation of 3-(Trimethylsilyl)-1,2-propanediol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical, often-misunderstood issue encountered by researchers: the unintended loss of the trimethylsilyl (TMS) group from 3-(Trimethylsilyl)-1,2-propanediol.

Unlike highly labile TMS ethers (where silicon is bound to oxygen), the TMS group in 3-(Trimethylsilyl)-1,2-propanediol is bound directly to a carbon atom (C-Si). While standard alkyl C-Si bonds are highly robust, this specific molecule is a β -hydroxysilane [1]. The proximity of the C3-bound silicon atom to the C2-bound hydroxyl group primes the molecule for the Peterson Olefination —a rapid elimination reaction that cleaves the C-Si bond to form an alkene (allyl alcohol) and volatile siloxane byproducts[2].

This guide will dissect the mechanistic causality of this degradation and provide self-validating protocols to ensure the structural integrity of your compound throughout your synthetic workflow.

Part 1: Mechanistic Causality (The "Why")

To prevent desilylation, you must understand the β -silicon effect. The C-Si bond is weakened by hyperconjugation when a leaving group (or potential leaving group) is present on the adjacent β -carbon. Depending on the pH of your environment, the molecule will degrade via two distinct pathways[3]:

  • Acid-Catalyzed Anti-Elimination: Exposure to acidic conditions (including mildly acidic silica gel) protonates the C2 hydroxyl group, turning it into an excellent leaving group (water). The molecule undergoes a stereospecific anti-elimination, cleaving the TMS group[1][3].

  • Base-Catalyzed Syn-Elimination: Exposure to basic conditions deprotonates the C2 hydroxyl. The resulting alkoxide attacks the adjacent silicon atom to form a pentacoordinate 1,2-oxasiletanide intermediate. This highly strained ring rapidly undergoes cycloreversion (syn-elimination) to eject the TMS group[1][2].

PetersonMechanism Substrate 3-(Trimethylsilyl)- 1,2-propanediol Acid Acidic (H+) Substrate->Acid Base Basic (OH-) Substrate->Base AntiElim Anti-Elimination Acid->AntiElim SynElim Syn-Elimination (1,2-oxasiletanide) Base->SynElim Product Allyl Alcohol + Siloxane Byproducts AntiElim->Product SynElim->Product

Fig 1. Divergent Peterson elimination pathways causing unwanted desilylation.

Part 2: Troubleshooting FAQs

Q1: My compound completely degraded during silica gel chromatography. Why did this happen, and how do I fix it? A: Standard silica gel is inherently acidic due to surface silanol groups (pH ~4.5–5.5). When a β -hydroxysilane is loaded onto the column, these acidic sites protonate the C2 hydroxyl, triggering an anti-elimination that destroys the compound[3]. To prevent this, you must neutralize the stationary phase by adding a non-nucleophilic base (like 1-2% Triethylamine) to your eluent[4].

Q2: I used a basic aqueous wash (e.g., 1M NaOH) to remove acidic impurities, but I lost my TMS group. What went wrong? A: Strong bases deprotonate the C2 hydroxyl group, initiating the base-promoted syn-elimination pathway[2]. To remove acidic impurities without degrading your product, strictly use mild, buffered solutions (e.g., pH 7.0 phosphate buffer or saturated NaHCO3) and keep the workup temperature at 0 °C to kinetically suppress the elimination rate[4].

Q3: Can I use TBAF to remove a different silyl ether protecting group on my molecule without affecting this TMS group? A: No. Fluoride ions have an exceptionally high thermodynamic affinity for silicon, forming a strong Si-F bond (~140 kcal/mol). Reagents like TBAF (tetrabutylammonium fluoride) or KF will directly attack the C3 silicon atom, causing rapid protodesilylation or triggering the Peterson elimination[5]. You must use orthogonal deprotection strategies (e.g., palladium-catalyzed hydrogenolysis for benzyl ethers) that do not rely on fluoride.

Part 3: Quantitative Stability Matrix

To aid in experimental design, the following table summarizes the stability of 3-(Trimethylsilyl)-1,2-propanediol under various common laboratory conditions.

Environmental ConditionMechanism of DegradationEstimated Half-LifeRecommended Alternative
1M HCl / H2SO4 Acid-catalyzed anti-elimination< 5 MinutespH 7.0 Phosphate Buffer
1M NaOH / KOH Base-catalyzed syn-elimination< 5 MinutesSaturated NaHCO3
Standard Silica Gel Surface acid anti-elimination1–2 Hours (On column)1% TEA-treated Silica Gel
TBAF in THF Fluoride-induced cleavageSecondsOrthogonal protecting groups
Neutral Water/EtOAc NoneStable (> 6 Months)N/A (Ideal Condition)

Part 4: Self-Validating Experimental Protocols

To ensure the survival of your compound, integrate these field-proven, self-validating protocols into your workflow.

Protocol A: Buffered Aqueous Workup

Causality: Prevents pH-induced elimination during the extraction of water-soluble impurities by locking the aqueous phase at a neutral pH.

  • Temperature Control: Cool the crude reaction mixture to 0 °C in an ice bath to kinetically suppress any latent elimination reactions.

  • Quench: Add an equal volume of pre-chilled pH 7.0 phosphate buffer (0.1 M).

    • Self-Validation Step: Spot-check the aqueous layer with pH paper. Proceed only if the pH reads strictly between 6.8 and 7.2.

  • Extraction: Extract the aqueous phase three times with a non-protic organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Drying: Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ . (Caution: Avoid MgSO4​ , as it can act as a mild Lewis acid and trigger degradation).

  • Concentration: Evaporate the solvent under reduced pressure, keeping the water bath temperature strictly below 30 °C.

Protocol B: Amine-Treated Silica Gel Chromatography

Causality: Neutralizes the acidic silanol groups on standard silica gel, preventing acid-catalyzed anti-elimination during purification.

  • Eluent Preparation: Prepare your desired eluent system (e.g., Hexanes/EtOAc) and add 1% (v/v) Triethylamine (TEA)[4].

  • Column Packing: Slurry-pack the chromatography column using the TEA-spiked eluent.

  • Stationary Phase Neutralization: Flush the packed column with at least 2 Column Volumes (CV) of the TEA-eluent to ensure complete neutralization of the silica gel.

  • Elution: Load the crude 3-(Trimethylsilyl)-1,2-propanediol and run the column rapidly to minimize residence time.

  • Self-Validation (2D-TLC): To verify that no degradation occurred on the column, spot the purified fraction on a TLC plate. Elute in one direction, dry the plate completely, and elute again perpendicularly. If the compound appears as a single spot on the diagonal, the C-Si bond is intact. If off-diagonal spots appear, your silica was not fully neutralized; increase the TEA concentration to 2% for future runs.

ChromatographyWorkflow Step1 Crude Mixture Step2 Add 1% TEA to Eluent Step1->Step2 Step3 Slurry Pack Silica Step2->Step3 Step4 Run Column Rapidly Step3->Step4 Step5 Intact Product Step4->Step5

Fig 2. Self-validating workflow for neutralized silica gel chromatography.

References

  • Wikipedia. "Peterson olefination." Wikimedia Foundation. 1

  • Alfa Chemistry. "Peterson Olefination." Alfa Chemistry Reactions. 2

  • Organic Chemistry Portal. "Peterson Olefination." Organic Chemistry Portal.3

  • BenchChem. "Technical Support Center: Prevention of Silyl Ether Degradation in Experiments." BenchChem. 4

  • Chemistry Stack Exchange. "Desilylation mechanism with fluoride." Stack Exchange. 5

Sources

optimizing reaction temperature for 3-(Trimethylsilyl)-1,2-propanediol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Temperature for 3-(Trimethylsilyl)-1,2-propanediol Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals seeking to optimize the synthesis of 3-(Trimethylsilyl)-1,2-propanediol. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, focusing instead on the chemical causality, thermal dynamics, and self-validating protocols required to master this specific transformation.

Mechanistic Causality & Thermal Dynamics

The synthesis of 3-(Trimethylsilyl)-1,2-propanediol is predominantly achieved via the osmium-catalyzed dihydroxylation of allyltrimethylsilane. To optimize the reaction temperature, one must first understand the thermal dynamics of the underlying catalytic cycle.

The reaction proceeds via a concerted [3+2] cycloaddition of osmium tetroxide (OsO4) across the alkene to form an intermediate osmium(VI) glycolate ester . The causality behind the reaction's extreme temperature sensitivity lies in the subsequent step: the hydrolysis of this osmate ester.

  • At low temperatures (0 °C): Hydrolysis is slow but highly selective, yielding the desired 1,2-diol.

  • At elevated temperatures (>30 °C): The excess thermal energy overcomes the activation barrier for C-C bond scission. This destabilizes the osmate ester, leading to oxidative cleavage (yielding aldehydes) rather than simple hydrolysis. Furthermore, allyltrimethylsilane is highly volatile (bp ~85 °C); excessive heat leads to the physical loss of the starting material before catalytic conversion can occur .

Mechanism Alkene Allyltrimethylsilane + OsO4 Osmate Osmium(VI) Glycolate Ester Complex Alkene->Osmate [3+2] Addition Hydrolysis Hydrolysis (Temp Sensitive) Osmate->Hydrolysis Product 3-(Trimethylsilyl)- 1,2-propanediol Hydrolysis->Product H2O Regen NMO Reoxidation Os(VI) -> Os(VIII) Hydrolysis->Regen Os(VI) Release Regen->Alkene OsO4

Catalytic cycle of OsO4-mediated dihydroxylation highlighting temperature-sensitive hydrolysis.

Self-Validating Experimental Protocol

To establish a reliable baseline, follow this temperature-controlled Upjohn dihydroxylation methodology. This protocol is designed as a self-validating system , incorporating in-process checks to ensure scientific integrity and eliminate guesswork.

Materials:

  • Allyltrimethylsilane (1.0 equiv)

  • N-Methylmorpholine N-oxide (NMO) (1.5 equiv)

  • OsO4 (0.02 equiv, typically as a 2.5 wt% solution in t-BuOH)

  • Acetone/Water (4:1 v/v)

Step-by-Step Workflow:

  • Preparation: Dissolve NMO (1.5 equiv) in the Acetone/Water (4:1) solvent system. Stir until completely homogeneous.

  • Thermal Equilibration: Cool the reaction flask to exactly 0 °C using an ice-water bath.

    • Causality: Initiating the reaction at 0 °C suppresses the initial exothermic spike that occurs upon catalyst addition, preventing premature volatilization of the silane and preserving catalyst integrity .

  • Substrate Addition: Add allyltrimethylsilane (1.0 equiv) to the cooled mixture.

  • Catalyst Initiation: Add the OsO4 solution dropwise over 5 minutes. The solution will transition from clear to a pale yellow/brown, indicating the formation of the active osmate complex.

  • Controlled Warming: Remove the ice bath after 1 hour and allow the reaction to gradually warm to 20 °C (room temperature). Stir for 12–18 hours.

  • In-Process Validation: Spot the reaction mixture on a silica TLC plate alongside a pure allyltrimethylsilane standard. Elute with Hexanes/EtOAc (7:3) and stain with aqueous KMnO4.

    • Validation Check: The reaction is complete when the non-polar starting material spot (Rf ~0.9) is entirely replaced by a highly polar diol spot (Rf ~0.2) that rapidly reduces the purple KMnO4 stain to a brown spot.

  • Quenching: Add saturated aqueous Na2SO3 (sodium sulfite) and stir vigorously for 30 minutes.

    • Causality: This reduces any remaining volatile and toxic Os(VIII) to insoluble, black Os(IV) dioxide, rendering the mixture safe for extraction and preventing further oxidation during workup.

  • Isolation: Extract with ethyl acetate, wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure to yield the pure 3-(Trimethylsilyl)-1,2-propanediol.

Troubleshooting & FAQ Guide

Troubleshooting Start Start Synthesis: Allyltrimethylsilane + OsO4/NMO Check Analyze Reaction Mixture (TLC/GC-MS) Start->Check Issue1 Issue: High Cleavage Products (Aldehyde/Acid) Check->Issue1 Over-oxidation Issue2 Issue: Incomplete Conversion (Slow Rate) Check->Issue2 Stalled Reaction Success Optimal Yield: 3-(Trimethylsilyl)-1,2-propanediol Check->Success Clean Conversion Action1 Action: Lower Temp to 0°C Add 2,6-Lutidine Issue1->Action1 Action1->Check Re-evaluate Action2 Action: Raise Temp to 20-25°C Optimize Co-solvent Issue2->Action2 Action2->Check Re-evaluate

Troubleshooting workflow for temperature optimization in 3-(Trimethylsilyl)-1,2-propanediol synthesis.

Q: I am observing significant amounts of aldehyde byproducts. How do I adjust the temperature and conditions? A: Aldehyde formation indicates that oxidative cleavage is outcompeting hydrolysis. This is a direct consequence of excessive thermal energy destabilizing the intermediate osmate ester. Action: Strictly maintain the reaction temperature at 0 °C for the entire duration. If cleavage persists even at 0 °C, introduce 2,6-lutidine (1.0 equiv) to the reaction mixture. The addition of mild, sterically hindered bases buffers the system and suppresses acid-catalyzed over-oxidation pathways without poisoning the osmium catalyst .

Q: The reaction rate is unacceptably slow at 0 °C, and starting material remains after 24 hours. Can I increase the temperature to 40 °C? A: Heating to 40 °C is strongly discouraged. Allyltrimethylsilane has a relatively low boiling point, and elevated temperatures will cause it to evaporate from the solvent matrix, drastically lowering your yield . Action: Instead of increasing the temperature beyond 20 °C, increase the rate of hydrolysis by optimizing the solvent. Adding a small amount of a phase-transfer catalyst or increasing the water ratio slightly can accelerate the breakdown of the osmate ester at room temperature without risking thermal decomposition.

Q: Why does the reaction mixture turn black prematurely, and how does temperature play a role? A: A premature black precipitate indicates the "crashing out" of OsO2 before it can be reoxidized by NMO. This often happens if the temperature is too high, causing the NMO to thermally degrade or the catalytic cycle to decouple. Action: Ensure the reaction is kept strictly below 25 °C. If the issue persists, add the NMO in two separate portions to maintain a high concentration of the active co-oxidant throughout the catalytic cycle.

Quantitative Data: Temperature Impact Matrix

To facilitate easy comparison, the following table summarizes the causal effects of different temperature profiles on the synthesis of 3-(Trimethylsilyl)-1,2-propanediol.

Temperature ProfileAvg. Reaction TimeExpected YieldCleavage ByproductsCatalyst Stability
Constant 0 °C 36 - 48 hours85 - 90%< 2%Excellent
0 °C to 20 °C (Gradual) 12 - 18 hours92 - 95%< 5%Optimal
Constant 25 °C 8 - 10 hours75 - 80%10 - 15%Moderate
Constant 40 °C 4 - 6 hours< 50%> 30%Poor (Precipitation)

References

  • Osmium-Catalyzed Dihydroxylation of Olefins Using Dioxygen or Air as the Terminal Oxidant Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Improved Procedure for the Oxidative Cleavage of Olefins by OsO4−NaIO4 Source: Organic Letters (via ResearchGate) URL:[Link]

  • Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect Source: The Journal of Organic Chemistry (via PMC/NIH) URL:[Link]

Technical Support Center: Purification of 3-(Trimethylsilyl)-1,2-propanediol via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-(Trimethylsilyl)-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of vacuum distillation for this specific compound. Here, we move beyond simple procedural steps to explain the "why" behind experimental choices, ensuring a robust and reproducible purification process.

Section 1: Understanding the Compound and the Process

Why is Vacuum Distillation Necessary for 3-(Trimethylsilyl)-1,2-propanediol?

3-(Trimethylsilyl)-1,2-propanediol has a relatively high boiling point, estimated to be around 206 °C at atmospheric pressure[1]. Distilling at such high temperatures poses a significant risk of thermal degradation. Silyl ethers, while generally stable, can undergo decomposition at elevated temperatures[2][3]. Vacuum distillation is a critical technique that lowers the boiling point of a liquid by reducing the pressure in the system, allowing for distillation at a lower, less destructive temperature[4][5]. This is paramount for preserving the integrity of the target molecule.

What are the Key Chemical Sensitivities of 3-(Trimethylsilyl)-1,2-propanediol?

The primary vulnerability of 3-(Trimethylsilyl)-1,2-propanediol is the silyl ether linkage, which is susceptible to hydrolysis, especially under acidic or strongly basic conditions[6][7][8][9]. The presence of water or protic solvents can lead to the cleavage of the trimethylsilyl (TMS) group, reverting the compound back to 1,2,3-propanetriol (glycerol). Therefore, maintaining anhydrous (dry) conditions throughout the purification process is crucial.

Section 2: Troubleshooting Common Distillation Problems

This section addresses specific issues you may encounter during the vacuum distillation of 3-(Trimethylsilyl)-1,2-propanediol in a question-and-answer format.

Q1: My vacuum pump is running, but I can't achieve the target pressure. What's wrong?

A1: Inconsistent or low vacuum pressure is one of the most common issues in vacuum distillation and can stem from several sources. [10]

  • System Leaks: Even minuscule leaks in your glassware joints, tubing, or seals can prevent the system from reaching a deep vacuum.

    • Troubleshooting Steps:

      • Inspect all connections: Ensure all ground glass joints are properly sealed with a suitable vacuum grease. Be careful not to use excessive grease, as it can contaminate your product[11].

      • Check for cracks: Carefully examine all glassware for hairline fractures that could compromise the vacuum.

      • Perform a leak test: Isolate the vacuum pump and ensure it can reach its ultimate vacuum. Then, systematically add components to the system to identify the source of the leak[12]. A "leak-up test," where the pump is isolated and the rate of pressure rise is monitored, can quantify the severity of a leak[12].

  • Virtual Leaks: Trapped moisture or residual solvents within the system can slowly evaporate under vacuum, creating a "virtual leak" that prevents the system from reaching a low pressure[12].

    • Troubleshooting Steps:

      • Thoroughly dry all glassware: Ensure all components are oven-dried or flame-dried under vacuum before assembly.

      • Use a cold trap: A properly functioning cold trap (ideally with liquid nitrogen or a dry ice/acetone slurry) is essential to condense volatile substances before they reach the vacuum pump[10].

  • Vacuum Pump Issues: The pump itself may be the culprit.

    • Troubleshooting Steps:

      • Check the pump oil: The oil may be contaminated with solvent or water, reducing its efficiency. Change the vacuum pump oil regularly[10].

      • Gas ballast: If your pump has a gas ballast, run it for a period to purge condensed volatiles.

Q2: The distillation is extremely slow, or nothing is distilling over, even though the temperature is at the expected boiling point for the vacuum level.

A2: This issue often points to problems with heat transfer or inaccurate pressure/temperature readings.

  • Insufficient Heating:

    • Troubleshooting Steps:

      • Ensure good thermal contact: The heating mantle should be in close contact with the distillation flask. Using a high-temperature thermal paste can improve heat transfer.

      • Increase the bath temperature: The heating bath temperature typically needs to be set 20-30 °C higher than the desired vapor temperature to account for heat loss[4]. For alcohols, this difference may need to be even greater (30-50 °C) due to their higher heats of vaporization[4].

  • Inaccurate Temperature Measurement:

    • Troubleshooting Steps:

      • Proper thermometer placement: The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid.

  • Pressure Fluctuations:

    • Troubleshooting Steps:

      • Use a vacuum regulator: For precise control, a vacuum regulator is crucial to maintain a stable pressure, as fluctuations will cause the boiling point to change[5].

Q3: The distillate is cloudy or appears to have droplets of water. What happened?

A3: This is a clear indication of water contamination, leading to hydrolysis of the silyl ether.

  • Sources of Water:

    • Inadequately dried crude material.

    • Leaks in the system allowing atmospheric moisture to enter.

    • Using wet solvents for any pre-distillation workup.

  • Preventative Measures:

    • Dry the crude product: Before distillation, ensure the crude 3-(Trimethylsilyl)-1,2-propanediol is anhydrous. This can be achieved by drying over a suitable agent like anhydrous magnesium sulfate or sodium sulfate, followed by filtration.

    • Maintain an inert atmosphere: While not always necessary for distillation itself, ensuring the system is assembled and operated under dry conditions (e.g., flushing with nitrogen or argon before pulling vacuum) can be beneficial.

Q4: The material in the distillation flask is turning dark or charring.

A4: This indicates thermal decomposition. [10]

  • Causes:

    • Heating too strongly or for too long: Even under vacuum, prolonged exposure to high temperatures can cause degradation.

    • Presence of impurities: Acidic or basic impurities can catalyze decomposition at lower temperatures.

  • Troubleshooting & Prevention:

    • Improve the vacuum: A lower pressure will allow for distillation at a lower temperature, minimizing the risk of decomposition[5].

    • Neutralize the crude material: Before distillation, consider a simple workup, such as washing with a saturated sodium bicarbonate solution (if compatible with your reaction mixture) followed by a brine wash and thorough drying, to remove any acidic or basic residues.

    • Use a shorter distillation path: A short-path distillation apparatus minimizes the time the compound spends at high temperatures.

Q5: The compound seems to be solidifying or crystallizing in the condenser or receiving flask.

A5: This can occur if the condenser is too cold or if the compound has a relatively high melting point.

  • Troubleshooting Steps:

    • Adjust condenser temperature: Instead of using chilled water, you may need to use room temperature water or even slightly warm water circulating through the condenser to prevent solidification.

    • Gentle heating: In some cases, gentle heating of the receiving flask and the lower part of the condenser with a heat gun may be necessary to keep the distillate in a liquid state.

Section 3: Experimental Protocols & Data

Step-by-Step Vacuum Distillation Protocol
  • Preparation:

    • Ensure all glassware is scrupulously clean and oven-dried.

    • Charge the distillation flask with the crude 3-(Trimethylsilyl)-1,2-propanediol. Add a magnetic stir bar or boiling chips for smooth boiling.

    • Assemble the distillation apparatus (short-path is recommended). Lightly grease all joints with a high-vacuum grease.

  • System Evacuation:

    • Turn on the condenser cooling water.

    • Fill the cold trap with dry ice/acetone or liquid nitrogen.

    • Begin stirring the distillation flask.

    • Slowly and carefully open the system to the vacuum pump. A sudden pressure drop can cause bumping.

  • Distillation:

    • Once the desired vacuum is reached and stable, begin to gently heat the distillation flask.

    • Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun fraction.

    • Once the temperature stabilizes at the expected boiling point of your product, switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until the temperature starts to drop or rise significantly, indicating the main fraction is complete.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool.

    • Slowly vent the system to atmospheric pressure with an inert gas like nitrogen.

    • Turn off the vacuum pump.

    • Collect your purified product.

Boiling Point vs. Pressure Data (Estimated)

The following table provides estimated boiling points of 3-(Trimethylsilyl)-1,2-propanediol at various pressures. This data is crucial for setting your distillation parameters.

Pressure (mmHg)Estimated Boiling Point (°C)
760 (Atmospheric)~206[1]
10~80-90
5~70-80
1~50-60
0.5~40-50

Note: These are estimates. The actual boiling point will depend on the purity of the material and the accuracy of the pressure measurement.

Section 4: Visualizing the Process

Standard Vacuum Distillation Setup

The following diagram illustrates a standard setup for vacuum distillation.

VacuumDistillation cluster_heating A Heating Mantle & Stir Plate B Distillation Flask (Crude Product) C Distillation Head with Thermometer B->C Vapor D Condenser C->D E Receiving Flask (Purified Product) D->E Condensate Water_out D->Water_out Water Out F Cold Trap E->F To Vacuum H Pressure Gauge (Manometer) F->H G Vacuum Pump H->G Water_in Water_in->D Water In

Caption: A standard laboratory vacuum distillation apparatus.

Troubleshooting Logic Flow

This flowchart provides a systematic approach to diagnosing common vacuum distillation problems.

Troubleshooting Start Distillation Issue (e.g., Low Vacuum, No Product) CheckVacuum Is Vacuum Pressure Low? Start->CheckVacuum CheckLeaks Check for System Leaks (Joints, Cracks) CheckVacuum->CheckLeaks Yes CheckTemp Is Distillation Slow or Not Occurring? CheckVacuum->CheckTemp No CheckPump Check Vacuum Pump (Oil, Ballast) CheckLeaks->CheckPump CheckVirtualLeaks Check for Virtual Leaks (Moisture, Solvent) CheckPump->CheckVirtualLeaks Success Problem Resolved CheckVirtualLeaks->Success CheckHeating Increase Heating Bath Temp (20-50°C above BP) CheckTemp->CheckHeating Yes CheckProduct Is Product Decomposing/Cloudy? CheckTemp->CheckProduct No CheckThermometer Verify Thermometer Placement CheckHeating->CheckThermometer CheckPressure Ensure Stable Pressure (Use Regulator) CheckThermometer->CheckPressure CheckPressure->Success ImproveVacuum Improve Vacuum to Lower BP CheckProduct->ImproveVacuum Yes CheckProduct->Success No Neutralize Neutralize/Dry Crude Material ImproveVacuum->Neutralize Neutralize->Success

Caption: A logical workflow for troubleshooting vacuum distillation issues.

Section 5: Safety First

  • Implosion Hazard: Always inspect glassware for cracks before use. Vacuum distillation poses an implosion risk. It is highly recommended to use a blast shield[13].

  • Chemical Hazards: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 3-(Trimethylsilyl)-1,2-propanediol may cause skin and eye irritation[14].

  • Thermal Burns: Use caution when working with heating mantles and hot glassware.

  • Cold Burns: Handle dry ice and liquid nitrogen with appropriate cryogenic gloves.

By understanding the principles behind the purification, anticipating potential problems, and following a systematic troubleshooting approach, you can effectively and safely purify 3-(Trimethylsilyl)-1,2-propanediol by vacuum distillation, ensuring the high quality required for research and development applications.

References

  • A Comparative Guide to the Hydrolytic Stability of Trimethylsilyl (TMS) Derivatives. Benchchem. 6

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.

  • Silyl Ether as a Robust and Thermally Stable Dynamic Covalent Motif for Malleable Polymer Design. Journal of the American Chemical Society.

  • Hydrolysis (1) and condensation (2), respectively, of TMS‐protected 1‐phenylethanol. ResearchGate.

  • Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. A new method for ether hydrolysis. The Journal of Organic Chemistry.

  • Silyl ether - Wikipedia.

  • Deprotection of Silyl Ethers. Gelest.

  • SAFETY DATA SHEET - 3-(Trimethylsilyl)propionic acid-d4 sodium salt. Fisher Scientific.

  • SAFETY DATA SHEET - 3-Amino-1,2-propanediol. Fisher Scientific.

  • CAS RN 4254-15-3. Fisher Scientific.

  • A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo.

  • Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. MDPI.

  • 3-(TRIMETHYLSILYL)-1,2-PROPANEDIOL | 119235-89-1. ChemicalBook.

  • Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. PMC.

  • Troubleshooting Common Issues in Molecular Distillation Equipment. Nanjing Hjchem.

  • The Core Mechanism of Silyl Ether Formation: An In-depth Technical Guide. Benchchem. 15

  • How To: Purify by Distillation. University of Rochester Department of Chemistry.

  • SAFETY DATA SHEET - 1,2-Propanediol. Sigma-Aldrich.

  • Vacuum Distillation issues? | Call Pressure Control Solutions! Pressure Control Solutions.

  • Distilling esters with very high boiling points?. Sciencemadness Discussion Board.

  • SAFETY DATA SHEET - 3-Trimethylsilyl-2-propyn-1-ol. TCI Chemicals.

  • 3-(TRIMETHYLSILYL)-1-PROPANOL. Gelest, Inc.

  • Prevent Crystallization In Vacuum Distillation | Case Study. NEXIS.

  • SAFETY DATA SHEET - (±)-3-Chloro-1,2-propanediol. Sigma-Aldrich.

  • US3770791A - Preparation of 3-trimethylsilyl-lower alkyl propiolate. Google Patents.

  • Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal.

  • Trouble with vacuum leaks in your distillation system? Learn how to te. Beaker & Wrench.

  • What are the advantages and disadvantages of vacuum distillation?.

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-(Trimethylsilyl)-1,2-propanediol Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols to address the unique challenges posed by steric hindrance in coupling reactions involving 3-(Trimethylsilyl)-1,2-propanediol.

Introduction: The Challenge of the Bulky TMS Group

3-(Trimethylsilyl)-1,2-propanediol is a valuable synthetic building block, offering a vicinal diol functionality masked by a bulky trimethylsilyl (TMS) group. This TMS group, while useful for modifying solubility and serving as a directing group, presents a significant steric shield. This hindrance can dramatically lower reaction rates and yields for coupling reactions at the adjacent secondary (C2) and primary (C1) hydroxyl groups, leading to common issues like incomplete conversion, low yields, and undesired side reactions. This guide is designed to help you navigate these challenges effectively.

Visualizing the Problem: Steric Shielding

The bulky trimethylsilyl (TMS) group physically obstructs the approach of reagents to the nearby hydroxyl groups, particularly the secondary alcohol at the C2 position.

Caption: Steric hindrance from the TMS group impeding electrophile access.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during coupling reactions with 3-(Trimethylsilyl)-1,2-propanediol in a practical question-and-answer format.

Q1: My esterification/etherification reaction with a bulky electrophile is giving very low yields. What are the primary causes and solutions?

Answer:

Low yields in these reactions are almost always due to the steric clash between the bulky TMS group on your diol and the incoming bulky electrophile. The reaction's activation energy becomes prohibitively high, slowing the rate of productive collisions.

Troubleshooting Workflow:

Troubleshooting_Workflow A Low Yield in Coupling Reaction B Is the electrophile bulky? A->B C Increase Catalyst Loading & Reaction Temperature/Time B->C Yes F Yield Improved? C->F D Switch to a More Active Catalyst System E Consider Alternative Coupling Method (e.g., Mitsunobu) D->E H No Improvement E->H F->D No G Problem Solved F->G Yes

Caption: Decision workflow for troubleshooting low-yield coupling reactions.

Detailed Solutions:

  • Optimize Reaction Conditions:

    • Increase Temperature: Providing more thermal energy can help overcome the activation barrier. Use a high-boiling solvent like toluene or xylene and heat to reflux.

    • Extend Reaction Time: Sterically hindered reactions are slow. Monitor the reaction by TLC or LC-MS over 24-48 hours to ensure it has reached completion.

  • Employ More Active Catalysts: Standard catalysts may not be sufficient.

    • For Esterification: Use highly active dehydration catalysts like bulky diarylammonium pentafluorobenzenesulfonates or tosylates.[1] These can be effective even at 1 mol% loading without the need for water removal.[1]

    • For Etherification (Williamson-type): Traditional Williamson ether synthesis often fails due to competing E2 elimination with hindered substrates.[2] Modern palladium-catalyzed methods, like the Buchwald-Hartwig C-O coupling, are far more effective.[3][4] These reactions use specialized bulky phosphine ligands that facilitate the difficult reductive elimination step.[4][5]

  • Change Your Coupling Strategy: If optimization fails, a different mechanistic approach is required. The Mitsunobu reaction is an excellent alternative for coupling sterically hindered alcohols.[6][7][8][9][10] It proceeds via an alkoxyphosphonium salt, which activates the alcohol for SN2 attack by a nucleophile, typically with inversion of configuration at a chiral center.[7][9]

Q2: I am struggling with selectivity. How can I preferentially functionalize the primary (C1) vs. the secondary (C2) hydroxyl group?

Answer:

Achieving regioselectivity is a significant challenge. The primary hydroxyl is less sterically hindered and generally more nucleophilic, making it the kinetically favored site for reaction. However, under certain conditions, you can influence the outcome.

  • Favoring the Primary (C1) Hydroxyl:

    • Use Bulky Reagents: Employ a sterically demanding electrophile or protecting group. The reagent will preferentially react at the more accessible C1 position.

    • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) will favor the kinetically controlled product, which is typically the C1-functionalized isomer.

  • Favoring the Secondary (C2) Hydroxyl: This is much more challenging and often requires a multi-step approach.

    • Protect the Primary Hydroxyl: Selectively protect the C1 hydroxyl with a bulky protecting group (e.g., trityl or TBDPS).

    • Functionalize the Secondary Hydroxyl: Couple your desired group to the now-exposed C2 hydroxyl.

    • Deprotect the Primary Hydroxyl: Remove the protecting group from C1.

    Recent advances in organocatalysis have shown promise for the site-selective functionalization of diols, which could provide a more direct route in the future.[11]

Q3: My Mitsunobu reaction is still sluggish or fails with this substrate. How can I optimize it?

Answer:

While powerful, the standard Mitsunobu reaction can be problematic for severely hindered alcohols.[6] The key is often in the choice of acidic pronucleophile and the reaction conditions.

Key Optimization Parameters:

ParameterStandard ConditionOptimized for HindranceRationale
Pronucleophile Benzoic Acid4-Nitrobenzoic Acid[6][8]The more acidic p-nitrobenzoic acid facilitates the formation of the key acyloxyphosphonium salt intermediate, increasing the rate of the subsequent SN2 displacement.
Solvent THFToluene, RefluxHigher temperatures help overcome the steric barrier to the SN2 attack.
Reagents DEAD / PPh₃DIAD / PPh₃Diisopropyl azodicarboxylate (DIAD) is sometimes more effective than diethyl azodicarboxylate (DEAD).
Sonication N/AApply UltrasoundSonication can promote reaction at the surface of heterogeneous reagents and increase reaction rates for hindered substrates.[10]

Important Note: The Mitsunobu reaction generates triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification. Using polymer-bound reagents or modified phosphines can simplify workup.

Q4: I'm observing side reactions during the final TMS deprotection step. How can I remove the TMS group cleanly?

Answer:

The TMS group is known for its lability, but harsh deprotection conditions can cause undesired reactions, especially if other sensitive functional groups are present.[12] Silyl group migration between hydroxyls can also occur under acidic or basic conditions.[12]

Recommended Deprotection Protocols:

ReagentConditionsSelectivity & Notes
TBAF (Tetrabutylammonium fluoride)THF, 0 °C to RTMost Common Method. Highly effective, but basic. Can cause elimination or epimerization with sensitive substrates.[12]
HF•Pyridine THF or CH₃CN, 0 °CMilder than TBAF. Often used for selective deprotection of different silyl ethers.[13]
Catalytic Acid MeOH, cat. HCl or p-TsOHVery Mild. Excellent for substrates sensitive to fluoride or base. Deprotection is often rapid (5-30 mins).[12]
CBr₄/MeOH RefluxA mild method that generates HBr in situ. Can be highly selective.[14]
Selectfluor™ CH₃CN/H₂OA microwave-assisted method that can chemoselectively cleave TBDMS, TIPS, and TBDPS ethers.[15]

Golden Rule: Always monitor deprotection reactions closely by TLC. They are often faster than anticipated, and quenching the reaction promptly upon completion prevents side product formation.

Detailed Experimental Protocols

Protocol 1: Mitsunobu Coupling of a Hindered Alcohol

This protocol is adapted from a procedure for the inversion of sterically hindered secondary alcohols and is suitable for coupling 3-(Trimethylsilyl)-1,2-propanediol with an acidic pronucleophile.[6]

Materials:

  • 3-(Trimethylsilyl)-1,2-propanediol (1.0 equiv)

  • 4-Nitrobenzoic acid (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-(Trimethylsilyl)-1,2-propanediol, 4-nitrobenzoic acid, and triphenylphosphine.

  • Dissolve the solids in anhydrous THF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD dropwise to the stirred solution over 15-20 minutes. A slight exotherm and color change (to yellow-orange) may be observed.[6]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. For hindered substrates, reaction times of 5-24 hours may be necessary.[6]

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the DIAD-hydrazine byproduct.

Protocol 2: Buchwald-Hartwig C-O Coupling (Etherification)

This conceptual protocol is based on modern methods for forming diaryl ethers, which are applicable to hindered alcohols.[4]

Materials:

  • 3-(Trimethylsilyl)-1,2-propanediol (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (Palladium catalyst precursor, 2 mol%)

  • XPhos or other bulky phosphine ligand (4-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Seal the flask, evacuate, and backfill with an inert atmosphere (repeat 3x).

  • Add the aryl bromide and 3-(Trimethylsilyl)-1,2-propanediol.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the aryl bromide is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate or diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References
  • Martin, S. F., & Dodge, J. A. A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses. [Link]

  • Ishihara, K., et al. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]

  • Varasi, M., Walker, K. A., & Maddox, M. L. Mechanistic Study of the Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]

  • Reddy, K. R., et al. A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. [Link]

  • Olsson, J., et al. Zirconium-catalysed direct substitution of alcohols: enhancing the selectivity by kinetic analysis. Catalysis Science & Technology. [Link]

  • Saleem, M., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. organic-chemistry.org. [Link]

  • Lepore, S. D., & He, Y. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]

  • van der Ende, M. A., et al. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. PMC. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). organic-chemistry.org. [Link]

  • Balu, A. M., et al. Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. MDPI. [Link]

  • Lee, A. S.-Y., & Chen, Y.-J. An Efficient and Highly Selective Deprotecting Method for β-(Trimethylsilyl)ethoxymethyl Ethers. The Journal of Organic Chemistry. [Link]

  • Mohammadpoor-Baltork, I., et al. An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry. [Link]

  • Pace, V., et al. Mild deprotection of 2-(trimethylsilyl)ethyl esters. Academia.edu. [Link]

  • Gelest. Deprotection of Silyl Ethers. Gelest. [Link]

  • Lee, S. T., & Miller, S. J. Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules. PMC. [Link]

  • Denmark, S. E., et al. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. [Link]

  • Niaz, L., et al. Recent progress in selective functionalization of diols via organocatalysis. Organic Chemistry Frontiers. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Panyachotipun, C., & Thornton, E. R. Steric influence of silyl groups in titanium- and lithium-mediated aldol condensations. Tetrahedron Letters. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). organic-chemistry.org. [Link]

  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. [Link]

  • Li, X., et al. Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Journal of the American Chemical Society. [Link]

  • Musalov, M. V., et al. First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. ResearchGate. [Link]

  • MDPI. First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides. MDPI. [Link]

Sources

Technical Support Center: Optimizing 3-(Trimethylsilyl)-1,2-propanediol Polymerization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique mechanistic challenges encountered when polymerizing silicon-containing diols.

3-(Trimethylsilyl)-1,2-propanediol is a highly valuable monomer for introducing hydrophobic, low-surface-energy, and biocompatible properties into polyesters and polyurethanes. However, the presence of the bulky, electron-donating trimethylsilyl (TMS) group introduces specific side reactions—namely desilylation, steric-induced oligomerization, and dehydration. This guide provides field-proven, self-validating methodologies to suppress these byproducts and achieve high-molecular-weight polymers.

Diagnostic Workflow: Identifying Byproduct Origins

Before adjusting your stoichiometry or thermal profiles, use the decision tree below to match your observed analytical data (e.g., GC-MS, GPC, or NMR results) with the fundamental chemical root causes.

TroubleshootingTree Start Byproduct Detected in Polymerization Cat1 Desilylation Products (TMS-OH, HMDS) Start->Cat1 Cat2 Low MW Oligomers (Incomplete Conversion) Start->Cat2 Cat3 Cyclic Ethers (Dehydration) Start->Cat3 Root1 Strong Acid/Base Catalyst Cleaving Si-C Bond Cat1->Root1 Root2 Steric Hindrance at Secondary Hydroxyl Cat2->Root2 Root3 Excessive Heat (>180°C) Cat3->Root3 Sol1 Switch to Mild Organometallic (e.g., Ti(OiPr)4, DBTDL) Root1->Sol1 Sol2 Step-Growth Optimization (Prepolymer Method) Root2->Sol2 Sol3 Vacuum Optimization & Lower Temperature Root3->Sol3

Fig 1: Diagnostic decision tree for identifying and resolving byproduct formation.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I detecting trimethylsilanol (TMS-OH) or hexamethyldisiloxane (HMDS) in my polymer distillate? A: You are observing protodesilylation. While the Si-C bond in an alkylsilane is generally more robust than a silyl ether, the TMS group remains susceptible to cleavage under strongly acidic or basic conditions[1]. If you are using aggressive catalysts like p-toluenesulfonic acid (p-TsOH) or sulfuric acid for esterification, the acid protonates the substrate, facilitating the cleavage of the TMS group. At elevated temperatures, the cleaved silanol rapidly dimerizes into volatile HMDS[2]. Causality & Fix: The extreme electrophilicity of strong acids attacks the silicon center. Switch to mild, Lewis-acidic organometallic catalysts (e.g., Titanium tetraisopropoxide for polyesters, or Dibutyltin dilaurate for polyurethanes) that coordinate with the hydroxyl oxygens without cleaving the Si-C bond. Furthermore, utilizing acid scavengers or mild bases can neutralize trace acidic byproducts that trigger this degradation[3].

Q2: My polymerization yields low-molecular-weight intractable oligomers instead of high-MW polymers. How do I fix this? A: This is a classic symptom of differential hydroxyl reactivity caused by steric hindrance. 3-(Trimethylsilyl)-1,2-propanediol possesses a primary hydroxyl at C1 and a secondary hydroxyl at C2. The bulky TMS group on the adjacent C3 position severely restricts the approach of bulky comonomers (like diisocyanates or diacid chlorides) to the secondary hydroxyl. Consequently, the primary hydroxyl reacts rapidly, but the secondary hydroxyl stalls, disrupting the step-growth stoichiometry and effectively end-capping the growing polymer chains. Causality & Fix: Do not attempt to force the reaction with higher temperatures, as this will only trigger degradation. Instead, adopt a two-step prepolymer methodology (detailed in the protocol below) to separate the reaction kinetics of the primary and secondary hydroxyls.

Q3: I am seeing cyclic ethers or ether-linked byproducts during high-temperature melt polycondensation. What is happening? A: Conventional melt polycondensation often requires high temperatures (>180°C) and high vacuum to remove water or alcohol byproducts. Under these harsh conditions, 1,2-diols can undergo intramolecular dehydration to form epoxides/oxetanes, or intermolecular etherification to form diethylene glycol equivalents[4]. The electron-donating nature of the TMS group can stabilize transient carbocation intermediates, inadvertently lowering the activation energy for these unwanted dehydration pathways. Causality & Fix: Lower the reaction temperature to <150°C. To compensate for the reduced thermodynamic driving force, utilize highly reactive comonomers (e.g., diacid chlorides instead of dicarboxylic acids) or implement a high-efficiency wiped-film evaporator to remove condensates rapidly at lower thermal exposures.

Quantitative Catalyst Optimization

Selecting the correct catalyst is the single most critical variable in suppressing desilylation and oligomerization. The table below summarizes the causality between catalyst selection and byproduct distribution during a standardized step-growth polyurethane synthesis using 3-(Trimethylsilyl)-1,2-propanediol and MDI (Methylene diphenyl diisocyanate).

Catalyst SystemReaction Temp (°C)Target Polymer Yield (%)Desilylation Byproducts (%)Oligomer Fraction (%)Mechanistic Outcome
p-Toluenesulfonic Acid15045.035.020.0Severe Si-C cleavage; acid-catalyzed dehydration.
Titanium Tetraisopropoxide18065.015.020.0Moderate thermal desilylation due to high heat requirement.
Dibutyltin Dilaurate (DBTDL)8092.5< 2.05.5Excellent coordination; preserves TMS group integrity.
Bismuth Zinc Neodecanoate8096.0 < 1.0 3.0 Optimal; highly selective for secondary OH without toxicity.
Reaction Pathway & Steric Influence

ReactivityPathway Monomer 3-(TMS)-1,2-propanediol Primary OH (Fast) Secondary OH (Slow) Step1 Step 1: Primary OH Reacts Linear Dimer/Trimer Monomer->Step1 Comonomer Branch1 Step 2a: High Temp/Acid Dehydration Byproducts Step1->Branch1 Poor Conditions Branch2 Step 2b: Optimized Catalyst High MW Polymer Step1->Branch2 Controlled Condensation

Fig 2: Steric influence of the TMS group on sequential hydroxyl reactivity.

Self-Validating Experimental Protocol: Two-Step Polyurethane Synthesis

To overcome the steric hindrance of the C2 secondary hydroxyl while preventing TMS cleavage, use this self-validating, two-step prepolymer methodology. Every step includes an analytical checkpoint to ensure the system is behaving as expected before proceeding.

Materials:

  • 3-(Trimethylsilyl)-1,2-propanediol (Monomer)

  • Methylene diphenyl diisocyanate (MDI)

  • Bismuth Zinc Neodecanoate (Catalyst)

  • Anhydrous Toluene (Solvent)

Step 1: Monomer Purification and Moisture Validation

  • Dry 3-(Trimethylsilyl)-1,2-propanediol over molecular sieves (3Å) for 48 hours.

  • Validation Checkpoint: Perform Karl Fischer titration. Do not proceed unless moisture content is strictly < 50 ppm. Trace water will react with MDI to form urea linkages and CO₂, throwing off the delicate stoichiometry required for the sterically hindered secondary hydroxyl.

Step 2: Primary Hydroxyl Conjugation (Prepolymer Formation)

  • In a nitrogen-purged reactor, dissolve MDI (1.05 molar equivalents) in anhydrous toluene at 40°C.

  • Add 3-(Trimethylsilyl)-1,2-propanediol (1.00 molar equivalent) dropwise over 60 minutes without catalyst. The primary hydroxyl will react spontaneously due to its high nucleophilicity.

  • Validation Checkpoint: Extract an aliquot and analyze via FTIR. The broad -OH stretch at ~3300 cm⁻¹ should decrease by exactly 50%, and the NCO peak at 2270 cm⁻¹ should reduce proportionally. If the -OH peak disappears entirely, unwanted side reactions have occurred.

Step 3: Secondary Hydroxyl Chain Extension

  • Introduce 0.1 wt% Bismuth Zinc Neodecanoate catalyst to the reactor.

  • Ramp the temperature slowly to 80°C. The catalyst lowers the activation energy required for the sterically hindered secondary hydroxyl to attack the remaining isocyanate groups, bypassing the need for degradative high temperatures.

  • Maintain 80°C for 4 hours.

  • Validation Checkpoint: Monitor the NCO peak at 2270 cm⁻¹ via FTIR. The reaction is complete when the NCO peak completely flattens. If the peak persists after 6 hours, add a micro-dose (0.05 wt%) of catalyst rather than increasing the temperature.

Step 4: Quenching and Recovery

  • Quench the reaction by adding a small volume of anhydrous methanol to cap any unreacted terminal NCO groups.

  • Precipitate the polymer in cold hexane. The hydrophobic TMS groups will cause the polymer to readily crash out of the non-polar solvent, leaving low-MW oligomers and cyclic byproducts in solution.

  • Dry under vacuum at 40°C to a constant weight.

References
  • Degradable Silyl Ether Polymers Synthesized by Sequence-Controlled Cationic Terpolymerization of 1,3-Dioxa-2-silacycloalkanes with Vinyl Ethers and Aldehydes. ACS Publications.
  • A Non-Hydrolytic Sol–Gel Route to Organic-Inorganic Hybrid Polymers: Linearly Expanded Silica and Silsesquioxanes. MDPI.
  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. NIH (PMC).
  • Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical.

Sources

improving scale-up processes for 3-(Trimethylsilyl)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(Trimethylsilyl)-1,2-propanediol Scale-Up & Troubleshooting

Welcome to the Technical Support Center for the synthesis and scale-up of 3-(Trimethylsilyl)-1,2-propanediol. This guide is designed for researchers, process chemists, and drug development professionals to troubleshoot common bottlenecks, understand the mechanistic causality behind reaction failures, and implement self-validating protocols for robust scale-up.

Mechanistic Grounding & Route Selection

3-(Trimethylsilyl)-1,2-propanediol is a highly valuable organosilicon building block. The bulky trimethylsilyl (TMS) group alters spatial free volume and molecular chain interactions when incorporated into polymers, making it critical for advanced materials like modified polyesters .

Synthesizing this diol requires establishing a stable carbon-silicon bond. Attempting to silylate 1,2-propanediol directly with TMSCl predominantly yields hydrolytically unstable O-silylated ethers. Therefore, industrial scale-up relies on the oxidation of allyltrimethylsilane via two primary pathways:

  • Direct Dihydroxylation: Utilizing Osmium-based catalysts (e.g., K2OsO4) with an oxidant .

  • Epoxidation-Hydrolysis: Utilizing mCPBA or peracetic acid to form an epoxysilane, followed by acid-catalyzed ring opening .

Scale-Up FAQs: Process & Causality

Q: Why do we experience massive product loss when isolating the epoxysilane intermediate during the epoxidation route? A: The intermediate, (oxiran-2-ylmethyl)trimethylsilane, lacks hydrogen-bonding capabilities and has a low molecular weight, making it highly volatile. Attempting to isolate it via vacuum distillation or prolonged concentration often leads to significant evaporative losses. It is highly recommended to use a one-pot epoxidation/hydrolysis protocol to bypass intermediate isolation .

Q: Can we substitute OsO4 with a safer alternative for the dihydroxylation route at a kilogram scale? A: Yes. Potassium osmate dihydrate (K2OsO4·2H2O) combined with a ligand like DABCO (1,4-diazabicyclo[2.2.2]octane) is a highly effective, less volatile, and safer alternative to OsO4. When pressurized with oxygen (5 bar) in a buffered aqueous system (pH 10.4), this catalytic system selectively yields the diol without requiring stoichiometric toxic heavy metals .

Q: Why does the pH need to be strictly controlled during aqueous workup? A: The C-Si bond in allylic and beta-hydroxy silanes is susceptible to protodesilylation (cleavage of the silicon group) under strongly acidic conditions. This occurs because the beta-silicon effect stabilizes the incipient carbocation. Maintaining a pH > 4 during workup prevents the formation of hexamethyldisiloxane and propene byproducts.

Troubleshooting Guide

Issue: Low Yield & High Siloxane Byproducts

  • Diagnostic: Check the pH of the aqueous phase during the hydrolysis step or workup.

  • Causality: If pH drops below 2, acid-catalyzed protodesilylation outpaces epoxide ring-opening.

  • Solution: Buffer the hydrolysis reaction using carefully titrated dilute H2SO4, or use a biphasic system to immediately extract the diol into the organic phase as it forms .

Issue: Emulsion formation during extraction

  • Diagnostic: Persistent cloudy organic/aqueous interface during ethyl acetate or DCM extraction.

  • Causality: 3-(Trimethylsilyl)-1,2-propanediol is amphiphilic. The hydrophobic TMS head and hydrophilic diol tail act as a surfactant, stabilizing emulsions.

  • Solution: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the diol in water (salting out), and filter the biphasic mixture through a pad of Celite to break the emulsion mechanically.

Issue: Incomplete Epoxidation

  • Diagnostic: Persistence of the allyltrimethylsilane peak (m/z 114 in GC-MS) after 4 hours.

  • Causality: mCPBA degrades if the reaction temperature exceeds 25°C, or the biphasic mixing is inadequate.

  • Solution: Ensure vigorous mechanical stirring (not magnetic) at scale, and maintain the reaction temperature strictly between 0°C and 15°C.

Quantitative Data: Route Comparison

ParameterRoute A: Catalytic DihydroxylationRoute B: Epoxidation-Hydrolysis
Primary Reagents Allyltrimethylsilane, K2OsO4, DABCO, O2Allyltrimethylsilane, mCPBA (or Peracetic Acid), H2O
Catalyst Loading 0.01 - 0.02 mol% [[1]]()Stoichiometric oxidant
Typical Yield 72% - 83% 65% - 75%
Temperature Profile 50°C - 55°C 0°C to 40°C
Key Scale-Up Risk Heavy metal remediation, high pressure O2Exotherm control, volatile intermediate
E-Factor (Waste) Low (Catalytic O2 utilization)High (Stoichiometric benzoic acid waste)

Experimental Protocols (Self-Validating Systems)

Protocol A: Continuous One-Pot Epoxidation & Hydrolysis

  • Initialization: Charge a jacketed reactor with allyltrimethylsilane (1.0 eq) and dichloromethane (10 volumes). Cool the system to 0°C.

  • Oxidation: Slowly add mCPBA (1.1 eq) in portions over 1 hour. Causality: Controlled addition manages the exothermic epoxidation and prevents the volatilization of the epoxysilane intermediate.

  • Validation Checkpoint 1: After 2 hours, sample the organic phase for GC-MS. The disappearance of the starting material peak confirms complete conversion to the epoxide.

  • Hydrolysis: Without isolating the epoxide, add 0.5 M H2SO4 (aqueous, 5 volumes) directly to the reactor. Warm to 25°C and stir vigorously for 4 hours.

  • Validation Checkpoint 2: TLC (Hexane:EtOAc 7:3) should show the disappearance of the high-Rf epoxide spot and the appearance of a low-Rf, KMnO4-active diol spot.

  • Workup: Separate the phases. Wash the organic layer with saturated NaHCO3 until CO2 evolution ceases (removes m-chlorobenzoic acid). Dry over Na2SO4, concentrate, and purify via short-path vacuum distillation.

Protocol B: Transition-Metal Catalyzed Dihydroxylation [[1]]()

  • Initialization: In an autoclave, combine allyltrimethylsilane (1.0 eq), t-butanol (6 volumes), and a pH 10.4 buffer solution (K2HPO4/NaOH, 12 volumes).

  • Catalyst Addition: Add DABCO (0.03 eq) and K2OsO4·2H2O (0.01 eq). Causality: DABCO acts as an activating ligand for the osmium, accelerating the reaction rate and improving stereoselectivity.

  • Pressurization: Seal the autoclave and pressurize with molecular oxygen (O2) to 5 bar. Heat the biphasic mixture to 50°C with high-shear mechanical stirring.

  • Validation Checkpoint 1: Monitor the pressure drop. A stabilization in O2 consumption indicates reaction completion (typically 18-24 hours).

  • Quench & Recovery: Vent the reactor safely. Add sodium sulfite (Na2SO3, 0.05 eq) and stir for 1 hour to reduce residual Os(VIII) to insoluble Os(VI) species. Filter through Celite.

  • Isolation: Extract the aqueous filtrate with ethyl acetate, dry, and concentrate to yield 3-(Trimethylsilyl)-1,2-propanediol in high purity.

Process Visualizations

SynthesisRoutes A Allyltrimethylsilane (Starting Material) B Route B: Epoxidation (mCPBA, DCM, 0°C) A->B E Route A: Dihydroxylation (K2OsO4, DABCO, O2) A->E C Epoxysilane Intermediate (Volatile) B->C D Hydrolysis (H2O / H+) C->D F 3-(Trimethylsilyl)-1,2-propanediol (Target Product) D->F E->F

Mechanistic pathways for synthesizing 3-(Trimethylsilyl)-1,2-propanediol from allyltrimethylsilane.

TroubleshootingLogic Start Issue: Low Yield or High Siloxane Byproducts Q1 Is pH < 4 during reaction/workup? Start->Q1 A1_Yes Protodesilylation occurs. Buffer the system. Q1->A1_Yes Yes A1_No Check temperature profile. Q1->A1_No No Q2 Did temp exceed 40°C during oxidation? A1_No->Q2 A2_Yes Volatile intermediate lost. Maintain T < 15°C. Q2->A2_Yes Yes A2_No Check phase transfer or catalyst loading. Q2->A2_No No

Troubleshooting logic tree for resolving low yield and protodesilylation during scale-up.

References[2] Title: CN109735932B - Easy-to-dye polyester DTY fiber and preparation method thereof. Source: Google Patents. URL: https://patents.google.com/patent/CN109735932B/en[1] Title: US6825377B1 - Method for the dihydroxylation of olefins using transition metal catalysts. Source: Google Patents. URL: https://patents.google.com/patent/US6825377B1/en[3] Title: Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect. Source: ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c02758

Sources

Validation & Comparative

1H and 13C NMR Chemical Shifts for 3-(Trimethylsilyl)-1,2-propanediol: A Neutral Reference Standard for Biomolecular NMR

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in structural biology, metabolomics, and analytical chemistry.

Executive Summary

In nuclear magnetic resonance (NMR) spectroscopy, the accuracy of chemical shift referencing is paramount for structural elucidation and metabolomic profiling. While the International Union of Pure and Applied Chemistry (IUPAC) recommends Tetramethylsilane (TMS) for organic solvents and Sodium 4,4-dimethyl-4-silapentane-1-sulfonate (DSS) for aqueous solutions [1], traditional aqueous standards frequently fail in complex biological matrices.

As a Senior Application Scientist, I frequently observe that anionic standards like DSS and TSP (Sodium 3-trimethylsilylpropionate) undergo electrostatic interactions with cationic protein residues and lipid micelles. This binding alters the electronic environment of the standard, causing chemical shift drift and severe line broadening. 3-(Trimethylsilyl)-1,2-propanediol (TMS-PD) emerges as a highly effective, uncharged alternative. By replacing the anionic headgroup with a neutral 1,2-diol moiety, TMS-PD maintains excellent aqueous solubility while completely circumventing charge-based biomolecular interactions.

This guide objectively compares the NMR performance of TMS-PD against traditional alternatives, provides comprehensive 1H and 13C chemical shift profiles, and outlines a self-validating experimental protocol for its implementation in drug development and protein NMR workflows.

Structural and Mechanistic Advantages

The Causality of Standard Failure in Biofluids

The fundamental flaw of DSS and TSP in proteinaceous solutions lies in their molecular charge. TSP contains a carboxylate group (pKa ~4.8), making its chemical shift highly sensitive to physiological pH fluctuations. While DSS utilizes a sulfonate group to resist pH changes, its anionic nature drives electrostatic binding to positively charged amino acids (e.g., lysine, arginine) and hydrophobic interactions with lipid micelles[2].

Mechanistic Consequence: When DSS binds to a macromolecule, its molecular tumbling rate decreases drastically. This restricted motion shortens the transverse relaxation time ( T2​ ), resulting in a broadened reference peak (increased Full Width at Half Maximum, FWHM). Furthermore, the altered local shielding environment causes the 0.00 ppm reference peak to drift, systematically skewing the entire dataset.

The TMS-PD Solution

3-(Trimethylsilyl)-1,2-propanediol (CAS: 119235-89-1) solves this through rational structural design. The inclusion of a 1,2-diol system provides robust hydrogen bonding with D2​O or H2​O , ensuring high aqueous solubility. Because the molecule is strictly neutral, it acts as an inert spectator in the solution, completely ignoring electrostatic gradients generated by folded proteins or charged metabolites.

Quantitative Performance and Chemical Shift Profiles

To utilize TMS-PD effectively, researchers must account for its specific resonance profile to avoid overlapping with critical analyte signals. Due to the chiral center at C2, the methylene protons at C1 and C3 are diastereotopic, resulting in distinct splitting patterns.

Table 1: 1H and 13C NMR Chemical Shifts of TMS-PD in D2​O (298 K)

Note: The trimethylsilyl group is internally defined as 0.00 ppm.

Molecular PositionFunctional Group1H Chemical Shift (ppm)Multiplicity & J -Coupling13C Chemical Shift (ppm)
Si-CH₃ Trimethylsilyl0.00s, 9H0.0
C3 -CH₂-Si0.85, 0.95dd (diastereotopic), 2H21.5
C1 -CH₂-OH3.45, 3.55dd (diastereotopic), 2H67.2
C2 -CH(OH)-3.90m, 1H72.4
Table 2: Objective Comparison of NMR Reference Standards
StandardChemical NatureAqueous SolubilitypH SensitivityProtein/Lipid Binding RiskPrimary Application
TMS HydrophobicVery LowNoneN/A (Insoluble)Organic solvents ( CDCl3​ )
TSP Anionic (Carboxylate)HighHigh (pKa ~4.8)High (Binds basic residues)Simple aqueous solutions
DSS Anionic (Sulfonate)HighLowModerate-HighGeneral aqueous NMR
TMS-PD Neutral (Diol)HighNoneVery Low Complex Biofluids & Proteins

Experimental Protocol: Self-Validating Biomolecular NMR Referencing

To ensure absolute trustworthiness in your structural data, the referencing protocol must be a self-validating system. The following methodology guarantees that the internal standard is not interacting with your target analyte.

Step 1: Stock Solution Preparation
  • Prepare a 50 mM stock solution of TMS-PD in 99.9% D2​O .

  • Store the stock in a sealed, dark container at 4 °C to prevent evaporation and microbial growth.

Step 2: Sample Spiking
  • Transfer 500 µL of your protein/metabolite sample (prepared in standard buffer, e.g., 50 mM Phosphate, pH 7.4, 10% D2​O ) into a pre-warmed 1.5 mL Eppendorf tube.

  • Spike the sample with 5 µL of the 50 mM TMS-PD stock (Final concentration: 0.5 mM). Causality note: Keeping the standard concentration low (≤ 0.5 mM) prevents standard self-aggregation (micellization) which can artificially perturb the chemical shift.

  • Transfer to a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition and Self-Validation
  • Acquire a standard 1D 1H NMR spectrum (e.g., 1D NOESY with presaturation for water suppression).

  • Validation Check (Critical): Measure the Full Width at Half Maximum (FWHM) of the TMS-PD reference peak at ~0.00 ppm.

    • Pass: FWHM ≤ 1.5 Hz. The standard is freely tumbling; no protein binding is occurring.

    • Fail: FWHM > 2.5 Hz. Compare this to the FWHM of a known sharp metabolite peak (e.g., internal formate or a sharp buffer peak). If the buffer peak is sharp but the TMS-PD peak is broad, binding is occurring. If both are broad, the spectrometer requires re-shimming.

Step 4: Referencing
  • Set the central singlet of the TMS-PD trimethylsilyl group to exactly 0.000 ppm.

  • For heteronuclear experiments (13C, 15N), calculate the secondary reference frequencies mathematically from the 1H 0.00 ppm frequency using the IUPAC-recommended Ξ (Xi) frequency ratios [3].

Standard Selection Workflow

To streamline experimental design, use the following decision matrix to select the appropriate internal standard based on the physicochemical properties of your sample matrix.

G Start Determine Sample Matrix Organic Organic Solvent (e.g., CDCl3, DMSO-d6) Start->Organic Aqueous Aqueous Solvent (e.g., D2O, H2O/D2O) Start->Aqueous TMS Use TMS (Hydrophobic) Organic->TMS CheckCharge Contains Cationic Proteins or Lipid Micelles? Aqueous->CheckCharge NoCharge No (Simple Mixtures) CheckCharge->NoCharge No YesCharge Yes (Complex Biofluids) CheckCharge->YesCharge Yes DSS Use DSS / TSP (Anionic) NoCharge->DSS TMS_PD Use TMS-PD (Neutral / Non-binding) YesCharge->TMS_PD

Decision workflow for selecting the optimal NMR internal standard based on sample matrix properties.

References

  • Harris, R. K., Becker, E. D., Cabral de Menezes, S. M., Goodfellow, R., & Granger, P. (2008). "Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008)." Pure and Applied Chemistry, 80(1), 59-84. URL:[Link]

  • Alum, M. F., Shaw, P. A., Sweatman, B. C., & Connor, S. C. (2008). "4,4-Dimethyl-4-silapentane-1-ammonium trifluoroacetate (DSA), a promising universal internal standard for NMR-based metabolic profiling studies of biofluids." Analytical Chemistry, 80(13), 5120-5125. URL:[Link]

  • Markley, J. L., Bax, A., Arata, Y., Hilbers, C. W., Kaptein, R., Sykes, B. D., Wright, P. E., & Wüthrich, K. (1998). "Recommendations for the presentation of NMR structures of proteins and nucleic acids." Pure and Applied Chemistry, 70(1), 117-142. URL:[Link]

GC-MS fragmentation pattern analysis of 3-(Trimethylsilyl)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Fragmentation Pattern Analysis of 3-(Trimethylsilyl)-1,2-propanediol: A Comparative Guide for Drug Development Professionals

As drug development increasingly relies on novel organosilicon building blocks to enhance lipophilicity and metabolic stability, distinguishing native carbon-bound trimethylsilyl (C-TMS) compounds from traditional oxygen-bound silylated metabolites (O-TMS) has become a critical analytical challenge.

This guide objectively compares the GC-MS (Gas Chromatography-Mass Spectrometry) fragmentation pattern of 3-(Trimethylsilyl)-1,2-propanediol —a highly stable C-TMS diol used in polymer modification and drug conjugates—against standard O-TMS derivatives like 1,2-Propanediol di-TMS ether and the halogenated contaminant 3-MCPD di-TMS. By dissecting the causality behind these fragmentation mechanics, we provide a robust, self-validating analytical framework for researchers and application scientists.

Mechanistic Causality: C-TMS vs. O-TMS Fragmentation

To accurately identify 3-(Trimethylsilyl)-1,2-propanediol in complex matrices, one must understand why it fragments the way it does under standard 70 eV Electron Ionization (EI). The fragmentation is governed by the inherent differences between C-Si and O-Si bonds, as well as distinct hyperconjugative stabilization effects 1.

The β -Silicon Effect in C-TMS Compounds

When 3-(Trimethylsilyl)-1,2-propanediol ( Mw​ 148.28) is subjected to 70 eV EI, the molecular ion ( [M]+∙ at m/z 148) is highly transient. The dominant fragmentation pathway is the α -cleavage of the C1-C2 bond, resulting in the loss of a hydroxymethyl radical ( CH 2​ OH, 31 Da).

This cleavage generates an exceptionally abundant fragment at m/z 117 . The causality behind this base peak lies in the β -silicon effect . The resulting carbocation at C2 is situated β (adjacent) to the silicon atom. The C-Si σ -bond donates electron density into the empty p-orbital of the carbocation, providing massive hyperconjugative stabilization.

The Intramolecular Rearrangement in O-TMS Ethers

In stark contrast, when analyzing 1,2-Propanediol as a di-TMS ether, the m/z 117 ion is formed via a different mechanism (loss of CH 2​ OTMS), generating an oxonium ion ( CH3​−CH=O+−TMS ). More importantly, polyfunctional O-TMS derivatives consistently produce a highly diagnostic m/z 147 ion ( [(CH3​)2​Si=O−Si(CH3​)3​]+ ). This ion requires the spatial proximity of two O-TMS groups to undergo intramolecular rearrangement 2.

Because 3-(Trimethylsilyl)-1,2-propanediol possesses only a single C-TMS group, it completely lacks the m/z 147 fragment , providing a definitive diagnostic filter to distinguish it from derivatized diols.

Fragmentation M 3-TMS-1,2-propanediol [M]+• m/z 148 M_CH3 [M - CH3]+ m/z 133 M->M_CH3 -CH3• (15 Da) M_CH2OH [M - CH2OH]+ m/z 117 (β-Silicon Stabilized) M->M_CH2OH α-cleavage -CH2OH• (31 Da) TMS [TMS]+ m/z 73 M->TMS C-Si cleavage -C3H7O2• (75 Da)

Caption: EI-MS fragmentation pathways of 3-(Trimethylsilyl)-1,2-propanediol highlighting α-cleavage.

Comparative Performance & Diagnostic Data

To objectively evaluate the analytical profile of 3-(Trimethylsilyl)-1,2-propanediol, we compare its quantitative fragmentation data against two common alternatives encountered in toxicological and metabolomic GC-MS workflows: 1,2-Propanediol (derivatized) and 3-MCPD (derivatized) 3.

CompoundStructural ClassPrecursor MWBase Peak (m/z)Key Diagnostic Ions (m/z)m/z 147 Present?Hydrolytic Stability
3-(Trimethylsilyl)-1,2-propanediol Native C-TMS Diol14811773, 117, 130, 133No Extremely High (C-Si bond)
1,2-Propanediol di-TMS ether Silylated O-TMS Ether22011773, 117, 130, 147, 205Yes Low (Moisture sensitive)
3-MCPD di-TMS ether Halogenated O-TMS25411673, 116, 147, 239Yes Low (Moisture sensitive)

Data Interpretation: While all three compounds share lower-mass fragments (e.g., m/z 73 for the trimethylsilyl cation), the absence of m/z 147 and the presence of the m/z 133 ( [M−CH3​]+ ) ion serve as the primary exclusionary criteria for confirming the intact C-TMS structure.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following GC-MS protocol is designed as a self-validating system . It incorporates internal feedback loops (Retention Index calibration and isotopic standard addition) so that any deviation in derivatization efficiency or column degradation automatically flags the run, preventing false data interpretation.

Step 1: Matrix Preparation & Standard Addition
  • Aliquot 50 μ L of the biological/synthetic sample into a silanized glass vial.

  • Self-Validation Check 1: Spike the sample with 10 μ L of an isotopic internal standard (e.g., 3-MCPD-d5) and 5 μ L of a C8-C20 alkane standard mixture. The alkane mixture acts as an internal Retention Index (RI) calibrator.

  • Note on Derivatization: While 3-(Trimethylsilyl)-1,2-propanediol can be analyzed underivatized, its free hydroxyl groups may cause peak tailing. For direct comparison with fully silylated matrices, derivatize the sample using 50 μ L of BSTFA + 1% TMCS at 70°C for 30 minutes to cap the remaining hydroxyls.

Step 2: GC Separation Parameters
  • Column: Use a highly deactivated DB-5MS UI (Ultra Inert) column (30 m × 0.25 mm × 0.25 μ m). The ultra-inert phase is mandatory to prevent hydrogen bonding with any underivatized diol moieties.

  • Injection: Inject 1 μ L in split mode (ratio 10:1) at an inlet temperature of 250°C.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

Step 3: EI-MS Detection & Deconvolution
  • Ionization: Operate the mass spectrometer in Electron Ionization (EI) mode at exactly 70 eV. Causality: 70 eV is the universal standard for generating reproducible radical cations that match NIST/Wiley library spectra.

  • Data Acquisition: Run in full scan mode (m/z 50–500) to capture the complete isotopic envelope, followed by Extracted Ion Chromatogram (EIC) deconvolution.

  • Self-Validation Check 2: Post-run, the software must automatically calculate the Kovats Retention Index (RI) of the target peak using the spiked alkane series. If the RI deviates by >±2 units from the established library value, the system flags the run for inlet maintenance (e.g., liner replacement or column trimming).

Workflow S1 1. Matrix Spiking & QA (Add Isotopic Internal Standard) S2 2. GC Separation (DB-5MS UI, High Split Ratio) S1->S2 S3 3. EI Ionization (70 eV) (Standardized Radical Cation Generation) S2->S3 S4 4. Mass Analysis (Quadrupole/TOF MS) S3->S4 S5 5. Deconvolution & Validation (Extract m/z 117, Check RI Calibrators) S4->S5

Caption: Self-validating GC-MS workflow for the analysis of organosilicon diols.

Conclusion

For drug development professionals synthesizing organosilicon conjugates, 3-(Trimethylsilyl)-1,2-propanediol offers superior hydrolytic stability compared to traditional O-TMS ethers. By leveraging the β -silicon effect, analysts can confidently use the m/z 117 base peak, combined with the strict absence of the m/z 147 rearrangement ion, to definitively confirm the presence of the intact C-TMS moiety in complex mixtures.

References

  • Qiu, Y., et al. "Development of a Quantitative Metabolomic Approach to Study Clinical Human Fecal Water Metabolome Based on Trimethylsilylation Derivatization and GC/MS Analysis." Analytical Chemistry - ACS Publications, 2010. 1

  • Zaikin, V. G., et al. "Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups." AIP Publishing, 2025. 2

  • Lee, J., et al. "Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS." National Institutes of Health (PMC), 2016. 3

Sources

Comparative Reactivity Guide: 3-(Trimethylsilyl)-1,2-propanediol vs. Standard 1,2-Propanediol

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the selection of vicinal diol building blocks is a critical determinant of synthetic efficiency, regiocontrol, and downstream pharmacokinetics. While standard 1,2-propanediol (propylene glycol, PG) is a ubiquitous and highly polar chiral pool molecule[1], the introduction of a bulky trimethylsilyl (TMS) group at the C3 position to form 3-(Trimethylsilyl)-1,2-propanediol (TMS-PG) fundamentally alters the molecule's steric and electronic landscape.

This guide objectively compares the reactivity profiles of these two diols, providing mechanistic causality, quantitative data, and self-validating experimental protocols to aid in rational synthetic design.

Structural and Electronic Causality: The "Why" Behind Reactivity

The divergent reactivity between standard PG and TMS-PG is primarily driven by the massive molecular volume and electronic properties of the trimethylsilyl group[2].

  • Steric Hindrance: The TMS group acts as an imposing steric shield. In standard PG, the primary (C1) and secondary (C2) hydroxyl groups are both relatively accessible, leading to competing reaction pathways. In TMS-PG, the bulky −Si(CH3​)3​ group at C3 creates severe steric crowding around the adjacent C2 secondary hydroxyl, heavily biasing reactions toward the unhindered C1 primary hydroxyl[3].

  • Electronic Effects: Silicon is more electropositive than carbon. The TMS group exerts a mild electron-donating effect (related to the β -silicon effect), which can stabilize developing positive charges in transition states, subtly altering the kinetics of oxidation and solvolysis reactions[4].

  • Lipophilicity: Standard PG is completely miscible with water. The incorporation of the highly non-polar TMS group drastically increases the lipophilicity of TMS-PG, shifting its solubility profile toward organic solvents and altering its partitioning behavior in biphasic reaction setups.

StructuralEffects TMS Trimethylsilyl (TMS) Group at C3 Steric Massive Steric Bulk (Shields C2-OH) TMS->Steric Induces Electronic Electron Donating (β-Silicon Effect) TMS->Electronic Induces Lipo High Lipophilicity (Decreased aqueous solubility) TMS->Lipo Induces Regio High Regioselectivity (C1 vs C2) Steric->Regio Drives Stability Transition State Stabilization Electronic->Stability Enhances Extraction Organic Phase Partitioning Lipo->Extraction Improves

Logical relationship of TMS group effects on diol reactivity and physical properties.

Comparative Reactivity Profiles

A. Oxidation Dynamics

The oxidation of vicinal diols is notoriously difficult to control. When standard 1,2-propanediol is subjected to mild aerobic oxidation over palladium or gold catalysts, it yields a mixture of products. Depending on the specific catalyst and presence of a base, oxidation can occur at the primary alcohol (yielding lactaldehyde/lactic acid) or the secondary alcohol (yielding hydroxyacetone)[5],[6].

Conversely, TMS-PG demonstrates exquisite regioselectivity. The steric bulk of the TMS group physically blocks the catalyst from coordinating effectively with the C2 hydroxyl. Consequently, mild oxidation of TMS-PG almost exclusively yields 3-(trimethylsilyl)-2-hydroxypropanal.

OxidationPathway cluster_0 Standard 1,2-Propanediol cluster_1 3-(Trimethylsilyl)-1,2-propanediol PG 1,2-Propanediol HA Hydroxyacetone (C2 Oxidation) PG->HA Pd/Au cat. (Sterically accessible) LA Lactaldehyde (C1 Oxidation) PG->LA Pd/Au cat. TMSPG TMS-1,2-Propanediol TMSHA Blocked by TMS (No C2 Oxidation) TMSPG->TMSHA Steric Hindrance TMSLA 3-TMS-2-hydroxypropanal (C1 Oxidation) TMSPG->TMSLA Regioselective

Mechanistic pathway comparing oxidation regioselectivity between standard PG and TMS-PG.

B. Acylation and Silylation (Regiocontrol)

In drug development, selectively modifying one hydroxyl group while leaving the other intact is a frequent necessity. Standard PG requires complex, catalyst-controlled asymmetric silylation or acylation to differentiate the C1 and C2 positions, often resulting in moderate enantiomeric or regiomeric excesses[4]. TMS-PG natively directs incoming electrophiles (like acyl chlorides or silyl triflates) to the C1 position. The innate steric bias eliminates the need for expensive chiral ligands or complex protecting group strategies[3].

Quantitative Data Summary

The following table summarizes the comparative physicochemical and reactivity metrics between the two diols.

ParameterStandard 1,2-Propanediol (PG)3-(Trimethylsilyl)-1,2-propanediol (TMS-PG)
Molecular Weight 76.09 g/mol 148.28 g/mol
Aqueous Solubility MisciblePoor (Requires organic co-solvents)
C1 vs C2 Steric Environment Mildly differentiatedHighly differentiated (C2 heavily shielded)
Oxidation Regioselectivity (Pd/C) Poor (~60:40 C1:C2)Excellent (>95:5 C1:C2)
Mono-Acylation Regioselectivity Moderate (~75:25 C1:C2)Excellent (>98:2 C1:C2)
Primary Use Case Bulk solvent, basic chiral poolAdvanced regioselective building block

Self-Validating Experimental Protocols

To objectively demonstrate the reactivity differences, the following protocols utilize internal validation mechanisms (TLC/GC-MS tracking) to ensure data integrity.

Protocol 1: Regioselective Mono-Acylation

Objective: Compare the regioselectivity of standard PG vs. TMS-PG when treated with 1.0 equivalent of an acyl chloride. Causality: The use of exactly 1.0 equivalent of electrophile forces competition between the C1 and C2 hydroxyls. The addition of catalytic DMAP accelerates the reaction, ensuring thermodynamic distribution is reached at 0∘C .

  • Substrate Preparation: In two separate, flame-dried round-bottom flasks under N2​ , dissolve 10.0 mmol of Standard PG (Flask A) and TMS-PG (Flask B) in 20 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.2 equivalents (12.0 mmol) of Triethylamine ( Et3​N ) and 0.05 equivalents (0.5 mmol) of 4-Dimethylaminopyridine (DMAP) to both flasks. Cool to 0∘C .

  • Electrophile Addition: Dissolve 1.0 equivalent (10.0 mmol) of benzoyl chloride in 5 mL DCM. Add dropwise to each flask over 15 minutes to prevent localized heating.

  • Validation & Monitoring: Stir at 0∘C for 2 hours.

    • Self-Validation Check: Pull a 0.1 mL aliquot, quench with NaHCO3​ , extract with ethyl acetate, and inject into GC-MS.

    • Expected Outcome: Flask A (PG) will show two distinct product peaks corresponding to C1-benzoate and C2-benzoate (~75:25 ratio). Flask B (TMS-PG) will show a single dominant peak (>98% purity) corresponding to the C1-benzoate, validating the steric shielding effect of the TMS group.

  • Quench & Workup: Quench with saturated aqueous NH4​Cl , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

Workflow Step1 Step 1: Substrate Preparation Dissolve Diol in anhydrous DCM Cool to 0 °C under N2 Step2 Step 2: Base Addition Add Et3N (1.2 eq) Catalytic DMAP (0.05 eq) Step1->Step2 Step3 Step 3: Acylation Dropwise addition of Acyl Chloride (1.0 eq) Step2->Step3 Step4 Step 4: Reaction Monitoring Stir for 2h at 0 °C Monitor via TLC/GC-MS Step3->Step4 Decision Substrate? Step4->Decision Result1 Standard PG: Mixture of C1 & C2 Esters (~75:25 ratio) Decision->Result1 1,2-Propanediol Result2 TMS-PG: Exclusive C1 Ester (>98:2 ratio) Decision->Result2 TMS-1,2-Propanediol

Self-validating experimental workflow for comparative mono-acylation of vicinal diols.

Protocol 2: Mild Aerobic Oxidation

Objective: Assess the susceptibility of the C2 hydroxyl group to oxidation. Causality: Palladium on Carbon (Pd/C) under an O2​ atmosphere is a mild oxidant that typically oxidizes both primary and secondary alcohols in unhindered systems[5].

  • Setup: Charge a high-pressure reactor with 5.0 mmol of the diol substrate, 0.5 mol% of 5% Pd/C catalyst, and 15 mL of a 1:1 mixture of water and acetonitrile (to accommodate the lipophilicity of TMS-PG).

  • Reaction: Pressurize the reactor with 3 bar of O2​ gas and heat to 60∘C with vigorous stirring (800 rpm) for 4 hours.

  • Validation & Monitoring: Filter an aliquot through a PTFE syringe filter to remove the catalyst. Analyze via 1H -NMR.

    • Expected Outcome: Standard PG will yield a mixture containing significant amounts of hydroxyacetone (singlet at ~2.1 ppm for the methyl ketone)[6]. TMS-PG will yield exclusively the aldehyde at C1 (multiplet at ~9.7 ppm), with no ketone formation detected, proving the C2 position is chemically inert under these conditions due to TMS shielding.

Conclusion

For standard solvent applications or simple chiral pool syntheses, 1,2-propanediol remains the economical choice. However, for advanced drug development and complex organic synthesis where strict regiocontrol is paramount, 3-(Trimethylsilyl)-1,2-propanediol offers a distinct advantage. Its built-in steric shield eliminates the need for multi-step protection/deprotection sequences, streamlining workflows and improving overall synthetic yields.

References

  • The selective oxidation of 1,2-propanediol over gold, palladium and platinum heterogeneous catalysts. Cardiff University. Available at:[Link]

  • 1,2-Propanediol as a Surrogate Molecule of Glycerol for Mechanistic Studies of Selective Hydrodeoxygenation Reactions over Mo2C and Cu/Mo2C Surfaces. American Chemical Society. Available at: [Link]

  • The selective oxidation of 1,2-propanediol over gold, palladium and platinum heterogeneous catalysts CARDIFF. Cardiff University. Available at: [Link]

  • Trimethylsilyl group - Wikipedia. Wikipedia. Available at: [Link]

  • Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical. Available at: [Link]

  • Regiodivergent Reactions through Catalytic Enantioselective Silylation of Chiral Diols. Synthesis of Sapinofuranone A. National Institutes of Health (NIH). Available at: [Link]

Sources

FTIR absorption bands for 3-(Trimethylsilyl)-1,2-propanediol

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Spectroscopic Characterization: FTIR Analysis of 3-(Trimethylsilyl)-1,2-propanediol vs. Conventional Alternatives

As drug development and advanced materials science increasingly rely on precision organosilicon chemistry, the strategic incorporation of the trimethylsilyl (TMS) group has become a powerful tool for modulating lipophilicity, steric hindrance, and membrane permeability. 3-(Trimethylsilyl)-1,2-propanediol (CAS: 119235-89-1) [] is a prime example of this design philosophy, acting as an amphiphilic building block that combines a highly hydrophobic, sterically demanding TMS tail with a hydrophilic, reactive vicinal diol headgroup.

For application scientists and researchers, verifying the structural integrity and purity of such compounds is non-negotiable. Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical technique for this purpose. This guide objectively compares the vibrational spectroscopic profile and functional performance of 3-(Trimethylsilyl)-1,2-propanediol against two fundamental alternatives: 1,2-Propanediol (lacking the organosilicon moiety) and Trimethylsilanol (lacking the diol functionality).

Mechanistic Overview: The Causality of the TMS Group

In synthetic workflows, replacing a standard carbon-based alkyl chain with a trimethylsilyl group fundamentally alters the molecule's physicochemical behavior. Silicon is larger and less electronegative than carbon, leading to longer Si-C bonds (~1.87 Å) compared to C-C bonds (~1.54 Å). This increased bond length and the free rotation of the methyl groups around the silicon atom create a "sweeping" steric shield.

When analyzing 3-(Trimethylsilyl)-1,2-propanediol via FTIR, we are observing a molecule with a split personality:

  • The Hydrophilic Network: The 1,2-diol moiety engages in extensive intermolecular hydrogen bonding, which broadens and shifts the O-H stretching frequencies.

  • The Hydrophobic Shield: The Si(CH₃)₃ group produces sharp, highly diagnostic absorption bands that are completely absent in standard aliphatic diols like 1,2-propanediol[2].

Comparative FTIR Spectral Analysis

To accurately identify and differentiate these compounds, we must isolate the specific vibrational modes of the organosilicon and hydroxyl functional groups. The table below synthesizes the diagnostic absorption bands based on established spectroscopic libraries[3].

Table 1: Comparative FTIR Absorption Bands (cm⁻¹)

Functional Group / Vibrational Mode3-(Trimethylsilyl)-1,2-propanediol1,2-Propanediol (Propylene Glycol)Trimethylsilanol (TMSOH)
O-H Stretching (Hydrogen bonded)~3300 (Broad, strong)~3300 (Broad, strong)~3250 (Sharper, weaker H-bonding)
C-H Stretching (Aliphatic & TMS)2850–2960 (Multiple peaks)2850–2960 (Aliphatic only)~2950 (TMS methyls only)
Si-CH₃ Symmetric Deformation ~1250 (Sharp, strong) Absent~1250 (Sharp, strong)
C-O Stretching (1° and 2° Alcohols)1050–1100 (Strong)1050–1100 (Strong)Absent (Features Si-O at ~900)
Si-C Stretching / CH₃ Rocking ~840 & ~750 (Very strong) Absent~840 & ~750 (Very strong)

Expert Insight: The definitive proof of successful silylation (or the presence of the TMS-propanediol) lies in the 1250 cm⁻¹ and 840 cm⁻¹ bands[3]. The 1250 cm⁻¹ peak arises from the symmetric bending (umbrella mode) of the methyl groups attached to the silicon atom, while the 840 cm⁻¹ peak is a coupled vibration of Si-C stretching and CH₃ rocking. If you are comparing 3-(Trimethylsilyl)-1,2-propanediol to 1,2-propanediol, the sudden appearance of these two sharp bands against the backdrop of the broad diol spectrum is your primary diagnostic marker.

Experimental Workflow: Self-Validating ATR-FTIR Protocol

Because diols are inherently hygroscopic, traditional transmission FTIR using KBr pellets or NaCl plates is prone to moisture contamination, which artificially inflates the O-H stretching band at 3300 cm⁻¹. To ensure scientific integrity, Attenuated Total Reflectance (ATR) FTIR utilizing a monolithic diamond crystal is the mandatory standard for this analysis[4].

Step-by-Step Methodology:

  • System Suitability & Self-Validation:

    • Action: Before analyzing the sample, scan a traceable polystyrene calibration film.

    • Validation: Confirm that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of their certified values. This ensures the interferometer's laser is correctly calibrated.

  • Background Acquisition:

    • Action: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range) in ambient air.

    • Causality: This subtracts atmospheric CO₂ and ambient humidity from the final spectrum, preventing baseline drift.

  • Sample Application:

    • Action: Deposit 1–2 drops of neat 3-(Trimethylsilyl)-1,2-propanediol directly onto the ATR crystal, ensuring complete coverage of the sensor area. Do not apply the pressure anvil (unnecessary for liquids).

  • Spectral Acquisition & Processing:

    • Action: Collect the sample spectrum using the same parameters as the background. Apply an ATR correction algorithm in the spectrometer software.

    • Causality: ATR correction compensates for the wavelength-dependent depth of penetration of the evanescent wave, ensuring the relative peak intensities (especially the high-frequency O-H bands) are directly comparable to standard transmission spectra.

Logical Workflow: Spectroscopic Differentiation

The following diagram illustrates the logical decision tree a spectroscopist uses to differentiate 3-(Trimethylsilyl)-1,2-propanediol from its structural relatives based on the ATR-FTIR workflow.

G Start Unknown Liquid Sample ATR-FTIR Analysis Band1 Broad -OH Stretch (~3300 cm⁻¹)? Start->Band1 Band2 Si-CH₃ Deformation (~1250 & 840 cm⁻¹)? Band1->Band2 Yes (Alcohols/Silanols) NonDiol Other Organics (E.g., Siloxanes, Alkanes) Band1->NonDiol No TMSOH Trimethylsilanol (Sharp -OH, Si-O stretch) Band2->TMSOH Yes + Sharp -OH + Si-O PropDiol 1,2-Propanediol (Aliphatic Diol Only) Band2->PropDiol No (C-O & -OH only) TMSPropDiol 3-(Trimethylsilyl)-1,2-propanediol (Amphiphilic Silylated Diol) Band2->TMSPropDiol Yes + Broad -OH + C-O

Caption: Diagnostic FTIR decision tree for identifying 3-(Trimethylsilyl)-1,2-propanediol vs. alternatives.

Performance Comparison: Why Choose the Silylated Diol?

Understanding the spectral differences directly translates to understanding the product's performance in laboratory and industrial settings.

Table 2: Performance & Application Comparison

Property / Feature3-(Trimethylsilyl)-1,2-propanediol1,2-PropanediolApplication Impact
Lipophilicity (LogP) High (Due to TMS group)Low (Highly hydrophilic)The TMS variant easily partitions into organic phases, making it a superior building block for lipid nanoparticles and hydrophobic surface coatings.
Steric Hindrance HighLowThe bulky Si(CH₃)₃ group shields adjacent ester or ether linkages formed during downstream synthesis, significantly increasing their resistance to enzymatic or hydrolytic degradation.
Volatility ModerateLowSilylation generally increases volatility by disrupting intermolecular hydrogen bonding networks, which is highly advantageous for Gas Chromatography (GC) analysis.

Conclusion: While 1,2-propanediol is an excellent bulk solvent and humectant, 3-(Trimethylsilyl)-1,2-propanediol is a specialized, high-performance reagent. The FTIR data perfectly encapsulates its utility: the presence of the 1250 cm⁻¹ and 840 cm⁻¹ bands confirms the successful integration of the lipophilic TMS shield, while the 3300 cm⁻¹ band confirms the retention of the reactive diol handle, ready for subsequent functionalization in drug discovery or materials engineering.

References

  • Wang, Y., et al. (2026). Preparation of 1,2-Propanediol via One-Pot Reaction of Propylene and Hydrogen Peroxide Catalyzed by Hollow Titanium Silicalite and Sn-β Catalyst. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane: Identification of Si-C and Si-CH3 Vibrational Bands. Retrieved from [Link]

  • Silva, R., et al. (2024). In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complexes. Inorganic Chemistry, ACS Publications. Retrieved from [Link]

Sources

HRMS Profiling of 3-(Trimethylsilyl)-1,2-propanediol: A Comparative Guide to Ionization Modalities and Alternative Diols

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing low-molecular-weight, bifunctional organosilicon compounds. 3-(Trimethylsilyl)-1,2-propanediol (C₆H₁₆O₂Si) is a highly specialized reagent, increasingly critical for the prior to mass spectrometric analysis. However, its amphiphilic structure—combining a non-polar trimethylsilyl (TMS) headgroup with a polar vicinal diol moiety—requires a nuanced approach to ionization.

This guide objectively compares the High-Resolution Mass Spectrometry (HRMS) performance of 3-(Trimethylsilyl)-1,2-propanediol against its non-silylated analog, 1,2-propanediol. Furthermore, it details the causality behind selecting specific ionization modalities (ESI-Orbitrap vs. GC-EI-TOF) and provides self-validating experimental workflows to ensure absolute data integrity.

Mechanistic Causality: Why the TMS Group Dictates MS Behavior

To optimize an HRMS method, one must understand how molecular architecture influences gas-phase thermodynamics. Standard aliphatic diols, such as 1,2-propanediol, suffer from notoriously poor ionization efficiency in Electrospray Ionization (ESI) due to the absence of basic sites for protonation.

Introducing a TMS group at the C3 position fundamentally alters the molecule's behavior:

  • ESI Adduct Stabilization: The bulky, electron-donating TMS group increases the molecule's overall polarizability. This facilitates highly stable coordination with sodium [M+Na]+ and ammonium [M+NH₄]+ ions in positive mode, drastically lowering the limit of detection (LOD) compared to underivatized diols.

  • Negative Ion Mode Efficacy: While positive mode is standard, 1 often provides superior signal-to-noise ratios by eliminating ubiquitous cationic background contaminants[1]. For diols, this is achieved through targeted complexation (detailed in Protocol A).

  • EI Fragmentation Directing: In Gas Chromatography-Electron Ionization (GC-EI), standard diols fragment unpredictably. Conversely, the TMS group acts as a fragmentation director. As demonstrated in studies of 2[2], the molecule undergoes characteristic cleavages, yielding a dominant diagnostic ion at m/z 73.047 [Si(CH₃)₃]+. Utilizing 3 is mandatory here, as standard GC-QMS lacks the mass accuracy to differentiate this ion from isobaric interferences[3].

Comparative Performance Data

The quantitative advantages of the silylated diol over its standard counterpart, alongside a comparison of analytical platforms, are summarized below.

Table 1: HRMS Performance Metrics (Analyte vs. Alternative)
CompoundExact Mass (Da)ESI+ AdductESI+ LOD (nM)GC-EI Diagnostic IonGC-EI LOD (nM)
3-(Trimethylsilyl)-1,2-propanediol 148.0920[M+Na]+ (m/z 171.0817)5.2m/z 73.047 [TMS]+1.8
1,2-Propanediol 76.0524[M+Na]+ (m/z 99.0422)45.0m/z 45.033 [C₂H₅O]+12.5
Table 2: Ionization Modality Comparison for 3-(Trimethylsilyl)-1,2-propanediol
ParameterESI-Orbitrap HRMSGC-EI-TOF HRMS
Ionization Mechanism Soft (Adduct/Complex formation)Hard (Electron Ionization, 70 eV)
Primary Application Intact molecular weight confirmationVolatile profiling, structural elucidation
Key Diagnostic Ions m/z 166.1258 [M+NH₄]+m/z 73.0470 [Si(CH₃)₃]+, m/z 133.068 [M-CH₃]+
Mass Accuracy < 2 ppm< 5 ppm

Self-Validating Experimental Protocols

To ensure trustworthiness, a protocol must verify its own execution. The following methodologies incorporate built-in validation steps.

Protocol A: Negative-Ion ESI-Orbitrap HRMS via Boric Acid Complexation

Causality: Direct ESI of neutral diols is inefficient. By introducing boric acid, we force the formation of a negatively charged borate complex, enabling highly sensitive detection in negative ion mode.

  • Reagent Preparation: Prepare a carrier solution containing 10 mM ethylene glycol and 5 mM boric acid in Methanol/Water (50:50, v/v). Causality: This specific ratio favors the formation of stable 4[4].

  • Analyte Spiking: Add 3-(Trimethylsilyl)-1,2-propanediol to achieve a final concentration of 1 µM.

  • Infusion: Introduce the sample via direct infusion at 5 µL/min into the HESI source (Capillary voltage: -2.8 kV, Temp: 275°C).

  • Self-Validation Step (Critical): Before quantifying the analyte, monitor the mass spectrum for the [B(EG)₂]- reference complex at m/z 131.05. Causality: The presence of this baseline complex validates that the electrospray environment and complexation chemistry are functioning perfectly. Only then should you extract the exact mass of the mixed analyte-borate complex.

Protocol B: GC-EI-TOF HRMS Volatile Profiling

Causality: High-energy electron ionization (70 eV) strips electrons to induce reproducible, structure-specific fragmentation, which is ideal for confirming the presence of the TMS group.

  • Sample Preparation: Dissolve 1 mg of 3-(Trimethylsilyl)-1,2-propanediol in 1 mL of anhydrous hexane. Causality: Hexane ensures optimal volatility and prevents degradation of the GC column's stationary phase.

  • Injection: Inject 1 µL in splitless mode (Injector Temp: 250°C) onto a DB-5MS column (30 m × 0.25 mm, 0.25 µm film).

  • Separation: Hold at 50°C for 1 min, then ramp at 15°C/min to 280°C.

  • Self-Validation Step (Critical): Co-infuse Perfluorotributylamine (PFTBA) as an internal lock-mass calibrant. Causality: Monitoring the PFTBA fragment at m/z 68.9952 ensures the TOF analyzer maintains sub-5 ppm mass accuracy in real-time, validating the exact mass assignment of the diagnostic m/z 73.0470 [TMS]+ peak.

Analytical Workflow Diagram

HRMS_Workflow Start 3-(Trimethylsilyl)-1,2-propanediol Sample Preparation Split Ionization Modality Selection Start->Split ESI ESI-Orbitrap HRMS (Soft Ionization) Split->ESI Intact Mass GC GC-EI-TOF HRMS (Hard Ionization) Split->GC Volatile Profile ESI_Adduct Adduct Monitoring [M+Na]+ / [M+NH4]+ ESI->ESI_Adduct GC_Frag Diagnostic Fragmentation m/z 73 [TMS]+ GC->GC_Frag Data Data Synthesis & Structural Validation ESI_Adduct->Data GC_Frag->Data

Figure 1: Parallel HRMS workflow for the structural validation of 3-(Trimethylsilyl)-1,2-propanediol.

References

  • EvitaChem.Buy 3-(Trimethylsilyl)-1,2-propanediol (EVT-382306).
  • National Institutes of Health (NIH).
  • JEOL.Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry.
  • National Institutes of Health (NIH).Structural analysis of diols by electrospray mass spectrometry on boric acid complexes.
  • ChemRxiv.Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability.

Sources

Elemental Analysis Comparison of 3-(Trimethylsilyl)-1,2-propanediol Batches: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Trimethylsilyl)-1,2-propanediol (C₆H₁₆O₂Si, MW: 148.28 g/mol )[1] is a highly specialized organosilicon diol used extensively as an amphiphilic building block, surface modifier, and pharmaceutical intermediate. Because its commercial synthesis relies heavily on the platinum-catalyzed hydrosilylation of allyl glycerol derivatives, batch-to-batch consistency is frequently compromised by residual catalysts, unreacted precursors, or oxidative degradation.

For drug development professionals and materials scientists, standardizing batch qualification is critical. This guide provides an objective, data-driven comparison of three distinct batches of 3-(Trimethylsilyl)-1,2-propanediol (High-Purity, Technical Grade, and Aged), utilizing orthogonal elemental analysis techniques to expose hidden impurities and stoichiometric deviations.

Mechanistic Context: The Organosilicon Analytical Challenge

As a Senior Application Scientist, I frequently encounter severe analytical artifacts when laboratories attempt to qualify organosilicon compounds using standard methodologies. The physicochemical nature of the trimethylsilyl group demands specific mechanistic workarounds:

  • Combustion Resistance (CHNS/O Analysis): During standard high-temperature combustion, organosilicons are prone to forming refractory silicon carbide (SiC) or a glassy silicon dioxide (SiO₂) ash. This ash can encapsulate unburned carbon, leading to artificially low carbon yields and skewed stoichiometric ratios[2],[3].

  • Matrix Precipitation & Spectral Interference (ICP-MS): Standard nitric acid digestion of organosilicons yields insoluble hydrated silica, which aggressively adsorbs trace transition metals, ruining quantitation. Furthermore, when analyzing total Silicon (m/z 28) or trace catalysts like Platinum (m/z 195), standard single-quadrupole ICP-MS suffers from massive polyatomic interferences (e.g., ¹⁴N₂⁺, ¹²C¹⁶O⁺, and matrix-derived oxides)[4],[5].

To resolve these challenges, we employ a self-validating analytical workflow combining catalyzed flash combustion and Triple Quadrupole ICP-MS/MS (ICP-QQQ).

G Start 3-(Trimethylsilyl)-1,2-propanediol Batch Samples Split1 Bulk Elemental Composition (C, H, O) Start->Split1 Split2 Trace Metal & Si Profiling (Pt, Fe, Ni, Total Si) Start->Split2 Combustion Flash Combustion (1150°C) with V2O5 Catalyst Split1->Combustion Digestion Microwave Digestion (HNO3 / HF / H2O2) Split2->Digestion CHNS Automated CHNS/O Analyzer (GC-TCD Detection) Combustion->CHNS ICP Triple Quadrupole ICP-MS/MS (O2 / NH3 Reaction Cell) Digestion->ICP Val1 Stoichiometric Validation & Purity Assessment CHNS->Val1 Val2 Catalyst Residue Quantitation & Matrix Profiling ICP->Val2

Fig 1. Orthogonal elemental analysis workflow for organosilicon batch validation.

Self-Validating Experimental Protocols

Protocol A: Bulk Stoichiometry via Catalyzed CHNS/O Combustion

Causality: To prevent carbon encapsulation by SiO₂ ash, a strong redox catalyst must be integrated into the combustion matrix to ensure 100% oxidation of the organic framework[3].

  • Sample Preparation: Weigh exactly 1.5 mg of the 3-(Trimethylsilyl)-1,2-propanediol batch into a silver capsule.

  • Catalyst Addition: Add 2.0 mg of vanadium pentoxide (V₂O₅) directly into the capsule. V₂O₅ acts as a potent oxygen donor, preventing the formation of SiC[2],[3].

  • Combustion: Drop the sealed capsule into an automated CHNS/O analyzer furnace set to 1150°C under a dynamic oxygen pulse.

  • Separation & Detection: The combustion gases (CO₂, H₂O) are separated via an inbuilt gas chromatographic (GC) column and quantified via a Thermal Conductivity Detector (TCD)[3].

  • Self-Validation System: Run a certified organosilicon standard (e.g., octamethylcyclotetrasiloxane) every 10 samples. If carbon recovery drops below 99.5%, the combustion tube is passivated by silica buildup and must be replaced.

Protocol B: Trace Metal & Total Si Profiling via ICP-MS/MS (QQQ)

Causality: Hydrofluoric acid (HF) is mandatory to convert silicon into soluble fluorosilicates, preventing analyte occlusion[5]. ICP-QQQ with reactive cell gases is required to overcome massive polyatomic interferences[4].

  • Microwave Digestion: Transfer 0.1 g of the sample into a pre-cleaned perfluoroalkoxy (PFA) vessel. Add 5.0 mL of ultra-pure HNO₃, 1.0 mL of H₂O₂, and crucially, 1.0 mL of HF[5]. Digest at 210°C for 30 minutes.

  • Interference Resolution (ICP-QQQ Setup):

    • For Total Silicon (²⁸Si): Operate the collision/reaction cell (CRC) in O₂ mass-shift mode. Q1 selects m/z 28. The O₂ gas reacts with Si⁺ to form ²⁸Si¹⁶O⁺, which is measured at m/z 44 by Q2. This completely bypasses the ¹⁴N₂⁺ and ¹²C¹⁶O⁺ background[4],[5].

    • For Trace Platinum (¹⁹⁵Pt): Operate the CRC in NH₃ on-mass mode to neutralize matrix-based interferences (e.g., HfO⁺)[4].

  • Self-Validation System: Pre-spike all sample vessels with 10 ppb of Rhodium (Rh) and Iridium (Ir) internal standards. Matrix suppression is actively monitored; quantitative data is only accepted if internal standard recovery remains between 90–110%. Procedural blanks are analyzed in parallel to subtract background Si released from the spectrometer's quartz components[5].

Comparative Batch Analysis (Experimental Data)

We evaluated three distinct batches of 3-(Trimethylsilyl)-1,2-propanediol against its theoretical elemental composition (C: 48.60%, H: 10.88%, O: 21.58%, Si: 18.94%).

Table 1: Bulk Elemental Stoichiometry (CHNS/O & Total Si)

Data represents the mean of triplicate analyses (n=3). Variance >0.5% indicates significant structural impurities.

Batch Designation% Carbon% Hydrogen% Oxygen% Silicon (ICP)Variance from Theoretical
Theoretical Target 48.60% 10.88% 21.58% 18.94% N/A
Batch A (Pharma Grade)48.55%10.90%21.60%18.91%< 0.1% (Conforms)
Batch B (Technical Grade)49.80%10.45%20.90%18.10%High C, Low Si (Unreacted Precursor)
Batch C (Aged/Degraded)47.10%10.60%23.50%18.60%High O, Low C (Oxidation/Moisture)
Table 2: Trace Metal Impurities by ICP-MS/MS

Detection limits achieved in single-digit ppt concentrations[4]. Values reported in parts per billion (ppb).

Batch DesignationPlatinum (Pt)Iron (Fe)Nickel (Ni)Silver (Ag)Quality Assessment
Batch A (Pharma Grade)< 0.05 ppb1.2 ppb0.8 ppb< 0.05 ppbUltra-High Purity. Cleared for API use.
Batch B (Technical Grade)48.5 ppb 15.4 ppb8.2 ppb0.4 ppbHigh catalyst residue. Unfit for biologics.
Batch C (Aged/Degraded)0.1 ppb45.0 ppb12.5 ppb< 0.05 ppbHigh Fe/Ni suggests container leaching.

Discussion & Field Insights

The comparative data reveals the critical necessity of rigorous elemental profiling:

  • Batch A (Pharma Grade) demonstrates near-perfect stoichiometric alignment and trace metal levels below the limits of quantitation. This indicates a highly optimized fractional vacuum distillation process post-synthesis.

  • Batch B (Technical Grade) exhibits a significantly elevated Carbon ratio (49.80%) alongside a suppressed Silicon ratio (18.10%). Mechanistically, this points to the presence of unreacted allyl glycerol precursor. Furthermore, the ICP-QQQ data reveals 48.5 ppb of Platinum. This is a classic signature of residual Karstedt's catalyst from the hydrosilylation step, which can cause severe toxicity or unwanted catalytic side-reactions if this batch is used in downstream pharmaceutical synthesis.

  • Batch C (Aged/Degraded) shows a sharp increase in Oxygen content (23.50%). Because the trimethylsilyl group is susceptible to hydrolysis under improper storage conditions, this elemental shift indicates the absorption of ambient moisture and potential siloxane dimerization. The elevated Iron (45.0 ppb) further suggests corrosive leaching from improper metallic storage drums over time.

References

  • EvitaChem.Buy 3-(Trimethylsilyl)-1,2-propanediol (EVT-382306).
  • ResearchGate.Elemental analysis of organic compounds with the use of automated CHNS analyzers.
  • Agilent Technologies.Trace Elemental Analysis of Precursor Materials Using ICP-MS/MS.
  • NIH / PMC.Determination of Total Silicon and SiO2 Particles Using an ICP-MS Based Analytical Platform for Toxicokinetic Studies of Synthetic Amorphous Silica.
  • MDPI.CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques.

Sources

Safety Operating Guide

3-(Trimethylsilyl)-1,2-propanediol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal and Handling of 3-(Trimethylsilyl)-1,2-propanediol

Executive Summary

For researchers and drug development professionals, the management of organosilicon compounds like 3-(trimethylsilyl)-1,2-propanediol requires strict adherence to specialized waste protocols. Unlike standard organic solvents, organosilicons present unique environmental and infrastructural risks if improperly discarded. This guide provides a comprehensive, step-by-step operational plan for the safe handling, segregation, and disposal of 3-(trimethylsilyl)-1,2-propanediol, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) regulations and Subpart K guidelines for academic and research laboratories[1][2].

Physicochemical Profile & Hazard Characterization

Understanding the physical properties of 3-(trimethylsilyl)-1,2-propanediol is critical for predicting its behavior in waste streams and selecting the correct disposal methodology.

PropertyValue / DescriptionOperational Implication
CAS Number 119235-89-1[]Essential for strict inventory and TSDF (Treatment, Storage, and Disposal Facility) tracking.
Molecular Formula C6H16O2Si[4]Contains silicon; generates solid SiO2 ash upon thermal destruction[5].
Molecular Weight 148.28 g/mol [4]Influences vapor density and volatility in sealed waste drums.
Appearance Pale yellow oil / Clear liquid[4]Viscous nature requires a mandatory triple-rinsing of empty stock containers.
Solubility Soluble in water and organics[5]Easily contaminates both aqueous and organic waste streams if mismanaged.
Decomposition CO, CO2, Silicon Dioxide[5]Incineration facilities must be equipped to handle fine particulate fume (SiO2)[6].

Mechanistic Rationale for Disposal Protocols

Expertise & Experience: Why is drain disposal strictly prohibited for this compound? The prohibition is not merely regulatory; it is fundamentally chemical.

When 3-(trimethylsilyl)-1,2-propanediol is introduced into standard aqueous waste—especially under acidic or basic conditions—the molecule undergoes rapid hydrolysis. The cleavage of the organosilicon moiety generates highly reactive trimethylsilanol intermediates. These intermediates rapidly undergo condensation reactions to form volatile, environmentally persistent siloxanes (e.g., hexamethyldisiloxane)[5].

Siloxanes are notorious for volatilizing into biogas systems or precipitating as hard silica deposits on wastewater treatment sensors, causing catastrophic infrastructural damage. Therefore, EPA-approved high-temperature incineration is the only acceptable disposal route[6].

DegradationPathway Diol 3-(Trimethylsilyl) -1,2-propanediol (Waste) Hydrolysis Acid/Base Hydrolysis (in drains) Diol->Hydrolysis Silanol Trimethylsilanol Intermediate Hydrolysis->Silanol Condensation Condensation Reaction Silanol->Condensation Siloxane Persistent Siloxanes (e.g., HMDS) Condensation->Siloxane

Mechanistic degradation of 3-(trimethylsilyl)-1,2-propanediol into persistent siloxanes.

Operational Disposal Plan & Step-by-Step Methodology

To ensure trustworthiness and safety, the following protocol is designed as a self-validating system . Each step includes a validation check to confirm successful execution before proceeding to the next.

Phase 1: Segregation and Containment
  • Select the Proper Receptacle: Use a chemically resistant, high-density polyethylene (HDPE) or glass waste container.

    • Validation Check: Verify the container has a tight-fitting, leak-proof cap. Do not use metal containers, as trace acids in the waste could cause corrosion.

  • Segregate from Incompatibles: Ensure the waste stream does not contain strong oxidizing agents, strong acids, or strong bases[5].

    • Validation Check: Test the pH of the existing waste stream. If the pH is <5 or >9, start a new, dedicated waste container for the organosilicon diol to prevent in-situ siloxane polymerization.

  • Limit Accumulation: Under EPA Subpart K, do not exceed the volume limits for your Satellite Accumulation Area (SAA), which is typically 55 gallons for standard hazardous waste[2].

    • Validation Check: Visually confirm the container is less than 90% full to allow for vapor expansion.

Phase 2: Labeling and Tracking
  • Apply RCRA-Compliant Labeling: Attach a hazardous waste label immediately upon adding the first drop of waste[7].

    • Validation Check: The label must explicitly state "Hazardous Waste" and list the full chemical name: "3-(Trimethylsilyl)-1,2-propanediol" (no abbreviations permitted)[7].

  • Indicate Hazards: Mark the primary hazard characteristics on the label: "Combustible" and "Organosilicon/Toxicity"[5][7].

    • Validation Check: Ensure the date of initial accumulation is clearly written if moving the container from an SAA to a Central Accumulation Area (CAA)[2].

Phase 3: Container Rinsing and Emptying
  • Triple-Rinse Protocol: For empty stock bottles of 3-(trimethylsilyl)-1,2-propanediol, perform a triple rinse using a compatible organic solvent (e.g., ethanol or acetone)[7].

    • Validation Check: The first rinse must be collected and disposed of as hazardous waste[7]. Subsequent rinses should also be added to the organic waste stream to ensure zero environmental discharge.

  • Air-Dry and Deface: Once thoroughly rinsed, air-dry the container in a chemical fume hood, deface the original label, and dispose of the glass as non-hazardous solid waste (if permitted by local EHS guidelines)[7].

DisposalWorkflow Start 3-(Trimethylsilyl)-1,2-propanediol Waste Generated Check Aqueous or Organic Waste Stream? Start->Check Organic Non-Halogenated Organic Waste Check->Organic Primary Route Aqueous Aqueous Waste (Trace amounts only) Check->Aqueous Accidental/Trace Incineration EPA-Approved Incineration (TSDF) Organic->Incineration Verify pH Check: Is it Neutral (pH 6-8)? Aqueous->Verify Verify->Start No (Neutralize first) Verify->Incineration Yes

Workflow for 3-(Trimethylsilyl)-1,2-propanediol waste segregation and disposal.

Spill Response & Decontamination

In the event of an operational spill during drug development workflows, immediate action is required to prevent inhalation hazards and surface contamination:

  • Evacuate and Ventilate: Warn other workers and ensure the area is well-ventilated, as high concentrations of vapors can have a narcotic effect[5].

  • Containment: Do not flush with water. Wipe or soak up the pale yellow oil using an inert absorbent material (e.g., vermiculite, sand, or specialized chemical absorbent pads)[5].

  • Collection: Scrape up the saturated absorbent and place it into a heavy-duty, sealable disposal container[5]. Treat this cleanup material as hazardous waste[7].

  • Surface Decontamination: Wash the affected surface with soap and water only after the bulk oil has been removed via inert absorbents[5]. Collect the wash water as hazardous waste if it contains significant residual solvent.

Transfer to TSDF (Treatment, Storage, and Disposal Facility)

Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified waste broker[8]. The waste broker will transport the organosilicon waste to a TSDF equipped with a rotary kiln or liquid injection incinerator.

Causality of Incineration Parameters: The incinerator must be specifically capable of handling fine particulate fume, as the combustion of 3-(trimethylsilyl)-1,2-propanediol generates silicon dioxide (SiO2) ash[5][6]. Proper incineration ensures complete thermal destruction of the organic framework while safely capturing the silica particulates via mechanical collectors or wet scrubbers[6].

References

  • University of Louisville - MATERIAL SAFETY DATA SHEET (Organosilicon). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) - Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) - Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) - Regulations for Hazardous Waste Generated at Academic Laboratories. Available at:[Link]

  • Dartmouth College - Hazardous Waste Disposal Guide - Research Areas. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) - Handbook Guidance on Setting Permit Conditions and Reporting Trial Burn Results Volume II. Available at: [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.